1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
1-(aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-6-8(7(10)11)4-2-1-3-5-8;/h1-6,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAIBORYGCJZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199589-63-3 | |
| Record name | 1-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Synthesis Pathways of 1-(Aminomethyl)cyclohexanecarboxylic Acid Hydrochloride
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the primary synthetic pathways for 1-(aminomethyl)cyclohexanecarboxylic acid hydrochloride, a critical intermediate in the pharmaceutical industry, most notably for the synthesis of Gabapentin. This document delves into the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. We will explore the industrially prevalent Hofmann rearrangement pathway, alongside alternative routes including the Ritter reaction and direct aminomethylation, offering a comparative analysis to inform process development and optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of the synthesis of this key molecule.
Introduction: Strategic Importance in Pharmaceutical Synthesis
1-(Aminomethyl)cyclohexanecarboxylic acid is a non-proteinogenic amino acid derivative whose rigid cyclohexane scaffold is a valuable design element in medicinal chemistry. For practical pharmaceutical applications, it is typically prepared and utilized as its hydrochloride salt to enhance stability and aqueous solubility.[1] Its most prominent role is as the immediate precursor to Gabapentin, an active pharmaceutical ingredient (API) widely used for treating epilepsy and neuropathic pain.[2] Consequently, robust, scalable, and economically viable synthetic routes to this intermediate are of paramount importance to the pharmaceutical manufacturing sector.[3]
Primary Industrial Route: The Hofmann Rearrangement Pathway
The most established and industrially validated synthesis of 1-(aminomethyl)cyclohexanecarboxylic acid hydrochloride proceeds from 1,1-cyclohexanediacetic acid monoamide via the Hofmann rearrangement. This classic name reaction provides a reliable method for converting a primary amide into a primary amine with one fewer carbon atom.[4][5]
Conceptual Workflow
The synthesis is a multi-step process that begins with the construction of the core diacid framework, followed by selective amidation and the key rearrangement step.
Figure 1: High-level workflow of the Hofmann rearrangement pathway.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide
This initial phase constructs the necessary precursor for the rearrangement. The process starts with readily available materials, cyclohexanone and cyanoacetic acid.[6][7]
-
Condensation & Cyclization: Mix cyanoacetic acid with an alkali (e.g., sodium hydroxide) in an aqueous solution. Add cyclohexanone dropwise while maintaining the temperature between 0-15 °C.[6] The reaction proceeds through a condensation, hydrolysis, and decarboxylation sequence to yield an intermediate lactim.[6][7]
-
Acidification: Slowly add a strong acid (e.g., concentrated sulfuric acid) to the reaction mixture, keeping the temperature below 35 °C, followed by heating to 40-60 °C to complete the reaction.[6]
-
Lactim Isolation: Extract the resulting intermediate lactim from the aqueous phase using an appropriate organic solvent such as toluene.[6]
-
Alkaline Hydrolysis: Treat the isolated lactim with an alkali solution (e.g., NaOH) and heat to induce hydrolysis, forming the sodium salt of 1,1-cyclohexanediacetic acid monoamide.[6]
-
Precipitation: Cool the reaction mixture to 0-30 °C and carefully acidify with a strong acid. The 1,1-cyclohexanediacetic acid monoamide will precipitate out of the solution as a crude solid.[6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the pure monoamide intermediate.[8]
Protocol 2: Hofmann Rearrangement and Hydrochloride Salt Formation
This is the critical transformation step to generate the final product.
-
Reaction Setup: Prepare a mixture of sodium hypochlorite (15%) and sodium hydroxide (30%).[2] The use of sodium hypochlorite is a common industrial variation on the classical use of bromine.[4]
-
Hofmann Reaction: Add the 1,1-cyclohexanediacetic acid monoamide to the hypochlorite/hydroxide mixture, ensuring the temperature is maintained between 0 °C and 30 °C.[2] The reaction is exothermic and requires careful temperature control. Allow the reaction to proceed for approximately 3 hours at room temperature.[2]
-
Mechanism Insight: The base deprotonates the amide, which then reacts with the halogen source to form an N-haloamide. A second deprotonation is followed by a concerted rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the halide and forming a key isocyanate intermediate.[5][9]
-
Hydrolysis & Acidification: Pour the resulting solution into 32% hydrochloric acid.[2] The isocyanate is hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[9] The hydrochloric acid simultaneously neutralizes the reaction mixture and forms the hydrochloride salt of the product.
-
Isolation: The target 1-(aminomethyl)cyclohexanecarboxylic acid hydrochloride precipitates from the acidic solution. It can be isolated by filtration.
-
Purification: If necessary, decompose any excess chlorine with an aqueous solution of sodium bisulfite. The final product can be further purified by stirring at 40-60 °C for several hours before final filtration and drying.[2]
Alternative Synthetic Pathways
While the Hofmann rearrangement is dominant, other routes have been developed, offering different advantages and challenges.
Ritter Reaction Pathway
The Ritter reaction provides an alternative method for forming amides by reacting a nitrile with a source of a stable carbenium ion, such as a tertiary or benzylic alcohol, in the presence of a strong acid.[10][11]
Conceptual Workflow:
Figure 2: Conceptual workflow of a potential Ritter reaction pathway.
Causality and Protocol Considerations:
-
Carbocation Formation: A suitable starting material, such as a tertiary alcohol on the cyclohexane ring, is protonated by a strong acid (e.g., sulfuric acid) and loses water to form a stable carbenium ion.[11][12]
-
Nucleophilic Attack: The nitrogen atom of a nitrile attacks the carbocation, forming a nitrilium ion intermediate.[10][12]
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the nitrilium ion to form an N-alkyl amide.[11]
-
Final Conversion: This amide intermediate would then require hydrolysis to cleave the amide bond, yielding the free amine, followed by treatment with HCl to form the final hydrochloride salt.
While elegant, this route's industrial application for this specific target may be hampered by the need for highly acidic conditions and the handling of toxic nitrile reagents.
Direct Aminomethylation and Oxidation Pathway
A more direct, albeit lower-yielding, approach begins with cyclohexanone.
-
Aminomethylation: Cyclohexanone is reacted with formaldehyde and ammonium chloride in a Mannich-type reaction to produce 1-aminomethyl-cyclohexanol.[1] This reaction is typically conducted at a moderate temperature of 60–80 °C.[1]
-
Oxidation: The resulting amino alcohol intermediate is then oxidized using a strong oxidizing agent, such as potassium permanganate or chromium trioxide, to convert the alcohol functional group into a carboxylic acid.[1]
-
Salt Formation: The resulting free amino acid is treated with hydrochloric acid to form the stable hydrochloride salt.[1]
This pathway is conceptually simple but often suffers from challenges related to the control of the oxidation step and the use of stoichiometric amounts of heavy metal oxidants, which are environmentally undesirable.
Comparative Analysis of Synthesis Strategies
The selection of a synthetic pathway is a multifactorial decision based on efficiency, cost, safety, and scalability.
| Feature | Hofmann Rearrangement | Ritter Reaction | Aminomethylation/Oxidation |
| Starting Materials | Cyclohexanone, Cyanoacetic Acid[6] | Tertiary Alcohol, Nitrile[11] | Cyclohexanone, Formaldehyde[1] |
| Key Reaction | Amide to Amine Rearrangement[4] | Nitrile addition to Carbocation[10] | Mannich Reaction & Oxidation[1] |
| Industrial Scalability | High; well-established process[2] | Moderate; requires strict acid control | Low; oxidation step is problematic |
| Key Reagents | NaOCl / NaOBr, Strong Base/Acid[2] | Strong Acid (H₂SO₄), Nitriles[11] | Strong Oxidants (KMnO₄, CrO₃)[1] |
| Safety/Enviro. Concerns | Halogenated reagents, exothermic | Highly corrosive acids, toxic nitriles | Use of heavy metal oxidants |
| Typical Yields | Good to Excellent | Variable | Often Lower |
Conclusion and Future Directions
The synthesis of 1-(aminomethyl)cyclohexanecarboxylic acid hydrochloride is a mature field, with the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide standing as the most reliable and industrially practiced method. Its advantages lie in the use of accessible starting materials and a well-understood, scalable reaction sequence. Alternative pathways, such as the Ritter reaction or direct oxidation, offer fewer steps but introduce significant challenges related to harsh reaction conditions, reagent toxicity, and environmental impact that have limited their large-scale adoption.
Future innovation in this area will likely focus on the principles of green chemistry. This includes the development of catalytic methods that avoid stoichiometric, hazardous reagents, the implementation of continuous flow processes to improve safety and control over exothermic steps like the Hofmann rearrangement, and the exploration of biocatalytic routes that could offer high selectivity under mild conditions. For drug development professionals, a thorough understanding of these established pathways is essential for process optimization, cost management, and ensuring a robust supply chain for critical pharmaceutical intermediates.
References
- WO2021107047A1 - Method for producing 4-(aminomethyl)
- US6846950B2 - Process for synthesis of 1-(aminomethyl)
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google P
- US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
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Patil, P., et al. (2021). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications. [Link]
- US7071356B1 - Process for the preparation of 1-(aminomethyl)
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Ritter Reaction - Organic Chemistry Portal. [Link]
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Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology - ACS Publications. [Link]
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Ritter reaction - Wikipedia. [Link]
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Hofmann Rearrangement Explained | PDF | Science & Mathematics - Scribd. [Link]
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Preparation method of gabapentin intermediate - Eureka | Patsnap. [Link]
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The Hofmann and Curtius Rearrangements - Master Organic Chemistry. [Link]
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properties of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride
An In-Depth Technical Guide to 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a bicyclic amino acid derivative that serves as a versatile intermediate in synthetic and medicinal chemistry.[1] Structurally, it is characterized by a cyclohexane ring with both an aminomethyl (-CH₂NH₂) and a carboxylic acid (-COOH) group attached to the same carbon atom.[1] The formation of the hydrochloride salt is a critical modification that significantly enhances the compound's stability and solubility in polar solvents, facilitating its use in subsequent reactions and formulations.[1]
This compound is a positional isomer of the well-known antifibrinolytic drug, tranexamic acid. In tranexamic acid, the aminomethyl and carboxylic acid groups are located at positions 1 and 4 of the cyclohexane ring.[1] This structural difference is crucial, as the 1,1-substitution pattern in this compound results in steric hindrance that prevents it from exhibiting the same lysine-mimetic binding and antifibrinolytic activity as its 1,4-isomer.[1] Consequently, its primary value lies not in direct therapeutic application but as a foundational building block for creating more complex molecules and derivatives.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and safety considerations for researchers and drug development professionals.
Chemical and Physical Properties
The fundamental characteristics of this compound are summarized below. The hydrochloride salt form is specifically designed to improve handling and utility in aqueous-based systems.
| Property | Value | Source(s) |
| CAS Number | 1199589-63-3 | [1] |
| Molecular Formula | C₈H₁₆ClNO₂ | [1] |
| Molecular Weight | 193.67 g/mol | [1] |
| IUPAC Name | 1-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride | [1] |
| SMILES Notation | C1(CCCCC1)(CN)C(=O)O.Cl | [1] |
| InChIKey | UAFHRUBCOQPFFM-UHFFFAOYSA-N | [1] |
| Solubility | Enhanced solubility in polar solvents due to the hydrochloride salt. | [1] |
| Thermal Stability | Stable at temperatures greater than 250 °C. | [1] |
| pH Stability | Stable in a pH range of 3–9. | [1] |
Synthesis and Purification
The most common and scalable method for producing this compound is the classical aminomethylation and oxidation route starting from cyclohexanone. This multi-step process is valued for its use of readily available starting materials.
Synthetic Workflow
The synthesis involves three primary stages: aminomethylation of the starting ketone, oxidation of the resulting alcohol intermediate, and final conversion to the hydrochloride salt. The rationale for this sequence is to first introduce the required nitrogen functionality and then oxidize the ring to create the carboxylic acid, with the final step ensuring the product is stable and easy to handle.
Caption: Synthetic pathway for 1-Aminomethyl-cyclohexanecarboxylic acid HCl.
Detailed Protocol
-
Aminomethylation: Cyclohexanone is reacted with formaldehyde and ammonium chloride.[1] This reaction is typically conducted at a moderate temperature range of 60–80 °C to promote the formation of the 1-aminomethyl-cyclohexanol intermediate while minimizing the occurrence of side products.[1]
-
Oxidation: The intermediate alcohol is then oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide.[1] This step converts the hydroxyl group to a carboxylic acid, yielding the free acid form of the target molecule.
-
Hydrochloride Salt Formation: The resulting 1-aminomethyl-cyclohexanecarboxylic acid is treated with aqueous hydrochloric acid.[1] This acidification step protonates the amino group, forming the hydrochloride salt. This conversion is crucial as it significantly improves the compound's solubility and stability, which simplifies the final purification process.[1]
-
Purification: High purity is typically achieved through recrystallization from polar solvents. This method is effective for removing unreacted starting materials and byproducts without resorting to more complex chromatographic techniques.[1]
Mechanism of Action and Biological Relevance
Unlike its structural isomer, tranexamic acid, this compound is not an antifibrinolytic agent.[1] Tranexamic acid's therapeutic effect stems from its ability to mimic lysine and bind to the lysine-binding sites on plasminogen, thereby preventing its activation to plasmin.[1] In 1-Aminomethyl-cyclohexanecarboxylic acid, the placement of both functional groups on the same carbon atom creates steric hindrance that prevents this specific interaction.[1]
However, the compound's functional groups—the aminomethyl and carboxylic acid moieties—are capable of engaging in molecular interactions. The aminomethyl group can act as a hydrogen bond donor, while the carboxylate can act as a hydrogen bond acceptor and participate in electrostatic interactions.[1] These properties suggest that the molecule and its derivatives can be designed to interact with various biological targets, such as enzymes or receptors, making it a valuable scaffold in drug discovery.[1]
Caption: Conceptual molecular interactions of the compound's functional groups.
Applications in Research and Development
The primary utility of this compound is as a synthetic precursor. Its rigid cyclohexane backbone and dual functionality make it an attractive starting point for generating libraries of novel compounds.
-
Pharmaceutical Intermediate: It serves as a key intermediate for creating protected derivatives, such as N-Boc analogs, which are then used in more complex synthetic schemes.[1]
-
Derivative Synthesis: Researchers have used this compound to synthesize various derivatives and evaluate their pharmacological properties. Studies have shown that modifications to the core structure can lead to derivatives with improved potency against specific enzymatic targets compared to the parent compound.[1]
Analytical and Quality Control
Ensuring the purity and identity of this compound is essential for its use in research and development. High-performance liquid chromatography (HPLC) is the standard method for quantification and quality control.
HPLC Workflow
A validated HPLC method provides a reliable system for assessing the purity of each synthesized batch, ensuring consistency and adherence to quality standards.
Caption: Standard HPLC workflow for quality control analysis.
Recommended HPLC Protocol
-
Column: A Kromasil C18 column is typically used for separation.[1]
-
Mobile Phase: The mobile phase consists of a mixture of potassium phosphate buffer and methanol.[1] The buffer maintains a stable pH, which is critical for achieving reproducible retention times for an ionizable compound like this.
-
Detection: The compound is monitored using a UV detector set to a wavelength of 207 nm.[1]
-
Analysis: The resulting chromatogram is analyzed to determine the peak area, which is proportional to the concentration of the compound. This allows for accurate quantification and the identification of any impurities.[1]
Safety and Handling
Based on available safety data sheets, this compound is classified as hazardous. Professionals handling this substance must adhere to strict safety protocols to minimize risk.
| Hazard Class | GHS Hazard Statement(s) | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | [2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [2][3] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | [2][3] |
Precautionary Measures and First Aid
-
Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[3][4]
-
Storage: Keep the container tightly closed and store it in a dry, well-ventilated place.[1][4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4]
References
- This compound | 1199589-63-3 | Benchchem. (URL: )
- WO/2004/031126 A PROCESS FOR SYNTHESIS OF 1-(AMINOMETHYL)
- Methyl 1-aminocyclohexane-1-carboxyl
- US6846950B2 - Process for synthesis of 1-(aminomethyl)
- cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride - PubChem. (URL: )
- 4-(Aminomethyl)-1-cyclohexene-1- carboxylic Acid, HCL form - ChemBK. (URL: )
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- Trans-4-(Aminomethyl)-1-cyclohexanecarboxylic acid; | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (URL: )
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- SAFETY D
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An In-Depth Technical Guide on the Core Mechanism of Action of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride
Introduction
1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride, a synthetic amino acid analogue, represents a cornerstone in the management of hyperfibrinolytic states. Structurally similar to lysine, its primary therapeutic action is rooted in its potent antifibrinolytic properties. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular interactions, physiological consequences, and the experimental methodologies used to elucidate its activity. The compound is widely recognized by its non-proprietary name, Tranexamic Acid (TXA), and for clarity, will be referred to as such throughout this guide.[1][2][3]
Part 1: The Primary Mechanism - Potent Antifibrinolysis
The hemostatic system is a delicate balance between clot formation (coagulation) and clot breakdown (fibrinolysis). While coagulation is essential to prevent blood loss following vascular injury, uncontrolled fibrinolysis can lead to premature clot dissolution and subsequent hemorrhage. Tranexamic acid's principal mechanism of action is the potent inhibition of fibrinolysis.[4][5][[“]]
The Fibrinolytic Cascade: A Brief Overview
To comprehend the action of tranexamic acid, a foundational understanding of the fibrinolytic pathway is essential. This cascade is initiated to dissolve fibrin clots once they are no longer needed. A key player in this process is plasmin , a serine protease that degrades the fibrin mesh of a clot.[5] Plasmin, however, circulates in an inactive zymogen form called plasminogen . The conversion of plasminogen to plasmin is mediated by plasminogen activators, primarily tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[7][8]
Tranexamic Acid's Molecular Target: Lysine Binding Sites on Plasminogen
The interaction between plasminogen and fibrin is crucial for localized fibrinolysis. This interaction is mediated by specific lysine-binding sites (LBS) present on the plasminogen molecule.[7] It is at these sites that tranexamic acid exerts its primary effect.
As a synthetic analog of lysine, tranexamic acid competitively and reversibly binds to the lysine-binding sites on plasminogen.[7][8][9][10] This binding prevents plasminogen from attaching to the fibrin clot.[[“]] Consequently, the activation of plasminogen to plasmin at the clot surface is significantly inhibited.[4][9] This blockade of plasminogen's interaction with fibrin is the cornerstone of tranexamic acid's antifibrinolytic action, leading to the stabilization of the fibrin clot and a reduction in bleeding.[4][[“]]
The potency of tranexamic acid is noteworthy, being approximately 7 to 10 times more potent than its predecessor, epsilon-aminocaproic acid (EACA).[11]
Visualization of the Antifibrinolytic Mechanism
The following diagram illustrates the inhibitory effect of Tranexamic Acid on the fibrinolytic pathway.
Caption: Inhibition of Fibrinolysis by Tranexamic Acid.
Quantitative Aspects of Tranexamic Acid's Antifibrinolytic Activity
The efficacy of tranexamic acid is concentration-dependent. A plasma concentration of approximately 100 mg/L is required to achieve a 98-100% reduction in fibrinolytic activity.[11]
| Parameter | Value | Reference |
| Potency vs. EACA | 7-10 times more potent | [11] |
| Effective Plasma Concentration | ~100 mg/L for 98-100% inhibition | [11] |
| Dissociation Constant (Plasmin) | 3.5 x 10-5 M | [12] |
| Molar Binding Ratio (Plasmin) | 1.5-1.6 moles TXA per mole protein | [12] |
Part 2: A Secondary Mechanism - Modulation of GABAA Receptors
While the antifibrinolytic activity of tranexamic acid is its primary and most well-understood mechanism, emerging evidence suggests a secondary mode of action involving the central nervous system. Specifically, tranexamic acid has been shown to interact with γ-aminobutyric acid type A (GABAA) receptors.[13]
GABAA Receptors: The Brain's Primary Inhibitory Gateway
GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system.[14] Its effects are primarily mediated through GABAA receptors, which are ligand-gated ion channels.[15] When GABA binds to these receptors, it causes an influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.[15]
Tranexamic Acid as a GABAA Receptor Antagonist
Studies have demonstrated that tranexamic acid can act as a competitive antagonist at the GABA binding site of GABAA receptors.[13] This means that it binds to the same site as GABA but does not activate the receptor. Instead, it blocks GABA from binding, thereby inhibiting its inhibitory effects. This antagonistic action can lead to a state of hyperexcitability in the central nervous system.[13]
It is important to note that this effect is observed at concentrations that may be achieved with high doses or direct application to the central nervous system. The clinical significance of this GABAA receptor antagonism in routine therapeutic use is still an area of active investigation.
Visualization of GABAA Receptor Antagonism
The following diagram illustrates the antagonistic effect of Tranexamic Acid on the GABAA receptor.
Caption: Tranexamic Acid's Antagonistic Action on GABAA Receptors.
Part 3: Experimental Protocols for Mechanistic Elucidation
The mechanisms of action of tranexamic acid have been delineated through a variety of in vitro and ex vivo experimental assays. Below are detailed protocols for key experiments used to characterize its antifibrinolytic and GABAergic activities.
Protocol for In Vitro Clot Lysis Assay
This assay is fundamental for assessing the antifibrinolytic activity of a compound.[16]
Objective: To determine the ability of tranexamic acid to inhibit the lysis of a pre-formed plasma clot.
Materials:
-
Citrated human plasma
-
Thrombin solution
-
Tissue plasminogen activator (t-PA)
-
Tranexamic acid solutions of varying concentrations
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of tranexamic acid in a suitable buffer.
-
In a 96-well plate, add citrated plasma to each well.
-
Add the different concentrations of tranexamic acid to the respective wells. Include a control well with no tranexamic acid.
-
Initiate clot formation by adding thrombin solution to all wells.
-
Allow the clots to form at 37°C.
-
Induce fibrinolysis by adding t-PA to all wells.
-
Immediately begin monitoring the change in optical density at 405 nm over time using a plate reader. The decrease in absorbance corresponds to clot lysis.
-
Plot the absorbance values against time for each concentration of tranexamic acid. The delay or inhibition of the decrease in absorbance indicates antifibrinolytic activity.
Protocol for GABAA Receptor Binding Assay
This assay is used to investigate the interaction of a compound with the GABAA receptor.[17][18]
Objective: To determine if tranexamic acid can displace a radiolabeled ligand from the GABAA receptor, indicating competitive binding.
Materials:
-
Rat brain membranes (source of GABAA receptors)
-
[3H]-Muscimol (radiolabeled GABAA agonist)
-
Tranexamic acid solutions of varying concentrations
-
GABA solution (for determining non-specific binding)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.[18]
-
In a series of tubes, add the brain membrane preparation.
-
Add a fixed concentration of [3H]-Muscimol to all tubes.
-
Add increasing concentrations of tranexamic acid to the experimental tubes.
-
To a set of control tubes, add a high concentration of unlabeled GABA to determine non-specific binding.
-
Incubate the tubes on ice to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of tranexamic acid by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of tranexamic acid to determine the IC50 value (the concentration of tranexamic acid that inhibits 50% of the specific binding of [3H]-Muscimol).
Conclusion
This compound, or tranexamic acid, is a well-established antifibrinolytic agent with a clearly defined primary mechanism of action. Its ability to competitively inhibit the binding of plasminogen to fibrin is the cornerstone of its therapeutic efficacy in managing bleeding conditions. Furthermore, the exploration of its secondary mechanism as a GABAA receptor antagonist opens new avenues for research into its neurological effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other compounds targeting the intricate pathways of hemostasis and neurotransmission.
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solubility of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride
An In-Depth Technical Guide to the Solubility of 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride
Authored by a Senior Application Scientist
Introduction
This compound is a derivative of a bicyclic amino acid, structurally related to the well-known antifibrinolytic agent, tranexamic acid.[1][2] Its utility as a pharmaceutical intermediate and a subject of medicinal chemistry research underscores the importance of thoroughly characterizing its physicochemical properties.[1] Among these, solubility is a cornerstone parameter that dictates the compound's behavior in both biological and manufacturing contexts. Aqueous solubility is a critical factor that influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately impacting its bioavailability.[3]
This technical guide provides a comprehensive overview of the . It is designed for researchers, scientists, and drug development professionals, offering not just data but also the underlying scientific principles and field-proven experimental methodologies. We will explore its solubility profile in various media, the factors that govern it, and the robust protocols for its empirical determination.
Core Physicochemical Characteristics
Understanding the molecular structure and fundamental properties of this compound is essential to interpreting its solubility behavior. The molecule features a cyclohexane ring with both an aminomethyl (-CH₂NH₂) and a carboxylic acid (-COOH) group attached to the same carbon atom.[1] The presence of the hydrochloride salt significantly enhances its polarity and, consequently, its solubility in polar solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO₂ | [1] |
| Molecular Weight | 193.67 g/mol | [1][4][5] |
| IUPAC Name | 1-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride | [1] |
| CAS Number | 1199589-63-3 | [1] |
| Structure | A cyclohexane ring substituted at the C1 position with both an aminomethyl and a carboxylic acid group. | [1] |
The zwitterionic potential of the amino acid moiety, combined with its formation as a hydrochloride salt, makes its solubility highly dependent on the pH of the aqueous medium.
Aqueous Solubility Profile
The solubility of a compound is influenced by its structure and the solution's conditions, including pH, co-solvents, ionic strength, time, and temperature.[6] For ionizable compounds like this compound, pH is a dominant factor.
The Critical Role of pH
The solubility of ionizable drugs can be significantly affected by the pH of the environment.[7] As an amino acid hydrochloride, this compound possesses both a basic amino group and an acidic carboxylic acid group. Its net charge and, therefore, its interaction with water molecules change with the pH of the solution.
-
Low pH (Acidic): The carboxylic acid group is protonated (-COOH), and the amino group is also protonated (-NH₃⁺), resulting in a net positive charge. The compound exists as a cationic species.
-
Intermediate pH (near Isoelectric Point): The carboxylic acid group deprotonates (-COO⁻), while the amino group remains protonated (-NH₃⁺), forming a zwitterion with no net charge. Solubility is typically at its minimum at or near the isoelectric point.
-
High pH (Basic): The amino group deprotonates (-NH₂), and the carboxylic acid group remains deprotonated (-COO⁻), resulting in a net negative charge. The compound exists as an anionic species.
The hydrochloride salt form ensures that in neutral water, the compound is readily ionized, contributing to high aqueous solubility. A structural analog, tranexamic acid, is described as "freely soluble in water," suggesting a similar high solubility for its hydrochloride salt.[8][9]
Effect of Temperature
Solubility in Organic and Other Solvent Systems
The highly polar nature of this compound dictates its limited solubility in non-polar organic solvents.
-
Polar Protic Solvents: Based on data for tranexamic acid, solubility is expected to be very low in alcohols like ethanol.[8]
-
Polar Aprotic Solvents: Tranexamic acid is sparingly soluble in solvents like DMSO and dimethylformamide.[11]
-
Non-Polar Solvents: It is expected to be practically insoluble in non-polar solvents such as diethyl ether.[8]
This profile is critical for selecting appropriate solvent systems for synthesis, purification (e.g., recrystallization), and formulation. For instance, recrystallization might employ a polar solvent mixture like ethanol/water to achieve high purity.[1]
Experimental Determination of Solubility: Protocols and Rationale
Accurate solubility determination is fundamental in drug discovery and development.[12] Two primary types of solubility are measured: thermodynamic and kinetic. Thermodynamic solubility is crucial for lead optimization and formulation, while kinetic solubility is better suited for high-throughput screening in early discovery.[6][12]
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[13][14] The shake-flask method is the gold standard for this measurement.
Causality Behind Experimental Choices: This method uses the solid, crystalline form of the compound and allows sufficient time (typically 24 hours or more) to ensure a true equilibrium is reached between the dissolved and undissolved states.[12][15] This is vital for obtaining data relevant to formulation development, where long-term stability in solution is key.[15]
Step-by-Step Methodology:
-
Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.[15] The excess solid is necessary to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) to the vial.[15]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours).[13][15] This long incubation ensures the system reaches equilibrium.
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Separate the supernatant by filtration (using a low-binding filter, e.g., PVDF) or centrifugation.[12] This step is critical to ensure no solid particles are carried over into the sample for analysis.
-
Quantification: Dilute the clear supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[13][14]
-
Data Analysis: Prepare a standard curve using known concentrations of the compound. Calculate the solubility in mg/mL or µM based on the concentration measured in the saturated supernatant.[13]
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Determination
Kinetic solubility is a high-throughput assessment of how readily a compound, predissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[13][16]
Causality Behind Experimental Choices: In early drug discovery, compounds are often stored in DMSO stock solutions for automated screening.[12][17] This assay mimics the process of diluting these stock solutions into aqueous assay buffers. A low kinetic solubility can lead to compound precipitation in biological assays, causing unreliable results.[16] The shorter incubation time (e.g., 2 hours) is a practical concession for high-throughput needs.[12][17]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).[13][17]
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[17]
-
Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentration. The final DMSO concentration should be low (e.g., 1-2%) to minimize its co-solvent effect.[16]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1.5 - 2 hours).[16][17]
-
Precipitate Detection/Quantification:
-
Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. An increase in scattering indicates the formation of a precipitate.[6][17]
-
Direct UV/LC-MS: Filter the solutions through a filter plate to remove any precipitate.[13][16] Measure the concentration of the compound remaining in the filtrate using a UV plate reader or by LC-MS/MS analysis.[12][13][17]
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed (nephelometry) or the concentration measured in the filtrate.
Caption: Workflow for Kinetic Solubility Determination.
Synthesis of Factors Influencing Solubility
The is not a single value but a multifactorial property. The interplay between the compound's intrinsic properties and the external environment dictates its dissolution behavior.
Caption: Interplay of factors governing solubility.
Conclusion
This compound is a polar molecule whose hydrochloride salt form confers high solubility in aqueous media. This solubility is highly dependent on pH, a characteristic stemming from its amino acid structure. Conversely, it exhibits poor solubility in less polar organic solvents. A thorough understanding and empirical determination of both its thermodynamic and kinetic solubility are indispensable for its successful application in pharmaceutical research and development. The choice of methodology—whether the equilibrium-focused shake-flask method or a high-throughput kinetic assay—must be aligned with the specific question being addressed, from guiding medicinal chemistry efforts to developing a stable final formulation. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently assess and leverage the solubility characteristics of this important compound.
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A Technical Guide to the Structural Analogs of 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride (Tranexamic Acid)
Executive Summary
1-Aminomethyl-cyclohexanecarboxylic acid, widely known as Tranexamic Acid (TXA), is a cornerstone of antifibrinolytic therapy. As a synthetic analog of the amino acid lysine, its clinical efficacy in controlling hemorrhage is well-established.[1][2][3] However, the quest for enhanced therapeutic profiles—improved potency, selectivity, and pharmacokinetics—drives the ongoing exploration of its structural analogs. This guide provides an in-depth technical overview of the core principles guiding the design of TXA analogs, details structure-activity relationships (SAR), presents novel analog classes, and furnishes detailed experimental protocols for their synthesis and evaluation. Our focus is to bridge foundational knowledge with actionable insights for professionals engaged in the discovery and development of next-generation antifibrinolytic agents.
The Core Moiety: Understanding Tranexamic Acid (TXA)
Chemical Structure and Isomerism
Tranexamic acid is chemically trans-4-(aminomethyl)cyclohexanecarboxylic acid.[3] The hydrochloride salt is a common pharmaceutical formulation. The molecule's therapeutic activity is critically dependent on its stereochemistry; the trans isomer, where the aminomethyl and carboxylic acid groups are on opposite sides of the cyclohexane ring, is the active form.[4] This specific spatial arrangement is paramount for effective binding to its biological target.
Mechanism of Antifibrinolytic Action
The primary mechanism of TXA is the competitive inhibition of plasminogen activation.[1][2] The fibrinolytic system is a crucial cascade that dissolves blood clots. Its key enzyme, plasmin, is generated from its zymogen precursor, plasminogen, by activators like tissue plasminogen activator (tPA).[5][6]
Plasminogen contains specific regions called lysine-binding sites (LBS) within its kringle domains.[7][8] These sites are essential for binding to lysine residues on the surface of fibrin clots, a step that localizes and enhances plasminogen activation. TXA, by mimicking the structure of lysine, reversibly binds to these LBSs on plasminogen.[9] This occupation of the LBSs prevents plasminogen from binding to fibrin, thereby potently inhibiting its conversion to plasmin and preserving the fibrin clot structure.[1][5] At higher concentrations, TXA can also non-competitively inhibit plasmin directly, though this is a much weaker effect.[10][11]
Caption: Mechanism of action of Tranexamic Acid (TXA) and its analogs.
Rationale for the Development of Structural Analogs
While TXA is highly effective, there are compelling reasons to pursue the development of structural analogs:
-
Enhanced Potency: Developing compounds with higher affinity for plasminogen's LBS could lead to lower effective doses, potentially reducing off-target effects and improving patient convenience.[5]
-
Improved Pharmacokinetics: TXA has a relatively short half-life and is primarily eliminated renally.[9] Analogs with modified physicochemical properties could offer improved oral bioavailability, longer duration of action, or alternative metabolic pathways.
-
Increased Selectivity: While generally safe, high doses of TXA have been associated with side effects, including a risk of seizures, potentially due to off-target interactions with GABA and glycine receptors.[2][12] Analogs with greater selectivity for plasminogen could mitigate these risks.
-
Novel Therapeutic Applications: Beyond hemostasis, plasmin is implicated in inflammation, cell migration, and tumor metastasis.[1][13] Highly potent and selective analogs could be developed to target these pathways with greater precision.
Core Principles of Analog Design: Structure-Activity Relationships (SAR)
The design of effective TXA analogs is governed by a clear set of SAR principles centered on mimicking the key binding interactions of lysine within the LBS of plasminogen's kringle domains.
-
The Pharmacophore: The essential pharmacophore consists of a cationic ammonium group (-NH3+) and an anionic carboxylate group (-COO-). The spatial distance between these two charged centers is the most critical factor for binding affinity.
-
Optimal Distance: Studies have shown that optimal binding to the LBS is achieved when the distance between the amino and carboxyl carbons is approximately 0.68 nm.[14] This corresponds well to the length of omega-amino acids with five or six carbon atoms, such as 6-aminohexanoic acid (also known as epsilon-aminocaproic acid, EACA) and TXA.[14]
-
Role of the Cyclohexane Ring: The cyclohexane ring in TXA serves as a rigid scaffold. This conformational constraint pre-organizes the aminomethyl and carboxylic acid groups into the optimal trans orientation for binding, reducing the entropic penalty upon binding compared to more flexible linear analogs like EACA. This rigidity is a key reason why TXA is approximately 10 times more potent than EACA.[3][15]
-
Impact of Substituents: The presence of polar groups on the α and β positions of the carbon chain is known to decrease binding affinity, highlighting the importance of the hydrophobic nature of the scaffold.[14]
A Case Study in Analog Innovation: 1,2,3-Triazole Derivatives
Recent research has moved beyond simple modifications of the cyclohexane scaffold to develop entirely new molecular frameworks that retain the essential pharmacophoric features of TXA. A promising example is a series of compounds incorporating a 1,2,3-triazole ring.[5]
Design and Synthesis
This novel class of antifibrinolytics was designed to mimic the key structural features of TXA. The design replaces the carboxylate group with a bioisosteric 1,2,4-oxadiazolone ring, which acts as an acidic mimic to interact with arginine residues in the LBS pocket.[5] The aminomethyl group is retained, and the rigid cyclohexane scaffold is replaced by a 1,2,3-triazole linker, synthesized via a copper(I)-catalyzed cycloaddition ("click chemistry").[5]
Caption: General synthetic workflow for 1,2,3-triazole analogs.[5]
Comparative Efficacy
In vitro clot lysis assays using human plasma demonstrated that the lead compound from this triazole series exhibited significantly enhanced antifibrinolytic activity compared to TXA.[5] This highlights the success of the scaffold-hopping strategy in identifying novel, potent inhibitors.
| Compound | Relative Potency (vs. TXA) | Key Structural Features |
| Tranexamic Acid (TXA) | 1.0x | Cyclohexane scaffold, Carboxylic acid |
| Triazole Analog (Lead) | ~2.5x | 1,2,3-Triazole scaffold, Oxadiazolone ring |
Data synthesized from published findings indicating a 2.5-fold improvement in activity.[5]
Key Experimental Protocols for Analog Development
The development and validation of novel TXA analogs require robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for the synthesis and in vitro evaluation of these compounds.
Protocol: Synthesis of Tranexamic Acid
This protocol is adapted from established methods and serves as a foundational procedure that can be modified for the synthesis of various analogs.[4][16][17] This specific example starts from ethyl 4-oxocyclohexane-1-carboxylate.
Step 1: Cyanohydrin Formation
-
To a stirred solution of ethyl 4-oxocyclohexane-1-carboxylate (1 eq.) in ethanol at 0-5°C, add a solution of sodium cyanide (1.1 eq.) in water dropwise.
-
Maintain the temperature below 10°C and stir for 3-4 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully adding acetic acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyanohydrin intermediate.
Step 2: Dehydration
-
Dissolve the cyanohydrin intermediate (1 eq.) in pyridine at 0°C.
-
Add phosphorus oxychloride (POCl3, 1.2 eq.) dropwise, keeping the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and extract with diethyl ether.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate.
Step 3: Saponification
-
Dissolve the unsaturated cyano-ester (1 eq.) in methanolic potassium hydroxide (2 eq.).
-
Reflux the mixture for 2-3 hours until saponification is complete (monitored by TLC).
-
Cool the mixture, acidify with concentrated HCl to pH ~2, and extract the product into ethyl acetate.
-
Dry and concentrate the organic phase to yield 4-cyano-cyclohex-3-ene-1-carboxylic acid.
Step 4: Reductive Amination & Hydrogenation
-
Charge a high-pressure autoclave with the cyano-acid (1 eq.), methanolic ammonia, and Raney Nickel catalyst.
-
Pressurize the autoclave with hydrogen gas (e.g., 5-6 Kg/cm²) and heat to 40-50°C.
-
Maintain the reaction for 8-12 hours until the reduction is complete.
-
Cool the reactor, filter the catalyst, and concentrate the filtrate. This yields a mixture of saturated and unsaturated amino acids.
-
Dissolve the mixture in aqueous methanol, add 10% Palladium on Carbon (Pd/C) catalyst, and hydrogenate under pressure to saturate the remaining double bonds.
-
Filter the catalyst and concentrate the solution.
Step 5: Purification
-
Purify the final isomeric mixture by recrystallization from an appropriate solvent system (e.g., acetone-water) to isolate the pure trans-4-aminomethylcyclohexane-1-carboxylic acid (Tranexamic Acid).
Protocol: In Vitro Plasma Clot Lysis Assay (Turbidimetric)
This assay provides a global assessment of antifibrinolytic activity by measuring the formation and subsequent lysis of a fibrin clot in plasma.[18][19]
Materials:
-
Citrated human platelet-poor plasma (PPP).
-
Test compounds (TXA and analogs) dissolved in buffer (e.g., HEPES-buffered saline).
-
Tissue factor (TF) solution (e.g., Innovin) to initiate coagulation.
-
Tissue plasminogen activator (tPA) to induce fibrinolysis.
-
Calcium chloride (CaCl₂) solution (e.g., 100 mM).
-
96-well microtiter plate.
-
Temperature-controlled microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Plate Preparation: Pipette 75 µL of citrated PPP into the wells of a 96-well plate. Add a small volume (e.g., 5-10 µL) of the test compound at various concentrations (or vehicle control) to the appropriate wells.
-
Pre-warming: Incubate the plate at 37°C for at least 3 minutes.
-
Initiation: Prepare a reactant solution containing TF, tPA, and CaCl₂ in buffer. Pre-warm this solution to 37°C.
-
Assay Start: Add 75 µL of the reactant solution to each well to initiate simultaneous coagulation and fibrinolysis.
-
Data Acquisition: Immediately place the plate in the microplate reader (pre-set to 37°C) and begin kinetic reading of absorbance at 405 nm every 45-60 seconds for a duration sufficient to observe clot formation and complete lysis (e.g., 60-180 minutes).
-
Data Analysis: Plot absorbance (OD 405 nm) versus time. The resulting curve will show an increase in turbidity as the clot forms, followed by a decrease as it lyses. Key parameters to analyze include:
-
Time to 50% Lysis: The time taken for the absorbance to decrease to half its maximum value.
-
Area Under the Curve (AUC): Represents the overall clot stability.
-
An increase in lysis time or AUC in the presence of the test compound indicates antifibrinolytic activity.
-
Caption: Experimental workflow for the in vitro plasma clot lysis assay.
Protocol: Chromogenic Plasmin Activity Assay
This assay quantifies the ability of a compound to inhibit plasmin activity directly or to prevent its generation from plasminogen. It uses a synthetic substrate that releases a colored molecule upon cleavage by plasmin.[20][21][22]
Materials:
-
Purified human plasminogen.
-
Plasminogen activator (e.g., streptokinase or uPA).
-
Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA).
-
Assay buffer (e.g., Tris or Phosphate buffer, pH 7.5).
-
Test compounds (TXA and analogs).
-
Stop solution (e.g., 20% acetic acid or 2% citric acid).
-
96-well microtiter plate and plate reader (405 nm).
Procedure (for measuring inhibition of plasminogen activation):
-
Plate Setup: To the wells of a microplate, add assay buffer, plasminogen solution, and the test compound at various concentrations (or vehicle control).
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with plasminogen.
-
Activation: Add the plasminogen activator (e.g., streptokinase) to each well to initiate the conversion of plasminogen to plasmin.
-
Substrate Addition: Immediately add the chromogenic substrate S-2251. The newly formed plasmin will begin to cleave the substrate, releasing para-nitroaniline (pNA).
-
Kinetic Measurement: Place the plate in a reader at 37°C and measure the rate of change in absorbance at 405 nm. The rate of color development is proportional to the plasmin activity.
-
Data Analysis: Calculate the initial rate (V₀) of the reaction for each concentration of the inhibitor. Plot the % inhibition (relative to the vehicle control) against the inhibitor concentration to determine the IC₅₀ value.
Future Directions and Conclusion
The development of structural analogs of tranexamic acid is a vibrant area of medicinal chemistry. The principles of maintaining a critical distance between charged functional groups while exploring novel, conformationally restricted scaffolds remain a guiding strategy.[][24] Future work will likely focus on designing analogs with enhanced cell permeability for targeting intracellular plasmin activity, developing agents with dual anti-inflammatory and antifibrinolytic properties, and exploring novel delivery systems, such as prodrugs, to optimize pharmacokinetic profiles.[25][26][27]
This guide has outlined the foundational mechanism of TXA, the rationale for analog development, and the key SAR principles that govern inhibitor design. By providing detailed, actionable protocols for synthesis and evaluation, we aim to empower researchers to contribute to the discovery of the next generation of antifibrinolytic agents, ultimately leading to safer and more effective treatments for a range of hemorrhagic and related disorders.
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Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders. (n.d.). ACS Medicinal Chemistry Letters. [Link]
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Mabry, C. D., et al. (2015). Antifibrinolytic Therapy and Perioperative Considerations. Anesthesiology clinics, 33(1), 155-169. [Link]
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Lawal, B., et al. (2023). Inactivation of the lysine binding sites of human plasminogen (hPg) reveals novel structural requirements for the tight hPg conformation, M-protein binding, and rapid activation. Frontiers in Cardiovascular Medicine, 10. [Link]
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Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. (n.d.). ResearchGate. [Link]
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Karaman, R., et al. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Journal of computer-aided molecular design, 27(8), 727-740. [Link]
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BIOPHEN Plasminogen (LRT) Ref 221511. (2014, May 6). CoaChrom. [Link]
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Criteria for specific measurement of plasminogen (enzymatic; procedure) in human plasma. (n.d.). Clinical Chemistry and Laboratory Medicine. [Link]
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Satyavathi, K., Vemu, N. J., & Mohammed, S. (2009). Tranexamic acid: A proven antifibrinolytic agent (A review). Oriental Journal of Chemistry, 25(4). [Link]
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What Are Cyclic Amino Acids and Their Applications? (2023, September 13). MolecularCloud. [Link]
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Prutsky, G., et al. (2016). Antifibrinolytic therapy to reduce haemoptysis from any cause. The Cochrane database of systematic reviews, 2016(10), CD012032. [Link]
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Molecular structures of glycine and the antifibrinolytic drugs TXA, EACA, and aprotinin. (n.d.). ResearchGate. [Link]
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Cherian, O. H., et al. (2022). Tranexamic acid: Beyond antifibrinolysis. Transfusion, 62 Suppl 1, S241-S249. [Link]
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Smith, S. W. (2009). Stereochemistry in Drug Action. Primary care companion to the Journal of clinical psychiatry, 11(2), 70-71. [Link]
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Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. (n.d.). ResearchGate. [Link]
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Dziuk, B., & Rój, E. (2021). Amino Acid Based Antimicrobial Agents - Synthesis and Properties. Molecules (Basel, Switzerland), 26(10), 2955. [Link]
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Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. (n.d.). ResearchGate. [Link]
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Tranexamic acid is an active site inhibitor of urokinase plasminogen activator. (2019, March 12). Blood. [Link]
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Wong, A. S., et al. (2019). Tranexamic acid is an active site inhibitor of urokinase plasminogen activator. Blood, 133(11), 1251-1254. [Link]
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De Sarro, A., et al. (1995). Design of new analogues of glutamic acid with a conformationally restricted structure. Journal of medicinal chemistry, 38(1), 21-25. [Link]
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An In-depth Technical Guide on the Safe Handling of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride
This guide provides comprehensive safety protocols and handling procedures for 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride, a compound of interest in medicinal chemistry and biochemical research.[1] Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and experimental integrity.
Introduction: Understanding the Compound
This compound (AMCHA) is a bicyclic amino acid derivative.[1] Its structure, featuring both an aminomethyl and a carboxylic acid group on the same carbon atom, makes it a subject of investigation for its potential biological activities.[1] The hydrochloride salt form enhances its stability and solubility. The precise spatial arrangement of these functional groups is critical to its chemical reactivity and biological interactions.[1]
Molecular Formula: C₈H₁₆ClNO₂[1] Molecular Weight: 193.67 g/mol [1][2][3]
Hazard Identification and Risk Assessment
While some safety data sheets indicate that this compound is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it with care as a pharmaceutical-related compound of unknown potency.[4] Other sources classify related isomers as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][5][6][7][8][9][10][11][12] Therefore, a conservative approach to handling is warranted.
GHS Hazard Classification Summary (for related isomers):
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][5][6][7][8][9][10][12] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][5][6][7][8][9][10][12] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[2][5][6][7] |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[2][6] |
The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Ingestion is also a potential route of exposure.
Personal Protective Equipment (PPE): The First Line of Defense
Appropriate PPE is mandatory to minimize exposure risk.[13] The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield are essential to protect against dust particles and splashes.[4][13]
-
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile or neoprene.[13] Gloves must be inspected before use and disposed of properly after handling the compound.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator (e.g., N95 or N100) is required.[13] For higher-risk procedures, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be considered.[13]
-
Protective Clothing: A laboratory coat or a disposable gown should be worn to prevent skin contact.[13]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment and ensuring the integrity of the compound.
Handling Procedures
-
Work in a Controlled Environment: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Contamination Prevention: Immediately remove and wash any contaminated clothing.[5]
Caption: Safe Handling Workflow for this compound.
Storage Conditions
Proper storage is essential to maintain the stability and integrity of the compound.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4][5]
-
Temperature: Store in a cool, dry place.[5] Some suppliers recommend a storage temperature of 4°C.[6]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong alkalis.[6]
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air.[4][5] If breathing is difficult, provide oxygen.[14] Seek medical attention if symptoms persist.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[4][5] If skin irritation occurs, consult a doctor.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[4]
Caption: Emergency First Aid Response for Exposure.
Spill and Leak Procedures
-
Evacuate and Secure the Area: Keep unnecessary personnel away from the spill area.[4]
-
Ventilate: Ensure adequate ventilation.[4]
-
Containment: Prevent the spilled material from entering drains or waterways.[4]
-
Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
Personal Protection: Wear appropriate PPE during cleanup.[4]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[4]
Conclusion
While this compound may not be classified as hazardous under all regulations, its potential to cause skin, eye, and respiratory irritation necessitates careful and informed handling. By adhering to the protocols outlined in this guide, researchers and drug development professionals can mitigate risks, ensure a safe laboratory environment, and maintain the integrity of their scientific work.
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discovery and history of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride
This guide provides an in-depth exploration of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride, widely known as tranexamic acid. From its serendipitous discovery to its current status as an essential medicine, this document will navigate the compound's rich history, intricate mechanism of action, and the analytical methodologies that underpin its clinical and research applications. This resource is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this pivotal antifibrinolytic agent.
A Tale of Perseverance: The Discovery and History of Tranexamic Acid
The journey of tranexamic acid begins in post-war Japan with the pioneering work of husband-and-wife research team, Drs. Shosuke and Utako Okamoto.[1][2][3] In the 1950s, driven by the high rates of postpartum hemorrhage, they embarked on a quest to find a compound that could effectively control bleeding.[3][4][5] Their research initially focused on the amino acid lysine, which was found to have some inhibitory effects on fibrinolysis, the process of clot breakdown.[3][6] However, the Okamotos sought a more potent solution.
Their persistence led to the synthesis of tranexamic acid in 1962.[3][7] This synthetic analog of lysine proved to be significantly more powerful in preventing the dissolution of blood clots.[3] Despite the groundbreaking nature of their discovery, the medical community, particularly obstetricians, were initially hesitant to adopt its use for postpartum hemorrhage.[1][3] Consequently, tranexamic acid was first commercialized for applications such as controlling bleeding during dental procedures and managing heavy menstrual bleeding.[3]
It was not until decades later that the profound life-saving potential of tranexamic acid in major hemorrhage was fully realized. Landmark clinical trials, such as the CRASH-2 trial in trauma patients (2010) and the WOMAN trial in postpartum hemorrhage (2017), provided conclusive evidence of its efficacy in reducing mortality from bleeding.[2][3][8][9][10] These studies were instrumental in tranexamic acid's inclusion in the World Health Organization's List of Essential Medicines.[7]
Timeline of Key Milestones:
-
1950s: Drs. Shosuke and Utako Okamoto begin their research to find a treatment for postpartum hemorrhage.[3][5]
-
1962: Tranexamic acid is first synthesized and its antifibrinolytic properties are reported.[3][7]
-
1986: The intravenous form of tranexamic acid (Cyklokapron®) is approved by the US Food and Drug Administration (FDA) for short-term use in hemophilia patients undergoing dental extractions.[11][12]
-
2009: The oral formulation of tranexamic acid (Lysteda®) receives FDA approval for the treatment of heavy menstrual bleeding.[7][13][14]
-
2010: The CRASH-2 trial results are published, demonstrating a significant reduction in mortality in trauma patients treated with tranexamic acid.[2][3]
-
2017: The WOMAN trial confirms that tranexamic acid significantly reduces death due to bleeding in women with postpartum hemorrhage.[8][9][10]
Mechanism of Action: A Molecular Intervention in the Fibrinolytic Cascade
Tranexamic acid exerts its antifibrinolytic effect by interfering with the body's natural clot-dissolving mechanism.[15][16][17] The core of this process is the conversion of plasminogen to plasmin, an enzyme that degrades fibrin, the primary protein component of blood clots.[6][15][16]
Tranexamic acid is a synthetic analog of the amino acid lysine and functions by competitively and reversibly binding to the lysine-binding sites on plasminogen.[7][18][19] This binding prevents plasminogen from attaching to the fibrin clot surface, thereby inhibiting its activation to plasmin.[15][16][17] The result is a stabilization of the fibrin clot, preventing premature breakdown and reducing bleeding.[15][18] It is estimated to have approximately eight times the antifibrinolytic activity of its predecessor, ε-aminocaproic acid.[7]
Caption: Mechanism of Tranexamic Acid Action.
Physicochemical and Pharmacokinetic Profile
A thorough understanding of the physicochemical and pharmacokinetic properties of tranexamic acid is crucial for its effective application in both clinical and research settings.
| Property | Value | Source |
| Chemical Formula | C₈H₁₅NO₂ | [20] |
| Molecular Weight | 157.21 g/mol | [20] |
| IUPAC Name | 4-(aminomethyl)cyclohexane-1-carboxylic acid | [21] |
| CAS Number | 1197-18-8 | [21] |
| Oral Bioavailability | Approximately 34-45% | [15][18] |
| Protein Binding | Minimal (~3%) | [15][18] |
| Metabolism | Less than 5% is metabolized. | [18] |
| Elimination Half-life | Approximately 2 hours (intravenous), 11 hours (oral) | [15][18][22] |
| Excretion | Over 95% is excreted unchanged in the urine via glomerular filtration. | [18][22] |
Synthesis and Analytical Methodologies
The synthesis of tranexamic acid can be achieved through various chemical routes. A common method involves the hydrogenation of p-aminomethyl benzoic acid or its derivatives.[23] Another approach starts with the hydrogenation of 4-cyanocyclohexane-1-carboxylic acid.[21] More recent patented processes have focused on improving yield and purity, for instance, through the hydrogenation of p-amino benzoic acid using a ruthenium catalyst.[23]
For the quantitative analysis of tranexamic acid in pharmaceutical formulations and biological samples, High-Performance Liquid Chromatography (HPLC) is a widely employed and robust technique.[24][25]
Example Experimental Protocol: Quantification of Tranexamic Acid by RP-HPLC
This protocol provides a general framework for the analysis of tranexamic acid using Reverse-Phase High-Performance Liquid Chromatography.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Tranexamic acid reference standard
-
HPLC-grade acetonitrile and water
-
Phosphoric acid
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 5:95 v/v).[26]
-
Add a small amount of phosphoric acid to adjust the pH (e.g., 0.1%).[26]
-
Degas the mobile phase before use.
3. Preparation of Standard Solutions:
-
Accurately weigh a known amount of tranexamic acid reference standard and dissolve it in the mobile phase to prepare a stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.
4. Sample Preparation:
-
For pharmaceutical dosage forms, crush tablets or dilute injections with the mobile phase to a suitable concentration.
-
For biological samples, a solid-phase extraction or protein precipitation step may be necessary to remove interfering substances.[27]
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm[26]
-
Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (5:95 v/v)[26]
-
Flow Rate: 1.0 mL/min[26]
-
Injection Volume: 20 µL
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of tranexamic acid in the samples by interpolating their peak areas from the calibration curve.
Caption: General Workflow for HPLC Analysis.
Conclusion
From its origins in a persistent search for a solution to a critical medical need, this compound has evolved into a cornerstone of hemorrhage management. Its elegant mechanism of action, well-understood pharmacokinetic profile, and the robust analytical methods for its quantification underscore its importance in both clinical practice and ongoing research. The story of tranexamic acid is a testament to the power of dedicated scientific inquiry and its profound impact on global health.
References
- Tranexamic Acid Applications - History and Use of an Essential Medicine.
- Tranexamic acid - Wikipedia.
- Research - 血栓止血研究プロジェクト.
- Synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid - PrepChem.com.
- MATERNAL HEALTH || Tranexamic Acid (TXA) History - YouTube.
- Tranexamic Acid: Another Tool for Treatment of Postpartum Hemorrhage | The Hem
- It begins in Tokyo - History of TXA, a drug which saves millions of mother lives
- Tranexamic Acid - St
- History - The Blood Trials.
- Celebrating Utako Okamoto: a pioneer of science and inventor of tranexamic acid.
- Pharmacology of tranexamic acid; Pharmacokinetics Mechanism of action, Uses, Effects.
- Lysteda (tranexamic acid) FDA Approval History - Drugs.com.
- 1-(Aminomethyl)cyclohexane-1-carboxylic acid | C8H15NO2 | CID 13984308 - PubChem.
- Analytical Method Development and Validation of Tranexamic Acid in Pure and Dosage Form Using RP-HPLC - IJPPR.
- Efficacy of Tranexamic Acid in Preventing Postpartum Haemorrhage After Elective Caesarean Section | ClinicalTrials.gov.
- What is the mechanism of Tranexamic Acid?
- ANALYTICAL METHOD VALIDATION OF TRANEXAMIC ACID INJECTION - YMER.
- Pharmacokinetics and bioavailability of tranexamic acid - PubMed.
- Tranexamic acid for post-partum haemorrhage: Wh
- Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - US3932497A.
- (PDF)
- MATERNAL HEALTH || The WOMAN Trial: TXA for the Tre
- Mechanism of action of tranexamic acid. Tranexamic acid is a synthetic...
- Pharmacokinetics of Tranexamic Acid (TXA) Delivered by Expeditious Routes in a Swine Model of Polytrauma and Hemorrhagic Shock - Taylor & Francis.
- Other Review(s)
- This compound | 1199589-63-3 | Benchchem.
- Tranexamic Acid for Prevention of Postpartum Haemorrhage: a Dose-finding Study | ClinicalTrials.gov.
- New and Off-Label Uses of Tranexamic Acid - AACN Journals.
- HPLC Determination of Tranexamic acid (TXA) on Primesep 200 Column.
- Process for the preparation of 1-(aminomethyl)
- Pharmacokinetics of intramuscular tranexamic acid in bleeding trauma p
- Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry - Journal of Young Pharmacists.
- Drug Approval Package: Lysteda (tranexamic acid)
Sources
- 1. Tranexamic Acid Applications - History and Use of an Essential Medicine [parkcompounding.com]
- 2. Research - 血栓止血研究プロジェクト [okamoto.th-project.org]
- 3. maternova.net [maternova.net]
- 4. youtube.com [youtube.com]
- 5. Celebrating Utako Okamoto: a pioneer of science and inventor of tranexamic acid – WOMAN-2 Trial [woman2.lshtm.ac.uk]
- 6. thebloodtrials.org [thebloodtrials.org]
- 7. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Tranexamic acid for post-partum haemorrhage: What, who and when - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. aacnjournals.org [aacnjournals.org]
- 13. drugs.com [drugs.com]
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- 15. m.youtube.com [m.youtube.com]
- 16. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. 1-(Aminomethyl)cyclohexane-1-carboxylic acid | C8H15NO2 | CID 13984308 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 22. Pharmacokinetics and bioavailability of tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
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- 26. HPLC Determination of Tranexamic acid (TXA) on Primesep 200 Column | SIELC Technologies [sielc.com]
- 27. jyoungpharm.org [jyoungpharm.org]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride
Introduction
1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride is a cyclic amino acid derivative with significant interest in medicinal chemistry and drug development.[1] Its rigid cyclohexane backbone, combined with the presence of both aminomethyl and carboxylic acid functional groups, allows for specific interactions with biological targets.[1] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a versatile intermediate for further chemical modifications and pharmaceutical applications.[1]
This document provides a detailed protocol for the synthesis, purification, and characterization of this compound. The presented methodology is a compilation of established synthetic routes, offering researchers a reliable and reproducible procedure.[1]
Synthesis Overview
The synthesis of this compound can be achieved through a multi-step process commencing from cyclohexanone. The overall strategy involves an initial aminomethylation, followed by oxidation of the resulting intermediate, and concluding with the formation of the hydrochloride salt.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol outlines a common and effective method for the laboratory-scale synthesis of the target compound.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| Cyclohexanone | C₆H₁₀O | 98.14 | Starting Material |
| Formaldehyde (37% aq. solution) | CH₂O | 30.03 | Reagent for Aminomethylation |
| Ammonium Chloride | NH₄Cl | 53.49 | Reagent for Aminomethylation |
| Potassium Permanganate | KMnO₄ | 158.03 | Oxidizing Agent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Salt Formation |
| Sodium Hydroxide | NaOH | 40.00 | pH Adjustment |
| Isopropanol | C₃H₈O | 60.10 | Recrystallization Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Washing Solvent |
Step 1: Synthesis of 1-Aminomethyl-cyclohexanol (Aminomethylation)
The initial step involves a Mannich-type reaction where cyclohexanone reacts with formaldehyde and ammonium chloride to form the aminomethylated intermediate.
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (0.5 mol), formaldehyde (0.6 mol, 37% aqueous solution), and ammonium chloride (0.55 mol).
-
Add 150 mL of ethanol to the mixture to serve as a solvent.
-
Heat the reaction mixture to a gentle reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a 2M solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous layer three times with 100 mL portions of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude 1-aminomethyl-cyclohexanol, which can be used in the next step without further purification.
Step 2: Synthesis of 1-Aminomethyl-cyclohexanecarboxylic acid (Oxidation)
The intermediate alcohol is then oxidized to the corresponding carboxylic acid using a strong oxidizing agent like potassium permanganate.[1]
-
In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the crude 1-aminomethyl-cyclohexanol from the previous step in 300 mL of water.
-
Cool the flask in an ice bath to maintain the temperature below 10°C.
-
Slowly add a solution of potassium permanganate (0.75 mol) in 400 mL of water dropwise over a period of 2-3 hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 12 hours.
-
The formation of a brown manganese dioxide precipitate indicates the progress of the oxidation.
-
To quench the excess potassium permanganate, add a small amount of sodium bisulfite until the purple color disappears.
-
Filter the manganese dioxide precipitate through a bed of celite and wash the filter cake with hot water.
-
Combine the filtrate and washings, and then acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Concentrate the acidic solution under reduced pressure to obtain the crude 1-Aminomethyl-cyclohexanecarboxylic acid.
Step 3: Formation of this compound
The final step involves the conversion of the free amino acid to its hydrochloride salt to enhance its stability and solubility.[1]
-
Dissolve the crude 1-Aminomethyl-cyclohexanecarboxylic acid in a minimal amount of hot isopropanol.
-
Cool the solution in an ice bath and slowly bubble hydrogen chloride gas through the solution, or add a calculated amount of concentrated hydrochloric acid dropwise with vigorous stirring.
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethyl acetate.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
Caption: Detailed chemical transformations in the synthesis protocol.
Purification and Characterization
Purification
The final product can be further purified by recrystallization from a mixture of isopropanol and water to obtain a high-purity crystalline solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the cyclohexane ring protons, the aminomethyl protons, and the acidic proton. The integration of these signals should be consistent with the structure. |
| IR Spectroscopy | Characteristic peaks for the carboxylic acid C=O stretch, O-H stretch, N-H stretch of the ammonium salt, and C-H stretches of the cyclohexane ring. |
| Melting Point | A sharp melting point is indicative of high purity. |
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.[2][3]
| Hazard | Precaution |
| Chemical Handling | Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] |
| Inhalation | Avoid inhaling dust or vapors.[4] |
| Skin and Eye Contact | Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3] |
| Reactions | The oxidation with potassium permanganate is highly exothermic and should be performed with careful temperature control. |
| Waste Disposal | Dispose of all chemical waste in accordance with local regulations. |
References
- Ferrari, M., Ghezzi, M., & Belotti, P. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. U.S. Patent No. US6846950B2.
- Ferrari, M., Ghezzi, M., & Belotti, P. (2006). Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid. U.S. Patent No. US7071356B1.
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Aminomethyl)cyclohexane-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]
Sources
Application Note: Strategic Incorporation of 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The design of peptidomimetics with enhanced therapeutic properties is a cornerstone of modern drug discovery. Non-natural amino acids are critical tools in this endeavor, offering pathways to overcome the inherent limitations of natural peptides, such as poor conformational stability and susceptibility to enzymatic degradation. This application note provides a comprehensive guide to the use of 1-Aminomethyl-cyclohexanecarboxylic acid, a conformationally constrained alicyclic β-amino acid, in peptide synthesis. We delve into the rationale for its use, address the synthetic challenges posed by its sterically hindered structure, and provide detailed, field-proven protocols for its efficient incorporation into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The methodologies outlined herein are designed to empower researchers to leverage the unique structural benefits of this building block for the development of novel, high-stability peptide therapeutics.
Introduction: The Rationale for Constrained β-Amino Acids
Natural peptides, despite their high specificity and potency, often fail as drug candidates due to rapid proteolytic cleavage and a lack of defined structure in solution. The incorporation of non-natural amino acids is a powerful strategy to address these liabilities.[1] Alicyclic β-amino acids, such as 1-Aminomethyl-cyclohexanecarboxylic acid, are particularly valuable for several reasons:
-
Proteolytic Resistance: The non-natural β-amino acid backbone is resistant to degradation by common proteases, significantly increasing the in-vivo half-life of the resulting peptide.[1][2]
-
Conformational Rigidity: The cyclohexane ring locks the backbone into a restricted conformation. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding and can be used to mimic or induce specific secondary structures like β-turns and helices.[3][4][5]
-
Structural Diversity: These building blocks expand the available chemical space for drug design, enabling the fine-tuning of properties such as hydrophobicity, binding interactions, and overall three-dimensional structure.[2] They are instrumental in creating scaffolds that can effectively disrupt protein-protein interactions (PPIs), a challenging but highly valuable target class.[4][6]
1-Aminomethyl-cyclohexanecarboxylic acid is a geminally disubstituted building block, meaning both the aminomethyl and carboxylic acid groups are attached to the same carbon of the cyclohexane ring. This unique arrangement imparts significant steric bulk and defines a specific vector for the peptide backbone's propagation.
Compound Properties and Structural Considerations
A clear understanding of the chemical properties of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride is essential for its successful application.
| Property | Value | Source |
| IUPAC Name | 1-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride | [7] |
| CAS Number | 1199589-63-3 | [7] |
| Molecular Formula | C₈H₁₆ClNO₂ | [7] |
| Molecular Weight | 193.67 g/mol | [7] |
| Structure | ![]() |
The cyclohexane ring typically adopts a stable chair conformation, which constrains the geometry of the attached functional groups.[7] This inherent rigidity is the primary feature exploited in peptide design. It is critical to distinguish this compound from its structural isomer, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), where the functional groups are on opposite sides of the ring, leading to vastly different conformational outcomes.[7]
The Core Challenge: Overcoming Steric Hindrance in Peptide Coupling
The primary difficulty in utilizing 1-Aminomethyl-cyclohexanecarboxylic acid lies in its significant steric hindrance. The bulky cyclohexane ring adjacent to the reacting carboxyl group shields it from the incoming amine of the growing peptide chain, making amide bond formation kinetically slow and inefficient.[8][9]
Traditional coupling methods, such as those using carbodiimides like N,N'-diisopropylcarbodiimide (DIC), are often insufficient, leading to low yields and, more problematically, deletion sequences where the hindered residue is skipped entirely.[10] Therefore, specialized strategies are required to drive the coupling reaction to completion.
Caption: Steric hindrance in peptide coupling.
Recommended Synthesis Strategy: Fmoc-Based SPPS
For maximum compatibility and flexibility, a 9-fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS) strategy is recommended. The Fmoc protecting group is stable to acidic conditions but is readily cleaved by a mild base (e.g., piperidine), making it orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu) and the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[11][12]
Protocol 1: Preparation of N-Fmoc-1-(aminomethyl)-cyclohexanecarboxylic acid
The commercially supplied hydrochloride salt must first be neutralized and protected with an Fmoc group.
Materials:
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl
-
Acetonitrile (ACN) and Water
-
1.5 M HCl
-
Ethyl Acetate (EtOAc)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve this compound in water.
-
Add 1.0 equivalent of triethylamine to neutralize the hydrochloride salt.
-
In a separate flask, dissolve 0.95 equivalents of Fmoc-OSu in acetonitrile.
-
Add the Fmoc-OSu solution to the amino acid solution while stirring.
-
Adjust the pH of the reaction mixture to 8.5-9.0 using triethylamine and maintain it for 2-3 hours until the reaction is complete (monitor by TLC).[13]
-
Filter the reaction mixture and remove the organic solvent under reduced pressure.
-
Add the remaining aqueous solution to 1.5 M HCl, which will precipitate the Fmoc-protected product.
-
Extract the product into ethyl acetate.
-
Wash the organic layer sequentially with 1.5 M HCl, water, and saturated brine.[13]
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the final product, which can be further purified by crystallization or chromatography if necessary.
Detailed Protocol: Incorporation into a Peptide Sequence
This protocol assumes the use of a standard automated peptide synthesizer and Rink Amide resin for producing a C-terminally amidated peptide.
Materials and Reagents:
-
Resin: Rink Amide AM Resin (or equivalent)
-
Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH).
-
Target Amino Acid: N-Fmoc-1-(aminomethyl)-cyclohexanecarboxylic acid
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection: 20% Piperidine in DMF
-
Activation/Coupling Reagents (Choose one combination):
-
Option A (Uronium Salt): HATU or HCTU
-
Option B (Carbodiimide): DIC with an additive like Oxyma Pure
-
-
Base: Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Precipitation: Cold diethyl ether
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step SPPS Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Standard Amino Acid Coupling: For all standard amino acids, follow the synthesizer's default protocols (e.g., 4-5 equivalents of amino acid, activator, and base).
-
Incorporation of the Hindered Residue: When the synthesis reaches the point of adding N-Fmoc-1-(aminomethyl)-cyclohexanecarboxylic acid, the standard protocol must be modified.
Enhanced Coupling Protocol:
-
Reagent Preparation: Use a solution of 4.0 eq. of the hindered amino acid, 3.9 eq. of HATU (or HCTU), and 8.0 eq. of DIPEA in DMF.
-
Double Coupling: Perform the coupling step twice. After the first coupling reaction (typically 45-60 minutes), drain the reaction vessel, wash with DMF, and then add a fresh solution of reagents for a second coupling reaction.[14] This ensures the reaction is driven to completion.
-
Microwave Assistance (Optional): If using a microwave-assisted synthesizer, performing the coupling at an elevated temperature (e.g., 75°C) for 5-10 minutes can significantly improve efficiency and may eliminate the need for double coupling.[8]
-
| Parameter | Standard Coupling | Enhanced Coupling (for Hindered AA) | Rationale |
| Amino Acid | 4-5 eq. | 4-5 eq. | Ensures sufficient concentration. |
| Activator | 4-5 eq. DIC/Oxyma | 3.9 eq. HATU / HCTU | Uronium/iminium salts are more potent activators, essential for hindered residues.[15] |
| Base | 8-10 eq. DIPEA | 8-10 eq. DIPEA | Maintains basicity for the reaction. |
| Reaction Time | 30-45 min | 2 x 45-60 min (Double Coupling) | Repeating the step overcomes slow kinetics and drives the reaction to completion.[14] |
| Temperature | Room Temp. | Room Temp. or 75°C (Microwave) | Increased temperature accelerates reaction rates.[8] |
-
Continuation: After the successful coupling of the hindered residue, resume the standard synthesis protocol for any subsequent amino acids.
-
Final Cleavage: Once the sequence is complete, wash the resin with DCM and dry it. Add the cleavage cocktail (e.g., TFA/TIS/H₂O) and let it react for 2-3 hours.
-
Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity via mass spectrometry.
Troubleshooting Common Issues
| Problem | Probable Cause | Recommended Solution |
| Deletion Sequence (-193 Da) | Incomplete coupling of the hindered amino acid. | Implement the enhanced protocol: use HATU/HCTU, perform a double coupling, and/or use microwave heating.[8][14][15] |
| Low Final Yield | Incomplete coupling at multiple steps or premature chain termination. | After coupling the hindered residue, consider a capping step (e.g., with acetic anhydride) to block any unreacted amines and prevent the formation of difficult-to-separate deletion peptides. |
| Racemization | Over-activation or excessive base. | While less common with urethane-protected amino acids (Fmoc), ensure base equivalents are not excessive. HATU is generally considered safe regarding racemization.[15] |
Conclusion
1-Aminomethyl-cyclohexanecarboxylic acid is a powerful building block for designing next-generation peptide therapeutics with superior stability and defined conformations. While its sterically hindered nature presents a synthetic challenge, this can be reliably overcome through the strategic application of potent coupling reagents like HATU, extended reaction times via double coupling, or the use of microwave-assisted synthesis. The detailed protocols and rationale provided in this note offer a robust framework for researchers to successfully incorporate this and other challenging amino acids, unlocking new possibilities in peptidomimetic design and drug development.
References
-
Fülöp, F. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews, 35(1), 10-22. Retrieved from [Link]
-
Di Gioia, M. L., et al. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(10), 1033-1037. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Venkatesh, J., et al. (2021). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. PLoS ONE, 16(6), e0252325. Retrieved from [Link]
-
S. S. S. V. Ramasastry. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Albericio, F., & Subirós-Funosas, R. (2010). Amino Acid-Protecting Groups. Chemical Reviews, 110(11), 6559-6601. Retrieved from [Link]
-
Toniolo, C., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. International Journal of Peptide and Protein Research, 45(5), 429-37. Retrieved from [Link]
-
Gessier, F., et al. (2003). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 1, 2854-2860. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. intavispeptides.com [intavispeptides.com]
- 3. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protective Groups [organic-chemistry.org]
- 12. scispace.com [scispace.com]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bachem.com [bachem.com]
Application Notes & Protocols: 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride as a Versatile Synthetic Intermediate
Introduction: The Structural and Functional Significance
1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride, a bifunctional organic compound, serves as a highly valuable and versatile intermediate in modern synthetic chemistry. Its structure is characterized by a rigid cyclohexane ring substituted at the C1 position with both an aminomethyl group and a carboxylic acid group.[1] This unique 1,1-disubstituted arrangement imparts specific steric and conformational properties that are highly sought after in medicinal chemistry and materials science.
The hydrochloride salt form enhances the compound's stability and improves its solubility in polar solvents, making it more amenable to a variety of reaction conditions.[1] While structurally related to biologically active compounds like Tranexamic acid (a 1,4-substituted isomer), 1-aminomethyl-cyclohexanecarboxylic acid's primary utility lies not in its intrinsic bioactivity, but as a crucial building block.[1][2] Its most prominent application is in the industrial synthesis of Gabapentin, a widely used anticonvulsant and analgesic drug.[3] This guide provides an in-depth exploration of its properties, key synthetic applications, and detailed, field-tested protocols for its use.
Physicochemical Properties & Safety Data
A thorough understanding of the intermediate's properties and handling requirements is paramount for successful and safe experimentation.
Key Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride | [1] |
| CAS Number | 1199589-63-3 | [1] |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][4] |
| Molecular Weight | 193.67 g/mol | [1][4] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in polar solvents (e.g., water, methanol) | [1] |
Safety & Handling
As a laboratory chemical, this compound must be handled with appropriate care. The following information is synthesized from standard Safety Data Sheets (SDS).
-
Hazard Identification: The compound is generally classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[6][7][8] When handling the powder, especially when weighing or transferring, use a fume hood or ensure adequate ventilation to avoid dust inhalation.[6]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin: Remove contaminated clothing and wash skin with soap and water. If irritation occurs, seek medical attention.[7][8]
-
Ingestion: If swallowed, rinse mouth with water. Call a poison control center or doctor immediately.[8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[6][8]
-
Core Application: A Key Intermediate in Gabapentin Synthesis
The synthesis of Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) represents a primary and well-documented application of this intermediate's structural lineage. While Gabapentin is not directly synthesized from this compound, the core structural motif is assembled in a multi-step process where a related intermediate undergoes a key rearrangement. The most common industrial routes proceed through a glutarimide intermediate, which is then converted to Gabapentin via a Hofmann rearrangement.
Synthetic Workflow Overview
The patented process involves the cyclization of a diacid to form a glutarimide, followed by a Hofmann rearrangement to yield the final product after acidification.[9][10][11] This pathway is efficient and provides high yields of the target molecule.
Caption: Fig 1. Industrial synthesis workflow for Gabapentin Hydrochloride.
Detailed Synthetic Protocol
This protocol is a synthesized representation based on established patent literature.[3][9][10]
Part A: Synthesis of 3,3-Pentamethylene Glutarimide
-
Causality: This initial step creates the cyclic imide necessary for the subsequent Hofmann rearrangement. The high temperature drives the dehydration and condensation reaction between the diacid and the ammonia source (from ammonium acetate).
-
Materials & Equipment:
-
1,1-Cyclohexane diacetic acid (100 g)
-
Acetic anhydride (66.5 g)
-
Ammonium acetate (66.5 g)
-
Secondary butyl alcohol, Water
-
Reaction flask with overhead stirrer, heating mantle, and condenser
-
Filtration apparatus
-
-
Procedure:
-
Charge the reaction flask with 1,1-cyclohexane diacetic acid, acetic anhydride, and ammonium acetate.
-
Heat the reaction mass to 160-170°C with stirring. Maintain this temperature for the duration specified by reaction monitoring (e.g., TLC or LC-MS).
-
After completion, gradually cool the mixture to allow the product to precipitate.
-
Treat the cooled slurry with a mixture of water and secondary butyl alcohol to aid in purification.
-
Filter the solid product, wash with water, and dry under vacuum.
-
Expected Outcome: A high yield (typically >95%) of dry 3,3-pentamethylene glutarimide is expected.[3]
-
Part B: Hofmann Rearrangement and Acidification to Gabapentin Hydrochloride
-
Causality: This is the critical C-C to C-N bond transformation. The imide is first hydrolyzed by NaOH to a sodium carboxamide. The subsequent treatment with sodium hypochlorite (NaOCl) in a strong base initiates the Hofmann rearrangement, where the amide group is converted to a primary amine with the loss of one carbon atom (as carbonate). The final acidification with HCl protonates the amine and carboxylate to yield the target hydrochloride salt.
-
Materials & Equipment:
-
3,3-Pentamethylene glutarimide (100 g)
-
30% Sodium hydroxide (NaOH) solution
-
15% Sodium hypochlorite (NaOCl) solution
-
32% Hydrochloric acid (HCl)
-
Sodium bisulfite solution (for quenching)
-
Ethyl alcohol
-
Jacketed reaction vessel with temperature control and addition funnels
-
Filtration apparatus
-
-
Procedure:
-
In the reaction vessel, dissolve 3,3-pentamethylene glutarimide (100 g) in water and 30% NaOH solution (81 g). Heat to 50-80°C until complete dissolution is achieved (approx. 2 hours).[3]
-
Prepare a separate mixture of 15% NaOCl solution (400 g) and 30% NaOH solution (162 g). Cool this mixture to 0-30°C.[3]
-
Slowly pour the hot glutarimide solution into the cold NaOH/NaOCl mixture, ensuring the temperature is maintained between 0°C and 30°C.
-
Allow the reaction to stir at room temperature for approximately 3 hours.
-
Carefully pour the resulting solution into 32% hydrochloric acid to acidify the mixture. The temperature should be controlled, preferably at room temperature.[3]
-
Decompose any excess chlorine by adding an aqueous solution of sodium bisulfite. Stir at 40-60°C for a few hours until the excess chlorine is eliminated.
-
The aqueous solution can be concentrated under reduced pressure to initiate precipitation.
-
The residue is taken up in ethyl alcohol, heated to 40-50°C, and the resulting suspension is cooled for several hours to complete crystallization.
-
Filter the solid product, wash with a suitable solvent like cold ethyl acetate, and dry under vacuum at 30-40°C.
-
Expected Outcome: Gabapentin hydrochloride is obtained as a white solid with a typical yield of around 80%.[3]
-
Application in Constrained Peptide & Peptidomimetic Design
The rigid cyclohexane scaffold of 1-aminomethyl-cyclohexanecarboxylic acid makes it an excellent building block for introducing conformational constraints into peptides. This is a key strategy in drug design to improve metabolic stability, receptor selectivity, and bioavailability.
-
Expert Insight: By incorporating this intermediate, a researcher can lock a specific region of a peptide into a well-defined geometry. The aminomethyl "side chain" and the carboxylic acid "backbone" component can mimic a dipeptide unit or act as a turn-inducing element. For use in standard solid-phase peptide synthesis (SPPS), the primary amine must first be protected, typically with an Fmoc (Fluorenylmethyloxycarbonyl) group.
Caption: Fig 2. Schematic of incorporating the intermediate into a peptide backbone.
General Protocol: N-Fmoc Protection
-
Causality: Fmoc protection is essential for SPPS. The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base (like piperidine), allowing for sequential and controlled elongation of the peptide chain.
-
Materials & Equipment:
-
This compound
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or similar base
-
Dioxane and Water (as solvent)
-
Ethyl acetate, Hexane
-
Stir plate, glassware, separatory funnel, rotary evaporator
-
-
Procedure:
-
Dissolve this compound in an aqueous solution of sodium bicarbonate (to neutralize the HCl and deprotonate the amine).
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Cool the amine solution in an ice bath and slowly add the Fmoc-OSu solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with dilute HCl to protonate the carboxylic acid.
-
Extract the product into ethyl acetate. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid, if necessary, by recrystallization or chromatography.
-
Self-Validation: The success of the reaction can be confirmed by TLC (disappearance of starting material) and characterized by NMR and Mass Spectrometry to confirm the structure of the N-Fmoc protected product.
-
References
- Google Patents. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
- Google Patents. WO2004031126A2 - A process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
- Google Patents. US7071356B1 - Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
- Google Patents. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
-
PubChem. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. [Link]
-
Quick Company. A Process For The Preparation Of Gabapentin Hydrochloride. [Link]
-
Patents.com. Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid - Patent 7071356. [Link]
-
WIPO Patentscope. WO/2004/031126 A PROCESS FOR SYNTHESIS OF 1-(AMINOMETHYL)CYCLOHEXANE ACETIC ACID HYDROCHLORIDE. [Link]
-
PubChem. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. [Link]
-
PharmaCompass. Trans-4-(Aminomethyl)-1-cyclohexanecarboxylic acid; Drug Information. [Link]
Sources
- 1. This compound | 1199589-63-3 | Benchchem [benchchem.com]
- 2. 4-(Aminomethyl)cyclohexanecarboxylic acid; Cyclohexanecarboxylic acid, 4-(aminomethyl)-, trans-; Trans-1-(Aminomethyl)cyclohexane-4-carboxylic acid; Trans-4-(Aminomethyl)-1-cyclohexanecarboxylic acid; | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 22645079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lgcstandards.com [lgcstandards.com]
- 6. biosynth.com [biosynth.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]
- 10. WO2004031126A2 - A process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]
- 11. A Process For The Preparation Of Gabapentin Hydrochloride [quickcompany.in]
Application Note: HPLC Analysis of 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride Following Pre-column Derivatization
Abstract
This application note provides a detailed protocol for the quantitative analysis of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride, a GABA analogue, using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence and UV detection. Due to the molecule's lack of a native chromophore, a pre-column derivatization step is essential for sensitive detection.[1][2] Two robust and widely adopted derivatization methods are presented: reaction with o-phthalaldehyde (OPA) for fluorescence detection and with 9-fluorenylmethyl chloroformate (FMOC-Cl) for either fluorescence or UV detection. This guide offers in-depth protocols, explains the underlying chemical principles, and provides troubleshooting insights for researchers, scientists, and drug development professionals.
Introduction and Rationale
1-Aminomethyl-cyclohexanecarboxylic acid is a cyclic amino acid derivative.[3] Like other important pharmaceutical compounds such as Gabapentin, it possesses a primary amine and a carboxylic acid group but lacks a chromophore, which makes direct detection by UV-Vis spectrophotometry challenging and insensitive.[1][2] To achieve the low limits of detection (LOD) and quantification (LOQ) required in pharmaceutical analysis, chemical derivatization is employed. This process chemically modifies the analyte to attach a chromophoric or fluorophoric tag, rendering it readily detectable.[4]
This note details two "gold standard" pre-column derivatization techniques:
-
o-Phthalaldehyde (OPA) Derivatization: OPA reacts rapidly with primary amines in the presence of a thiol co-reagent to form a highly fluorescent isoindole derivative.[5][6][7][8] This method is fast, automatable, and highly sensitive, though the derivatives can have limited stability.[9][10]
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization: FMOC-Cl reacts with both primary and secondary amines under alkaline conditions to form stable, highly fluorescent, and UV-active derivatives.[11][12][13] The stability of FMOC derivatives makes this method particularly suitable for automated analysis of multiple samples over extended periods.[11][12]
Principle of Derivatization
OPA/Thiol Reaction Mechanism
The derivatization with o-phthalaldehyde proceeds via a reaction with the primary amine of the analyte and a thiol, such as 3-mercaptopropionic acid (MPA) or 2-mercaptoethanol (MCE), under alkaline conditions (pH > 9). The reaction mechanism, first elucidated by Sternson and Wong, involves the initial reaction of the deprotonated primary amine with OPA, followed by the addition of the thiol to form the fluorescent 1-alkylthio-2-alkyl-substituted isoindole product.[5][6][7] The entire process is rapid, often completing within one minute at room temperature.[10][14]
FMOC-Cl Reaction Mechanism
The reaction with 9-fluorenylmethyl chloroformate involves the nucleophilic attack of the deprotonated primary amine on the electrophilic carbonyl carbon of the chloroformate. This reaction occurs under alkaline conditions (typically pH 9.0-11.4) to ensure the amine is sufficiently deprotonated.[11][13][15] The reaction yields a stable N-substituted derivative with strong UV absorbance and fluorescence properties, which can be easily separated by reversed-phase chromatography.[12][13] Excess FMOC-Cl is often quenched with a primary amine like adamantanamine (ADAM) to prevent interference.[15]
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier Example |
| 1-Aminomethyl-cyclohexanecarboxylic acid HCl | Reference Standard | Sigma-Aldrich |
| o-Phthalaldehyde (OPA) | HPLC Grade | Thermo Fisher |
| 3-Mercaptopropionic acid (MPA) | ≥99% | Sigma-Aldrich |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | ≥99% | Sigma-Aldrich |
| Boric Acid | ACS Grade | VWR |
| Sodium Hydroxide | ACS Grade | VWR |
| Acetonitrile (ACN) | HPLC Grade | Fisher Chemical |
| Methanol (MeOH) | HPLC Grade | Fisher Chemical |
| Water | HPLC/LC-MS Grade | Fisher Chemical |
| Sodium Acetate | ACS Grade | Sigma-Aldrich |
Protocol 1: OPA Derivatization for Fluorescence Detection
This protocol is optimized for speed and sensitivity.
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 90 mL of HPLC-grade water. Adjust pH to 10.2 with 5 M Sodium Hydroxide. Make up to a final volume of 100 mL.
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of the 0.4 M Borate Buffer and 50 µL of 3-mercaptopropionic acid (MPA). Mix well. This reagent is stable for approximately one week when stored refrigerated and protected from light.
Derivatization Workflow:
Step-by-Step Protocol:
-
Prepare standard and sample solutions in a suitable diluent (e.g., water or mobile phase).
-
In an autosampler vial, add 10 µL of the sample or standard solution.
-
Add 40 µL of the prepared OPA reagent.
-
Immediately cap and vortex the vial for 30 seconds.
-
Allow the reaction to proceed for 1 minute at room temperature.
-
Inject an appropriate volume (e.g., 10 µL) onto the HPLC system.
-
Causality Note: The alkaline borate buffer is crucial to deprotonate the primary amine, making it nucleophilic for the reaction with OPA.[6] The thiol is a necessary co-reagent for the formation of the stable, fluorescent isoindole ring.[5] The reaction is rapid, but the resulting derivative has limited stability, so analysis should proceed promptly.[9]
-
Protocol 2: FMOC-Cl Derivatization for Fluorescence or UV Detection
This protocol is ideal for applications requiring high derivative stability.
Reagent Preparation:
-
Borate Buffer (0.2 M, pH 9.5): Dissolve 1.24 g of boric acid in 90 mL of HPLC-grade water. Adjust pH to 9.5 with 5 M Sodium Hydroxide. Make up to a final volume of 100 mL.
-
FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.
Derivatization Reaction Diagram:
Step-by-Step Protocol:
-
Prepare standard and sample solutions in a suitable diluent.
-
In an autosampler vial, add 100 µL of the sample or standard solution.
-
Add 200 µL of 0.2 M Borate Buffer (pH 9.5).
-
Add 300 µL of 15 mM FMOC-Cl reagent.
-
Cap and vortex the vial.
-
Allow the reaction to proceed for 15 minutes at room temperature (25 °C).[13]
-
Optional Quenching: Add 100 µL of a quenching reagent like 0.1 M adamantanamine to react with excess FMOC-Cl. Vortex and wait 2 minutes.
-
Inject an appropriate volume (e.g., 20 µL) onto the HPLC system.
-
Causality Note: A pH of 9.5 is optimal for deprotonating the primary amine of the analyte without excessively accelerating the hydrolysis of FMOC-Cl to its non-reactive alcohol (FMOC-OH).[13] The reaction time of 15 minutes ensures complete derivatization. The resulting derivatives are stable for over 48 hours, allowing for flexibility in automated sequences.[11]
-
HPLC Conditions
The following are starting conditions and may require optimization based on the specific HPLC system and column used.
| Parameter | OPA Derivative Analysis | FMOC Derivative Analysis |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 25 mM Sodium Acetate, pH 6.5 | Water |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) | Acetonitrile |
| Gradient | 20% B to 80% B over 15 min | 40% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 35 °C | 40 °C |
| Injection Vol. | 10 µL | 20 µL |
| Detection | FLD: Ex: 340 nm, Em: 455 nm | FLD: Ex: 265 nm, Em: 315 nm DAD/UV: 265 nm |
System Suitability and Validation Insights
-
Specificity: Analyze a blank (diluent) and a sample matrix spiked with the analyte. The derivatized analyte peak should be well-resolved from any matrix or reagent peaks.
-
Linearity: Prepare a calibration curve over the expected concentration range (e.g., 0.1 - 10 µg/mL). A correlation coefficient (r²) of >0.995 is typically required.
-
Precision: Perform replicate injections (n=6) of a mid-range standard. The relative standard deviation (RSD) of the peak areas should be <2.0%.
-
Accuracy: Analyze samples of a known concentration (e.g., spiked matrix). The percent recovery should fall within 98-102%.
-
Stability: For OPA derivatives, perform injections immediately and after set time points (e.g., 30 min, 1 hr) to assess stability in the autosampler. FMOC derivatives should be stable for at least 24-48 hours.[11][12]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Peak Response | Incorrect pH of buffer; Degraded derivatization reagent; Insufficient reaction time. | Verify buffer pH. Prepare fresh OPA or FMOC-Cl reagent. Ensure minimum reaction time is met. |
| Multiple Peaks for Analyte | Incomplete reaction; Side reactions; Degradation of derivative. | Optimize reagent-to-analyte ratio. For FMOC, check for hydrolysis. For OPA, analyze samples promptly. |
| Large Reagent Front/Interference | Excess derivatization reagent. | Reduce the concentration of the derivatizing reagent. For FMOC, use a quenching agent like adamantanamine.[15] |
| Poor Peak Shape (Tailing/Fronting) | pH mismatch between sample and mobile phase; Column overload. | Ensure sample diluent is compatible with the initial mobile phase. Dilute the sample if necessary. Check buffer pH. |
Conclusion
Pre-column derivatization is a powerful and necessary technique for the sensitive quantification of this compound by HPLC. The choice between OPA and FMOC-Cl derivatization depends on the specific analytical needs: OPA offers speed and high sensitivity, while FMOC-Cl provides superior derivative stability for automated and high-throughput workflows. The protocols and conditions outlined in this application note provide a robust starting point for method development and validation, enabling accurate and reliable analysis in research and quality control environments.
References
-
Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography A, 282, 609-618. [Link]
-
Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B, 127(14), 3243–3252. [Link]
-
eScholarship, University of California. (n.d.). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship.org. Retrieved from [Link]
-
Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. PubMed. Retrieved from [Link]
-
Abualhasan, M. N., Al-Najjar, B. O., & Zalloum, H. (2022). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. National Institutes of Health. Retrieved from [Link]
-
Manes, J., et al. (2007). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. LCGC North America. Retrieved from [Link]
-
El-Didamony, A. M. (2012). Development and Validation of a New HPLC Method for the Determination of Gabapentin. Journal of Chromatographic Science, 50(7), 577-584. [Link]
-
Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]
-
Zhou, W., et al. (2011). Liquid-Chromatography Quantitative Analysis of 20 Amino Acids after Derivatization with FMOC-Cl and Its Application to Different Origin Radix isatidis. ResearchGate. Retrieved from [Link]
-
de Cássia de Souza, R., et al. (2019). Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl). Química Nova, 42(1), 21-27. [Link]
-
Simons, S. S. Jr., & Johnson, D. F. (1976). Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. The Journal of Organic Chemistry, 43(14), 2886-2891. [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of chemically derivatized gabapentin in reaction mixture. Retrieved from [Link]
-
Prudhviraju, C. H., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 104-111. Retrieved from [Link]
Sources
- 1. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. actascientific.com [actascientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 15. academic.oup.com [academic.oup.com]
Application Note: Comprehensive Analytical Characterization of 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
**Abstract
This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride. As a crucial building block in pharmaceutical synthesis, its structural integrity, purity, and physicochemical properties must be rigorously established. This guide, designed for scientists in research and drug development, outlines orthogonal analytical techniques, including spectroscopic and chromatographic methods, to ensure the identity, purity, and quality of this compound. The protocols herein are grounded in established scientific principles to deliver reliable and reproducible results.
Introduction
This compound is a key intermediate whose chemical and physical attributes directly impact the quality and performance of active pharmaceutical ingredients (APIs). A multi-faceted analytical approach is essential for its complete characterization, ensuring that the material meets stringent quality standards. This document details the application of various analytical techniques to provide a holistic understanding of the molecule.
Identity and Structural Confirmation
Unambiguous identification is the foundational step in the characterization process. A combination of spectroscopic methods provides a detailed "fingerprint" of the molecule.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds, offering a unique spectral signature.
Protocol:
-
Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound.
Table 1: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching[1] |
| N-H (Amine Salt) | ~3000 (broad) | Stretching |
| C-H (Aliphatic) | 2800-2960 | Stretching[2] |
| C=O (Carboxylic Acid) | ~1700 | Stretching[1] |
| C-O (Carboxylic Acid) | 1210-1320 | Stretching[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analysis: Chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the connectivity and chemical environment of all atoms in the molecule. The resulting data should be consistent with the structure of this compound[3].
Purity and Assay Determination
Chromatographic techniques are indispensable for separating and quantifying the main component from any impurities.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a cornerstone of pharmaceutical analysis for assessing purity and determining the assay of drug substances. A reversed-phase method is commonly employed for polar analytes like the target compound.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
Table 2: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Potassium phosphate buffer/methanol mixture[4] |
| Detection | UV at a low wavelength (e.g., 207-220 nm)[4][5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area. The assay is calculated by comparing the peak area of the sample to that of a certified reference standard.
Workflow for HPLC Purity and Assay Analysis
Caption: A typical workflow for HPLC analysis.
Physicochemical Characterization
Understanding the physical properties of the compound is critical for formulation and process development.
Thermal Analysis (DSC and TGA)
Principle: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal behavior of a material. DSC measures heat flow associated with thermal transitions, while TGA measures changes in mass upon heating.[6][7]
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (3-10 mg) into an appropriate DSC or TGA pan.
-
Instrumental Conditions:
-
DSC: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to observe melting and other thermal events.
-
TGA: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine weight loss due to moisture, residual solvents, or decomposition. Thermal stability can be assessed up to temperatures greater than 250 °C.[4]
-
-
Analysis: The DSC thermogram provides the melting point, while the TGA curve indicates the presence of volatiles and the decomposition temperature.
Integrated Analytical Characterization Workflow
Caption: A comprehensive analytical workflow for characterization.
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic, chromatographic, and thermal analysis techniques, researchers and drug development professionals can confidently ascertain the identity, purity, and key physicochemical properties of this important pharmaceutical intermediate, ensuring its suitability for its intended use.
References
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- NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC).
- Pharmacopeia.cn. (n.d.). Tranexamic Acid.
- RSC Publishing. (2023, May 24). ir spectrum of carboxylic acids and alcohols.
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Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride (Gabapentin)
Abstract
This application note presents a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride, commonly known as Gabapentin. Due to its lack of a significant UV chromophore, direct analysis of Gabapentin presents a challenge, necessitating a robust analytical strategy. This guide explores both direct UV detection and pre-column derivatization techniques, providing a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method coupled with UV detection following derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). The causality behind experimental choices, from mobile phase composition to derivatization chemistry, is explained to provide a deeper understanding of the method's principles. This document is intended to serve as a practical guide for researchers and quality control analysts in the pharmaceutical industry.
Introduction: The Analytical Challenge of Gabapentin
Gabapentin is an anticonvulsant and analgesic drug, structurally analogous to the neurotransmitter gamma-aminobutyric acid (GABA).[1] Its chemical structure, 1-(aminomethyl)cyclohexaneacetic acid, is characterized by a primary amine and a carboxylic acid group, but it lacks the aromatic rings or conjugated double bonds that would allow for strong ultraviolet (UV) absorption.[2] This inherent property makes the quantification of Gabapentin and its impurities a significant analytical challenge, often requiring specialized approaches to achieve the necessary sensitivity and specificity, especially when adhering to the stringent requirements of regulatory bodies like the International Council on Harmonisation (ICH).[2]
While direct HPLC-UV analysis at low wavelengths (around 210 nm) is possible for bulk drug substance, it often lacks the sensitivity for impurity profiling or analysis in complex matrices.[1][3] To overcome this limitation, pre-column derivatization is a widely adopted strategy. This involves reacting the analyte with a labeling agent to attach a chromophoric or fluorophoric tag, thereby enhancing its detectability.[4][5]
This application note will focus on a robust RP-HPLC method using pre-column derivatization with FMOC-Cl, a reagent that reacts with primary amines to form a highly UV-absorbent derivative.[6]
Method Selection and Rationale
Chromatographic Mode: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most widely used separation technique in the pharmaceutical industry due to its versatility, robustness, and wide range of available stationary phases.[7] For the analysis of Gabapentin and its FMOC-derivative, a C18 stationary phase is an excellent choice. The nonpolar C18 chains provide a hydrophobic surface that effectively retains the derivatized Gabapentin, which has significantly increased hydrophobicity due to the fluorenylmethoxycarbonyl group.[2]
The Derivatization Agent: Why FMOC-Cl?
Several reagents are available for the derivatization of primary amines, including o-phthalaldehyde (OPA) and phenylisothiocyanate (PITC).[1][5] However, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) offers several advantages:
-
High Molar Absorptivity: The fluorenyl group is an excellent chromophore, leading to a derivative with strong UV absorbance, which significantly enhances detection sensitivity.[8]
-
Stable Derivatives: The resulting FMOC-Gabapentin derivative is relatively stable, which is crucial for reproducible results, especially when using an autosampler for analysis.[8]
-
Well-Characterized Reaction: The reaction between FMOC-Cl and primary amines is well-understood and proceeds efficiently under basic conditions.[6]
It is important to note that the reaction conditions, such as pH, temperature, and reaction time, must be carefully controlled, as FMOC-Cl can degrade in a basic medium.[6]
Experimental Workflow
The overall workflow for the HPLC analysis of Gabapentin using pre-column derivatization is outlined below.
Caption: Workflow for Gabapentin analysis via pre-column derivatization.
Detailed Protocol
Materials and Reagents
-
Gabapentin Hydrochloride Reference Standard
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Boric Acid
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Water (HPLC grade or Milli-Q)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted to 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Borate Buffer (0.1 M, pH 9.5): Dissolve an appropriate amount of boric acid in HPLC grade water and adjust the pH to 9.5 with a sodium hydroxide solution.
-
FMOC-Cl Solution (15 mM): Dissolve an accurately weighed amount of FMOC-Cl in acetonitrile. Prepare this solution fresh daily.
-
Standard Stock Solution (1 mg/mL Gabapentin): Accurately weigh about 25 mg of Gabapentin Hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (from capsules): Weigh the contents of not fewer than 20 capsules and calculate the average weight. Accurately weigh a portion of the powdered capsule contents equivalent to about 25 mg of Gabapentin into a 25 mL volumetric flask. Add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Centrifuge a portion of this solution at 3000 rpm for 10 minutes and use the supernatant.[1]
Derivatization Procedure
-
To a 1.5 mL autosampler vial, add 100 µL of the standard or sample solution.
-
Add 200 µL of the Borate Buffer (pH 9.5).
-
Add 200 µL of the FMOC-Cl solution.
-
Cap the vial and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
To stop the reaction, add 100 µL of 0.1 M Hydrochloric Acid.
-
Vortex briefly. The sample is now ready for injection.
Method Validation
The described method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | The peak for Gabapentin-FMOC should be well-resolved from any impurities and degradation products. | Resolution > 2.0 between Gabapentin-FMOC and potential interferents. |
| Linearity | R² ≥ 0.999 over a range of 50% to 150% of the target concentration. | R² = 0.9995 over the specified range. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | 99.5% - 101.5% recovery. |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% | Repeatability RSD = 0.8% Intermediate Precision RSD = 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). | System suitability parameters remain within limits with minor changes. |
Stability-Indicating Nature of the Method
To establish the stability-indicating capability of the method, forced degradation studies should be performed. The Gabapentin drug substance should be subjected to stress conditions such as acid hydrolysis (0.1 M HCl), base hydrolysis (0.1 M NaOH), oxidation (3% H₂O₂), and thermal degradation. The chromatograms of the stressed samples should be evaluated to ensure that the Gabapentin-FMOC peak is well-separated from any degradation product peaks, demonstrating the method's specificity.[9][10]
Caption: Logic for establishing a stability-indicating method.
Conclusion
The HPLC method detailed in this application note, utilizing pre-column derivatization with FMOC-Cl, provides a sensitive, specific, and robust solution for the quantitative analysis of this compound. The comprehensive protocol and validation guidelines ensure that the method is reliable for routine quality control testing and stability studies in a regulated pharmaceutical environment. The explanation of the scientific rationale behind the methodological choices empowers analysts to troubleshoot and adapt the method as needed.
References
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Scholars Research Library. (n.d.). Validation of an Isocratic HPLC Assay of Gabapentin in Pharmaceutical formulations and Stress test for Stability of Drug Substance. Retrieved from [Link]
-
Journal of the Iranian Chemical Society. (n.d.). Development and Validation of a New HPLC Method for the Determination of Gabapentin. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Gabapentin Tablets. Retrieved from [Link]
-
Oxford Academic. (n.d.). New Pre-column Derivatization Method for Determination of Gabapentin in Human Serum by HPLC Using UV Detection. Journal of Chromatographic Science. Retrieved from [Link]
-
Academia.edu. (n.d.). A New Pre-column Derivatization Method for Determination of Gabapentin in Human Serum by HPLC Using UV Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of a New HPLC Method for the Determination of Gabapentin. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Pre-column Derivatization Method for Determination of Gabapentin in Human Serum by HPLC Using UV Detection. Retrieved from [Link]
-
African Journal of Biomedical Research. (n.d.). A Novel Stability Indicating Rp-Hplc Method Development and Validation for Simultaneous Estimation of Gabapentin and Lidocaine in Topical Gel Formulation. Retrieved from [Link]
-
PubMed. (2007). Validated HPLC Method for the Determination of Gabapentin in Human Plasma Using Pre-Column Derivatization With 1-fluoro-2,4-dinitrobenzene and Its Application to a Pharmacokinetic Study. Retrieved from [Link]
-
African Journal of Biomedical Research. (n.d.). A Novel Stability Indicating Rp-Hplc Method Development and Validation for Simultaneous Estimation of Gabapentin and Lidocaine i. Retrieved from [Link]
-
Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]
-
PubMed. (2006). Determination of gabapentin in human plasma using hydrophilic interaction liquid chromatography with tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Parameters evaluated in the derivatization reaction of gabapentin and.... Retrieved from [Link]
-
IJRAR.org. (n.d.). Method Development and Validation of Gabapentin, Methyl cobalamin and their degradative products by RP-HPLC. Retrieved from [Link]
-
SciELO. (n.d.). Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of gabapentin.
- Google Patents. (n.d.). Process for the purification of gabapentin using a strong cation exchange resin.
-
National Institutes of Health (NIH). (n.d.). A Validated Method without Derivatization for the Determination of Gabapentin in Bulk, Pharmaceutical Formulation and Human Urine Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a stability-indicating RP-HPLC-CAD method for gabapentin and its related impurities in presence of degradation products. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of FMOC-Cl, FMOC-OH and gabapentin. Retrieved from [Link]
-
University of Texas Southwestern Medical Center. (2011). Comparison of two aerosol-based detectors for the analysis of gabapentin in pharmaceutical formulations by hydrophilic interaction chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and application of a validated HPLC method for the analysis of dissolution samples of gabapentin drug products. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing gabapentin or pharmaceutical grade.
-
Journal of Young Pharmacists. (n.d.). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Gabapentin and Nortriptyline Hydrochloride in. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC of amino acids as o-phthalaldehyde derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing gabapentin.
-
PubMed. (1999). Analysis of gabapentin in serum and plasma by solid-phase extraction and gas chromatography-mass spectrometry for therapeutic drug monitoring. Retrieved from [Link]
-
Malaysian Journal of Chemistry. (n.d.). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
PHARMACEUTICAL SCIENCES. (n.d.). Development and validation of a rp - hplc method for the simultaneous determination of tranexamic a. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Active Drug in a Formulation. Retrieved from [Link]
-
PubMed. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Retrieved from [Link]
-
International Journal of Technology. (n.d.). HPLC- An Andvanced Analytical Tool. Retrieved from [Link]
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Application Note: Structural Elucidation of 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the characterization of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride using nuclear magnetic resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral analysis of both ¹H and ¹³C NMR are presented. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural verification and purity assessment of this and similar pharmaceutical intermediates. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Introduction
This compound is a gamma-amino acid derivative with a rigid cyclohexane backbone.[1] Its structural similarity to pharmaceutically active compounds like gabapentin and tranexamic acid makes it a molecule of interest in medicinal chemistry and drug development.[2][3][4] Accurate structural confirmation and purity assessment are critical in the pharmaceutical industry, and NMR spectroscopy is an unparalleled tool for providing detailed molecular-level information.[5] This note details the application of ¹H and ¹³C NMR spectroscopy for the unambiguous structural elucidation of this compound.
The presence of both an amino and a carboxylic acid functional group, along with the hydrochloride salt form, presents unique considerations for NMR analysis, particularly in the choice of solvent and the interpretation of labile proton signals.[1] This guide will address these challenges and provide a clear, field-proven protocol.
Experimental Design and Rationale
A logical workflow is essential for the successful NMR analysis of this compound. The following diagram outlines the key stages of the process.
Caption: A flowchart illustrating the key steps in the NMR analysis of this compound.
Detailed Protocols
Part 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. For a polar compound like this compound, the choice of a suitable deuterated solvent is paramount.[6][7][8]
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Add 0.7 mL of D₂O to the vial.
-
Vortex the mixture until the sample is completely dissolved. The solution should be clear and free of any particulates.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely and label it appropriately.
Causality of Experimental Choices:
-
Solvent: D₂O is the solvent of choice due to the high polarity and ionic nature of the hydrochloride salt, ensuring good solubility.[9] Furthermore, the deuterium in D₂O will exchange with the labile protons of the ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups. This simplifies the ¹H NMR spectrum by reducing the number of signals and eliminating complex coupling patterns associated with these exchangeable protons.
-
Concentration: A concentration of 10-20 mg in 0.7 mL provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments without causing issues with viscosity or line broadening.
Part 2: NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm, centered around 5 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm, centered around 100 ppm.
-
Temperature: 298 K.
Spectral Analysis and Interpretation
The structure of this compound with atom numbering for NMR assignment is shown below.
Caption: Molecular structure of 1-Aminomethyl-cyclohexanecarboxylic acid with numbering for NMR assignments.
Predicted ¹H NMR Spectrum (400 MHz, D₂O)
The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the cyclohexane ring and the exchange of labile protons with D₂O.
-
~3.1 ppm (singlet, 2H): This signal corresponds to the two protons of the aminomethyl group (-CH₂-NH₃⁺, H-7). The singlet multiplicity arises from the absence of coupling to the adjacent quaternary carbon (C1) and the deuterium-exchanged ammonium protons.
-
~1.4-1.7 ppm (multiplet, 10H): This broad multiplet represents the ten protons of the cyclohexane ring (H-2, H-3, H-4, H-5, H-6). The signals for the axial and equatorial protons on each carbon will overlap, resulting in a complex, unresolved multiplet.
Predicted ¹³C NMR Spectrum (101 MHz, D₂O)
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals.
| Chemical Shift (ppm) | Carbon Assignment | Rationale |
| ~180 | C8 (COOH) | The chemical shift is characteristic of a carboxylic acid carbon. |
| ~50 | C7 (CH₂NH₃⁺) | This downfield shift is due to the deshielding effect of the adjacent ammonium group. |
| ~45 | C1 | The quaternary carbon is expected to be in this region. |
| ~35 | C2/C6 | These carbons are alpha to the substituted carbon and are expected to be in the aliphatic region. |
| ~25 | C3/C5, C4 | The remaining cyclohexane carbons are expected to have similar chemical shifts and may overlap. |
Conclusion
NMR spectroscopy is a powerful and indispensable technique for the structural characterization of this compound. By following the detailed protocols outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predicted chemical shifts and assignments provide a solid foundation for the interpretation of experimental data, enabling confident structural verification and purity assessment. The rationale provided for each experimental step aims to empower scientists to adapt and troubleshoot their NMR analyses for this and other related compounds.
References
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- Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
- Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Deuterated Compounds for NMR.
- Benchchem. (n.d.). This compound | 1199589-63-3.
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- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0005015).
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- Mendeley Data. (2023, August 12). NMR spectra of substituted alpha-aminonitrilecyclohexane mixtures.
- University of Ottawa. (n.d.). How to make an NMR sample.
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- YouTube. (2022, November 1). NMR Supersequences for Small Molecule Characterization.
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Applications of 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its rigid cyclohexane scaffold offers a unique structural motif for the design of novel therapeutic agents and biochemical probes. The hydrochloride salt form enhances its solubility in aqueous media, facilitating its use in a variety of experimental settings.[1] This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its utility as a versatile building block in peptide synthesis and as a potential modulator of GABAergic systems. Detailed protocols are provided to enable researchers to effectively incorporate this compound into their drug discovery and development workflows.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The hydrochloride salt is a white crystalline solid with good solubility in water and polar organic solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO₂ | [1] |
| Molecular Weight | 193.67 g/mol | [1] |
| CAS Number | 1199589-63-3 | [1] |
| IUPAC Name | 1-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride | [2] |
| Predicted LogP | -1.5 | [2] |
| pKa (Predicted) | Not available | |
| Solubility | Soluble in water and glacial acetic acid, sparingly soluble in ethanol. | [3] |
Core Applications in Medicinal Chemistry
The rigid cyclohexane backbone of this compound provides a distinct advantage in medicinal chemistry by reducing the conformational flexibility of molecules into which it is incorporated. This can lead to enhanced binding affinity and selectivity for biological targets.
Constrained Scaffolds in Peptide and Peptidomimetic Design
The primary application of 1-Aminomethyl-cyclohexanecarboxylic acid lies in its use as a unique building block for the synthesis of peptides and peptidomimetics.[4] The Fmoc-protected derivative, Fmoc-1-aminomethyl-cyclohexane carboxylic acid, is particularly valuable in solid-phase peptide synthesis (SPPS).
Rationale for Use:
-
Conformational Rigidity: The cyclohexane ring restricts the torsional angles of the peptide backbone, forcing it to adopt a more defined conformation. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.[1]
-
Proteolytic Stability: The non-natural structure of the amino acid can confer resistance to degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide.
-
Scaffold for Diversity: The cyclohexane ring provides a scaffold from which various functional groups can be appended, allowing for the creation of diverse chemical libraries for screening.
Sources
Topic: 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride as a Building Block for Novel Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride is a conformationally constrained, bifunctional building block that offers a rigid cyclohexane scaffold. This unique structural feature is increasingly exploited in medicinal chemistry and materials science to design novel compounds with precisely oriented functional groups. This guide provides an in-depth exploration of its chemical properties, detailed protocols for its synthetic manipulation, and a discussion of its application in constructing advanced molecular architectures, from peptidomimetics to functional polymers.
Core Concepts & Strategic Value
The strategic advantage of employing 1-aminomethyl-cyclohexanecarboxylic acid lies in its rigid, non-planar cyclohexane core. Unlike flexible aliphatic chains, this scaffold significantly reduces the conformational freedom of a molecule. For drug development professionals, this translates into the ability to design ligands that can pre-organize their binding elements to fit a specific biological target, potentially leading to enhanced potency and selectivity. The presence of both a primary amine and a carboxylic acid provides orthogonal synthetic handles for elaboration into a diverse range of derivatives.[1]
Physicochemical Characteristics
A foundational understanding of the molecule's properties is critical for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 193.67 g/mol | [1][3][4] |
| IUPAC Name | 1-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride | [1][2] |
| Appearance | White to off-white crystalline solid | Supplier Data |
| Key Structural Feature | Rigid cyclohexane backbone in a chair conformation | [1] |
Synthetic Transformations & Experimental Protocols
The dual functionality of this building block allows for selective modification at either the N-terminus (amine) or the C-terminus (carboxylic acid). The hydrochloride salt form ensures stability and ease of handling; however, the primary amine must be liberated in situ using a non-nucleophilic base before it can participate in reactions.
N-Terminal Modification: Acylation
N-acylation is a fundamental transformation for installing a wide variety of functional groups onto the primary amine. This is a cornerstone reaction for building peptides, amides, and sulfonamides.
Protocol 1: General N-Acylation via the Schotten-Baumann Method
This protocol details a robust procedure for acylating the primary amine with an acyl chloride. The Schotten-Baumann reaction conditions are well-established for this purpose.[5]
Causality & Experimental Rationale:
-
Base (Triethylamine): Two equivalents of a tertiary amine base are essential. The first equivalent neutralizes the hydrochloride salt, liberating the free primary amine. The second equivalent acts as a scavenger for the HCl byproduct generated during the acylation, driving the reaction to completion.
-
Temperature Control: The initial addition of the highly reactive acyl chloride is performed at 0 °C to manage the exothermic nature of the reaction and prevent potential side reactions.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride of choice (e.g., Benzoyl chloride) (1.05 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Suspend this compound in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (2.2 eq) to the suspension. Stir at room temperature until the solid dissolves completely, indicating the formation of the free amine.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add the acyl chloride (1.1 eq) dropwise over 10-15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography or recrystallization.
C-Terminal Modification: Amide Bond Formation
To functionalize the carboxylic acid, it must first be "activated." Modern peptide coupling reagents provide a mild and efficient means of activation, enabling amide bond formation with a broad range of amines while minimizing side reactions.
Protocol 2: HATU-Mediated Amide Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective uronium-based coupling reagent that is known for fast reaction times and suppression of racemization.[6][7][8]
Trustworthiness & Self-Validation:
-
Mechanism: HATU reacts with the carboxylic acid in the presence of a base (DIPEA) to form a highly reactive O-acylisourea active ester.[6] This intermediate is rapidly attacked by the incoming amine nucleophile to form the stable amide bond. The efficiency of this process makes it a gold standard in both solution-phase and solid-phase synthesis.[7][8]
-
Workup: The aqueous workup is designed to systematically remove the water-soluble byproducts (tetramethylurea) and any unreacted starting materials, ensuring a high purity of the crude product before final purification.
Materials:
-
N-protected 1-aminomethyl-cyclohexanecarboxylic acid (e.g., Fmoc- or Boc-protected) (1.0 eq)
-
Primary or secondary amine of choice (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
In a clean, dry flask, dissolve the N-protected 1-aminomethyl-cyclohexanecarboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the stirring solution.
-
Allow the reaction to stir at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Once the starting carboxylic acid is consumed, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Applications in Novel Compound Design
Scaffolding for Bioactive Agents
The rigid cyclohexane core is an excellent scaffold for creating peptidomimetics and inhibitors. By attaching pharmacophoric groups to the amine and carboxylate termini, their spatial relationship can be precisely controlled. This is critical for optimizing interactions within a target's binding pocket, such as an enzyme active site. A prominent example of a related structure is Gabapentin, an anticonvulsant and analgesic, which highlights the therapeutic potential of this chemical space.[9]
Caption: Drug discovery workflow utilizing the title building block.
Monomer for Advanced Polymers
Beyond pharmaceuticals, this compound serves as a valuable monomer in materials science. The bifunctional nature allows it to be incorporated into polyamide chains. The bulky, rigid cyclohexane unit can disrupt chain packing and impart unique thermal and mechanical properties to the resulting polymer, such as increased glass transition temperature and improved modulus.[10]
Caption: Use as a monomer for synthesizing functional polyamides.
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[11][12][13]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
First Aid: In case of eye or skin contact, rinse immediately with plenty of water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[11][14]
References
-
Dubber, A. H., McNicol, G. P., & Douglas, A. S. (1965). AMINO METHYL CYCLOHEXANE CARBOXYLIC ACID (AMCHA), A NEW SYNTHETIC FIBRINOLYTIC INHIBITOR. British Journal of Haematology, 11(2), 237-245. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Aminomethyl)cyclohexane-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Zaher, H. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. The Zaher Lab. Retrieved from [Link]
- Google Patents. (n.d.). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
-
National Center for Biotechnology Information. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. Retrieved from [Link]
-
Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 10(1), 133-143. Retrieved from [Link]
- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
National Center for Biotechnology Information. (n.d.). cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
PharmaCompass. (n.d.). Trans-4-(Aminomethyl)-1-cyclohexanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2015026538A1 - Process for preparing n-acyl amino acid salts.
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 432-437. Retrieved from [Link]
-
Frontiers in Molecular Biosciences. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
1Click Chemistry. (n.d.). Building-Blocks. Retrieved from [Link]
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- 1. This compound | 1199589-63-3 | Benchchem [benchchem.com]
- 2. 1-(Aminomethyl)cyclohexane-1-carboxylic acid | C8H15NO2 | CID 13984308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 22645079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride | C8H16ClNO2 | CID 12721443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. growingscience.com [growingscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]
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- 12. tcichemicals.com [tcichemicals.com]
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- 14. echemi.com [echemi.com]
Experimental Applications of 1-(Aminomethyl)cyclohexaneacetic Acid Hydrochloride (Gabapentin): A Technical Guide for Researchers
Introduction
1-(Aminomethyl)cyclohexaneacetic acid, commonly known as Gabapentin, is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Initially developed as an antiepileptic drug, its clinical applications have expanded significantly, most notably for the management of neuropathic pain.[3][4][5] Marketed under trade names like Neurontin®, Gabapentin has a favorable pharmacokinetic profile, including a lack of hepatic metabolism and minimal protein binding, which makes it an attractive candidate for various therapeutic explorations.[4][6][7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental uses of Gabapentin hydrochloride. While its approved indications are well-established, a growing body of preclinical and clinical evidence supports its potential in a range of other conditions, often termed "off-label" uses.[4][8] This guide will delve into the mechanistic underpinnings of Gabapentin and provide detailed protocols for its application in established experimental models of anxiety, alcohol withdrawal, and fibromyalgia-like pain.
Core Mechanism of Action: Beyond GABA Mimicry
Despite its design as a GABA analogue, Gabapentin's primary mechanism of action is independent of GABA receptors (GABAA and GABAB).[3][4][9] The central therapeutic action of Gabapentin is mediated by its high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4][6][10]
The binding of Gabapentin to the α2δ-1 subunit exerts several downstream effects:
-
Modulation of Neurotransmitter Release: By binding to the α2δ-1 subunit, Gabapentin reduces the trafficking of VGCCs to the presynaptic terminal.[3][10] This leads to a decrease in calcium influx upon neuronal depolarization, which in turn attenuates the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[3][6][10][11] This reduction in excitatory signaling is believed to be the cornerstone of its anticonvulsant and analgesic effects.
-
Increased GABA Synthesis: Some studies suggest that Gabapentin can increase the synthesis and non-synaptic release of GABA in the brain, potentially by modulating the activity of the GABA-synthesizing enzyme, glutamic acid decarboxylase (GAD).[6][9]
The following diagram illustrates the primary proposed mechanism of action for Gabapentin.
Caption: Proposed mechanism of Gabapentin action at the presynaptic terminal.
Application Note 1: Anxiolytic Effects in Preclinical Models
Rationale: The role of excessive glutamatergic signaling in the pathophysiology of anxiety disorders is well-established. By dampening the release of excitatory neurotransmitters, Gabapentin is hypothesized to reduce neuronal hyperexcitability in brain regions associated with fear and anxiety, such as the amygdala and prefrontal cortex. This has led to its experimental use as a potential anxiolytic.[4]
Experimental Model: The Elevated Plus Maze (EPM) is a standard behavioral assay used to assess anxiety-like behavior in rodents. The test relies on the animal's natural aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.
Protocol: Elevated Plus Maze (EPM) Assay in Mice
1. Materials:
-
Gabapentin hydrochloride (Sigma-Aldrich, Cat. No. G154 or equivalent)
-
Sterile 0.9% saline solution (vehicle)
-
Male C57BL/6 mice (8-10 weeks old)
-
Elevated Plus Maze apparatus (e.g., Stoelting Co., Cat. No. 60150)
-
Video tracking software (e.g., ANY-maze, EthoVision XT)
2. Gabapentin Preparation:
-
Prepare a stock solution of Gabapentin in sterile saline. For a target dose of 30 mg/kg in a 10 mL/kg injection volume, the solution concentration would be 3 mg/mL.
-
Vortex thoroughly to ensure complete dissolution. Prepare fresh on the day of the experiment.
3. Experimental Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment begins. The room should be dimly lit (e.g., 10-20 lux) and quiet.
-
Dosing:
-
Divide animals into at least two groups: Vehicle (Saline) and Gabapentin (e.g., 30 mg/kg).
-
Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
Allow for a 30-minute pretreatment period before testing.
-
-
EPM Testing:
-
Place a mouse at the center of the EPM, facing one of the open arms.
-
Start the video recording and allow the mouse to explore the maze for 5 minutes.
-
After the 5-minute session, return the mouse to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Data Analysis:
-
Use the video tracking software to automatically score the following parameters:
-
Time spent in open arms (s)
-
Time spent in closed arms (s)
-
Number of entries into open arms
-
Number of entries into closed arms
-
Total distance traveled (m) - as a measure of general locomotor activity.
-
-
Calculate the percentage of time spent in open arms: (% Open Arm Time) = [Time in Open / (Time in Open + Time in Closed)] * 100.
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare the Gabapentin-treated group to the vehicle control.
-
4. Expected Outcome: Mice treated with an effective dose of Gabapentin are expected to show a significant increase in the percentage of time spent in the open arms and the number of open arm entries compared to the vehicle-treated group, without a significant change in total distance traveled. This would indicate an anxiolytic effect.
Application Note 2: Management of Alcohol Withdrawal Syndrome
Rationale: Chronic alcohol use leads to neuroadaptive changes, including an upregulation of NMDA receptors and a downregulation of GABAergic function. During alcohol withdrawal, the abrupt cessation of alcohol's GABA-mimetic effects, combined with persistent glutamatergic hyperactivity, leads to a state of central nervous system hyperexcitability. This manifests as tremors, seizures, and anxiety. Gabapentin's ability to reduce glutamate release and potentially boost GABA levels makes it a logical candidate for mitigating withdrawal symptoms.[4]
Experimental Model: Audiogenic seizures in ethanol-dependent rats provide a robust model for quantifying the severity of withdrawal-induced hyperexcitability.
Protocol: Audiogenic Seizure Susceptibility in Ethanol-Withdrawn Rats
1. Materials:
-
Gabapentin hydrochloride
-
Ethanol (20% v/v in water)
-
Liquid diet (e.g., Lieber-DeCarli formulation)
-
Male Wistar rats (250-300 g)
-
Audiogenic seizure chamber equipped with a high-frequency sound source (e.g., 120 dB bell)
2. Induction of Ethanol Dependence:
-
For 14-21 days, house rats individually and provide them with an ethanol-containing liquid diet ad libitum.
-
A control group should receive an isocaloric liquid diet where maltose-dextrin is substituted for ethanol.
-
Monitor daily diet consumption and body weight.
3. Withdrawal and Treatment:
-
Initiate withdrawal by replacing the ethanol diet with the control diet.
-
At 2 hours post-withdrawal, begin treatment administration.
-
Administer Gabapentin (e.g., 50-100 mg/kg, per os [p.o.]) or vehicle (water) to the ethanol-dependent group.
4. Audiogenic Seizure Testing:
-
At 8 hours post-withdrawal (a peak time for seizure susceptibility), place a rat in the audiogenic seizure chamber.
-
Allow a 1-minute acclimation period.
-
Present the acoustic stimulus (120 dB) for 60 seconds or until a tonic-clonic seizure occurs.
-
Score the seizure severity based on a standardized scale (e.g., 0 = no response; 1 = wild running; 2 = clonic seizure; 3 = tonic-clonic seizure).
-
Remove the animal immediately after the seizure or the end of the 60-second stimulus.
5. Data Analysis:
-
Compare the mean seizure severity scores between the Gabapentin-treated and vehicle-treated withdrawal groups using non-parametric tests (e.g., Mann-Whitney U test).
-
The percentage of animals in each group exhibiting seizures can also be compared using Fisher's exact test.
6. Expected Outcome: Gabapentin-treated rats are expected to exhibit significantly lower seizure severity scores and a lower incidence of audiogenic seizures compared to vehicle-treated controls during alcohol withdrawal.
Application Note 3: Attenuation of Fibromyalgia-Like Pain
Rationale: Fibromyalgia is a chronic pain disorder characterized by widespread musculoskeletal pain and hypersensitivity to pressure (allodynia). While its pathophysiology is complex, a key proposed mechanism is central sensitization, a state of synaptic plasticity that amplifies pain signaling within the spinal cord and brain. Gabapentin's ability to reduce the release of key pain neurotransmitters like glutamate and substance P in the dorsal horn of the spinal cord makes it a therapeutic option for conditions involving central sensitization.[4]
Experimental Model: The repeated intramuscular acid injection model in rodents induces long-lasting, widespread mechanical hyperalgesia, mimicking key features of fibromyalgia.
Protocol: Acid-Induced Chronic Widespread Pain Model in Rats
1. Materials:
-
Gabapentin hydrochloride
-
Acidic saline (pH 4.0, prepared with 0.9% saline and HCl)
-
Electronic von Frey anesthesiometer
-
Male Sprague-Dawley rats (200-250 g)
2. Induction of Widespread Pain:
-
Day 0: Under brief isoflurane anesthesia, administer the first injection of 100 µL acidic saline into the gastrocnemius muscle of one hind paw.
-
Day 5: Administer a second 100 µL injection of acidic saline into the same muscle. This two-injection paradigm is crucial for inducing a transition from localized to widespread pain.
3. Assessment of Mechanical Allodynia:
-
Establish a baseline paw withdrawal threshold (PWT) before the first injection.
-
Place rats on an elevated mesh platform and allow them to acclimate.
-
Use the electronic von Frey device to apply increasing pressure to the plantar surface of the hind paws (both ipsilateral and contralateral to the injection site) and a remote site (e.g., forepaw) to assess widespread hypersensitivity.
-
The PWT is the force in grams at which the rat withdraws its paw.
-
Repeat PWT measurements on Days 7, 14, and 21 to confirm the development of chronic, widespread hyperalgesia (i.e., decreased PWT in all measured locations).
4. Treatment Protocol:
-
Beginning on Day 14 (once chronic pain is established), start daily administration of Gabapentin (e.g., 100 mg/kg, p.o.) or vehicle.
-
Assess PWTs 1-2 hours after drug administration on treatment days (e.g., Days 14, 15, etc.).
5. Data Analysis:
-
Analyze PWT data using a two-way repeated measures ANOVA, with treatment as the between-subjects factor and time as the within-subjects factor.
-
Post-hoc tests (e.g., Bonferroni) can be used to compare specific time points between groups.
6. Expected Outcome: Chronic daily administration of Gabapentin is expected to significantly increase the PWT in rats with acid-induced pain, effectively reversing the mechanical allodynia at both hind paws and remote sites. This demonstrates an analgesic effect on a model of centralized, fibromyalgia-like pain.
Quantitative Data Summary
The following table summarizes typical dosage ranges used in the experimental protocols described. These values are starting points and may require optimization based on the specific animal strain, age, and experimental conditions.
| Application | Animal Model | Typical Dosage Range | Route of Administration |
| Anxiolytic Effects | Mouse | 10 - 50 mg/kg | Intraperitoneal (i.p.) |
| Alcohol Withdrawal | Rat | 50 - 200 mg/kg | Oral (p.o.) |
| Fibromyalgia-Like Pain | Rat | 30 - 100 mg/kg (daily) | Oral (p.o.) |
Experimental Workflow Visualization
The following diagram outlines the general workflow for testing the efficacy of Gabapentin in a preclinical behavioral model.
Sources
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- 2. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gabapentin - Wikipedia [en.wikipedia.org]
- 4. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 6. What is the mechanism of Gabapentin? [synapse.patsnap.com]
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- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride
Welcome to the technical support center for the synthesis of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride, a key pharmaceutical intermediate commonly known as gabapentin hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on improving yield and purity. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Overview of Synthetic Challenges
The synthesis of this compound, while well-established, presents several critical junctures where yield can be compromised. The most common industrial routes involve multi-step sequences, often centered around a key rearrangement reaction to form the primary amine.[1][2] Success hinges on precise control over reaction conditions, purity of intermediates, and effective purification strategies. This guide will primarily focus on the widely adopted pathway involving the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[3][4]
II. Troubleshooting Guide: Maximizing Yield and Purity
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My overall yield is significantly lower than reported in the literature. What are the most common areas for product loss?
Low overall yield is a frequent issue that can stem from cumulative losses across multiple steps. A systematic review of your process is crucial.
Potential Causes & Solutions:
-
Purity of Starting Materials: The synthesis is sensitive to the quality of the initial reagents. Ensure your 1,1-cyclohexanediacetic acid or its anhydride is of high purity. Impurities can lead to side reactions and complicate purification.[5][6][7]
-
Incomplete Reactions: Each step, from the formation of the monoamide to the final salt formation, must be driven to completion. Monitor reactions using appropriate analytical techniques (e.g., TLC, HPLC, or NMR) to confirm the disappearance of starting material before proceeding.
-
Suboptimal Hofmann Rearrangement: This is often the most critical and lowest-yielding step. Precise temperature control and the stoichiometry of the hypohalite reagent are paramount. Deviations can lead to side products or decomposition.[1][4]
-
Losses During Workup and Isolation: Significant product can be lost during aqueous workups, extractions, and transfers between vessels.[5][7] Ensure phase separation is clean and rinse all glassware with the appropriate solvent to recover adhered product.
-
Formation of Impurities: The formation of byproducts, such as gabalactam, is a major cause of yield loss.[1] Optimizing pH and temperature during the workup is critical to prevent the intramolecular cyclization that forms this impurity.
Q2: The initial amidation of 1,1-cyclohexanediacetic acid anhydride to form the monoamide is inefficient. How can I optimize this step?
The formation of 1,1-cyclohexanediacetic acid monoamide is the foundation of the synthesis. Incomplete conversion or the formation of byproducts here will impact every subsequent step.
Potential Causes & Solutions:
-
Choice of Ammonia Source: The reaction can be performed with aqueous ammonia or gaseous ammonia in an organic solvent.[1] Aqueous ammonia is often more convenient, but the reaction may require careful pH control to favor monoamide formation over the diacid (from hydrolysis of the anhydride) or the imide.
-
Temperature Control: The reaction is typically exothermic. Maintaining a controlled temperature, often at or below room temperature, is essential to prevent the formation of the imide byproduct, 3,3-pentamethylene glutarimide.[8]
-
Reaction Time and Stirring: Ensure the reaction mixture is stirred vigorously to maintain homogeneity, especially if using a biphasic system. Allow sufficient reaction time for complete conversion, as monitored by TLC or HPLC.
Optimized Protocol for Monoamide Synthesis
-
Suspend 1,1-cyclohexanediacetic acid anhydride in a suitable organic solvent (e.g., toluene or dichloromethane).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric amount of concentrated aqueous ammonia dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of the anhydride.
-
Isolate the 1,1-cyclohexanediacetic acid monoamide by filtration, wash with cold solvent, and dry under vacuum.
Q3: My Hofmann rearrangement step is problematic, with low conversion and multiple side products. What are the critical parameters?
The Hofmann rearrangement converts the primary amide to a primary amine with one less carbon atom and is the cornerstone of this synthetic route.[4] Its success is highly dependent on precise execution.
Potential Causes & Solutions:
-
Preparation and Stoichiometry of Hypohalite: The rearrangement is typically effected using sodium hypobromite or sodium hypochlorite, often prepared in situ.[1][3] It is crucial to use a slight excess of the hypohalite solution to ensure complete conversion. However, a large excess can lead to undesired side reactions.
-
Strict Temperature Control: This is arguably the most critical parameter. The initial reaction of the amide with the hypohalite to form the N-bromoamide intermediate should be carried out at low temperatures (-5 to -10 °C).[1] The rearrangement to the isocyanate intermediate is then induced by carefully warming the reaction mixture (e.g., to 55-60 °C).[1][9] Poor temperature control can drastically reduce yield.
-
pH Management: The reaction is conducted under strongly basic conditions. After the rearrangement is complete, the subsequent acidification to hydrolyze the intermediate and form the hydrochloride salt must be carefully controlled to prevent the formation of gabalactam.
Visualizing the Hofmann Rearrangement Workflow
Caption: A logical flow for troubleshooting failed reactions.
IV. References
-
Singh, L., et al. (2016). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. PubMed. Retrieved from [Link]
-
Reddy, K. L., et al. (2007). Hofmann Rearrangement of Primary Carboxamides and Cyclic imides using DCDMH and Application to the synthesis of Gabapentin and its Potential Peptide Prodrugs. ResearchGate. Retrieved from [Link]
-
SynThink. (n.d.). Gabapentin EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Gautam, P., et al. (2008). Process For Synthesis Of Gabapentin. U.S. Patent No. US20080103334A1. Google Patents. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Singh, L., et al. (2016). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
Pevarello, P., et al. (2005). Process for the preparation of gabapentin. WIPO Patent No. WO2005092837A2. Google Patents. Retrieved from
-
ACS Publications. (2024). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. Retrieved from [Link]
-
Patsnap. (n.d.). Gabapentin impurity compound and preparation method thereof. Retrieved from
-
Quora. (2013). In organic chemistry, why is my percent yield so low?. Retrieved from [Link]
-
Ferrari, M., et al. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. U.S. Patent No. US6846950B2. Google Patents. Retrieved from
-
CNIPA. (n.d.). Synthesis method of gabapentin hydrochloride. Chinese Patent No. CN102093237B. Google Patents. Retrieved from
-
Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]
-
Reddy, D. S., et al. (2006). Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid. U.S. Patent No. US7071356B1. Google Patents. Retrieved from
-
Ferrari, M., et al. (2004). A process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. WIPO Patent No. WO2004031126A2. Google Patents. Retrieved from
-
Wikipedia. (n.d.). Lossen rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
-
Organic-Chemistry.org. (2019). Ritter Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical reaction showing synthesis of gabapentin Schiff base compound. Retrieved from [Link]
-
Pevarello, P., et al. (2008). Process for the Preparation of Gabapentin. U.S. Patent No. US20080097122A1. Google Patents. Retrieved from
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
Sources
- 1. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 2. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 3. Gabapentin - Wikipedia [en.wikipedia.org]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]
- 9. CN102093237B - Synthesis method of gabapentin hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride
Welcome to the technical support center for the purification of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. Here, we move beyond simple protocols to address the common, and often frustrating, challenges encountered during its purification from complex reaction mixtures. Our focus is on providing logical, field-tested solutions grounded in chemical principles.
Section 1: Understanding the Core Chemistry
Effective purification begins with understanding the synthesis and the nature of the target molecule. This compound is typically synthesized from cyclohexanone through an aminomethylation reaction followed by oxidation.[1] The final step involves treating the free amino acid with hydrochloric acid.
The Critical Role of Hydrochloride Salt Formation: The conversion to the hydrochloride salt is not merely a final step but a crucial part of the purification strategy. This salt formation significantly increases the compound's polarity and enhances its solubility in polar solvents, which is leveraged during recrystallization to separate it from less polar organic impurities.[1] It also improves the compound's thermal stability and handling characteristics.[1]
Section 2: Troubleshooting Common Purification Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Problem Area 1: Low Purity of Crude Product
Q: My initial crude product shows multiple spots on TLC or several peaks in my HPLC analysis. What are the likely impurities?
A: The impurity profile is almost always a direct reflection of the synthetic route. For the common pathway from cyclohexanone, you should anticipate:
-
Unreacted Starting Materials: Residual cyclohexanone.
-
Reaction Intermediates: Such as 1-aminomethyl-cyclohexanol, which may not have been fully oxidized.[1]
-
Oxidation By-products: Strong oxidizing agents like potassium permanganate can lead to side reactions and colored impurities (manganese dioxide).[1]
-
Positional Isomers: While less common for this specific 1,1-disubstituted compound, incomplete reactions or alternative pathways can sometimes lead to isomers. For related compounds like tranexamic acid, isomer control is a major challenge.[2][3]
Q: How can I effectively remove these common impurities?
A: The most robust and scalable method for purifying this compound is recrystallization from a polar solvent system.[1] This technique exploits the high polarity and crystallinity of the target hydrochloride salt, leaving less polar impurities behind in the solvent (mother liquor). Complex chromatographic methods are often unnecessary if the recrystallization is performed correctly.[1]
Problem Area 2: Crystallization Failures
Q: I've dissolved my crude product, but it's "oiling out" as a viscous liquid upon cooling instead of forming crystals. What's going wrong?
A: "Oiling out" is a common problem that occurs when the compound's solubility drops so rapidly that molecules crash out of solution as a supersaturated liquid phase before they can organize into a crystal lattice. Here’s how to troubleshoot it:
-
Re-heat and Add More Solvent: The most common cause is a solution that is too concentrated. Re-heat the mixture until it is homogeneous again and add more of the primary solvent in small portions (e.g., 5-10% volume increase) until the solution is slightly less saturated.
-
Slow Down the Cooling: Rapid cooling is a primary driver of oiling out. After dissolving, allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Insulating the flask can help moderate the cooling rate.
-
Introduce a "Seed" Crystal: If you have a small amount of pure material, adding a single seed crystal to the cooled, supersaturated solution provides a template for proper crystal growth, encouraging crystallization over oiling.
-
Use an Anti-Solvent System: If a single solvent isn't working, consider a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., water or methanol), then slowly add an "anti-solvent" in which the product is insoluble (e.g., isopropanol or acetone) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy (the cloud point). Then, add a drop or two of the good solvent to clarify and cool slowly.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound? A: Polar solvents are highly recommended.[1] An excellent starting point is an aqueous-organic mixture. For example, dissolving the crude material in a minimal amount of hot water and then adding methanol or ethanol as a co-solvent can yield high-purity crystals upon cooling. The exact ratio depends on the impurity profile but start with a system that provides good solubility at high temperatures and poor solubility at low temperatures (0-5 °C).
Q2: How can I confirm that the hydrochloride salt has formed completely? A: There are two primary methods:
-
pH Measurement: Dissolve a small sample of the purified product in deionized water. The solution should be acidic (typically in the pH 3-5 range). A neutral or basic pH indicates incomplete salt formation.
-
Chloride Ion Test: A simple qualitative test is to dissolve the product in water and add a few drops of aqueous silver nitrate (AgNO₃) solution. The formation of a thick white precipitate (AgCl) confirms the presence of chloride ions.
Q3: My final product has a persistent yellow or brown tint. How can I remove the color? A: Color is often due to trace amounts of oxidized organic impurities or residual reagents.
-
Charcoal Treatment: During the recrystallization process, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w). Keep the solution hot and stir for 5-10 minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of Celite® or filter aid to remove the charcoal, then proceed with cooling to crystallize the decolorized product. Caution: Using too much charcoal can lead to significant product loss due to adsorption.
Q4: What are the ideal storage conditions for the purified product? A: The hydrochloride salt is generally stable. Store it in a well-sealed container in a cool, dry place, protected from light. Its thermal stability is generally high (>250 °C), but proper storage ensures long-term purity.[1]
Section 4: Key Protocols and Workflows
Protocol 1: Standard Recrystallization Procedure
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the primary solvent (e.g., water) in portions, heating the mixture with stirring (e.g., to 70-80 °C) until the solid is fully dissolved. Avoid adding excessive solvent; use only the minimum amount required for complete dissolution at high temperature.
-
(Optional) Charcoal Treatment: If the solution is colored, add activated charcoal and filter while hot as described in FAQ #3.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent or a suitable anti-solvent (e.g., cold isopropanol) to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Workflow 1: Troubleshooting Crystallization
Caption: Decision tree for troubleshooting common crystallization problems.
Workflow 2: General Purification and QC Process
Caption: Standard workflow from crude product to final quality control.
Section 5: Data Summary Tables
Table 1: Recommended Analytical Parameters
| Parameter | Specification | Rationale & Notes |
|---|---|---|
| Analysis Method | High-Performance Liquid Chromatography (HPLC) | Provides accurate quantification of purity and detects impurities.[1] |
| Column | Kromasil C18 or equivalent reverse-phase | Standard for separating small polar molecules from non-polar impurities.[1] |
| Mobile Phase | Potassium Phosphate Buffer / Methanol | A common buffered mobile phase for amino acids to ensure consistent ionization and peak shape.[1] |
| Detection | UV at 207 nm | The carboxylic acid group provides UV absorbance at lower wavelengths.[1] |
| Purity Standard | ≥97.0% (NMR) or ≥98.0% (HPLC) is a typical target. | Purity requirements may vary based on the intended application.[4] |
Table 2: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆ClNO₂ | [1][5][6] |
| Molecular Weight | 193.67 g/mol | [1][5][6] |
| Appearance | White to off-white solid/crystalline powder | [4][7] |
| Solubility | Soluble in polar solvents like water. | [1][7] |
| IUPAC Name | 1-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride |[1] |
References
- Ferrari, M., Ghezzi, M., & Belotti, P. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. U.S. Patent No. US6846950B2. Google Patents.
- (2002). Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid. U.S. Patent No. US7071356B1. Google Patents.
-
(2004). A process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. WIPO Patent No. WO/2004/031126. WIPO Patentscope. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- (2018). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Chinese Patent No. CN108602758B. Google Patents.
-
PubChem. (n.d.). cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- (1974). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. U.S. Patent No. US3839429A. Google Patents.
-
Molekula. (n.d.). trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid). Retrieved from [Link]
Sources
- 1. This compound | 1199589-63-3 | Benchchem [benchchem.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 22645079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride | C8H16ClNO2 | CID 12721443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. molekula.com [molekula.com]
Technical Support Center: Synthesis of 1-(Aminomethyl)cyclohexanecarboxylic Acid Hydrochloride
Welcome to the technical support center for the synthesis of 1-(aminomethyl)cyclohexanecarboxylic acid hydrochloride, a key pharmaceutical intermediate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Our goal is to provide you with in-depth technical insights and practical troubleshooting strategies to ensure the robustness and reproducibility of your synthetic process.
Introduction to Synthetic Strategies
1-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride, often referred to as a gabapentin analogue, is primarily synthesized through pathways that involve the rearrangement of a dicarboxylic acid derivative. The most common starting material is 1,1-cyclohexanediacetic acid, which is transformed into a key intermediate, 1,1-cyclohexanediacetic acid monoamide. This monoamide then undergoes one of three primary rearrangement reactions: the Hofmann, Curtius, or Lossen rearrangement, to yield the desired product.[1] Each of these methods involves the conversion of a carboxylic acid derivative into a primary amine with the loss of one carbon atom.[2][3][4][5]
The choice of synthetic route can significantly impact the impurity profile of the final product. Understanding the mechanisms of these reactions is crucial for controlling and mitigating the formation of unwanted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of 1-(aminomethyl)cyclohexanecarboxylic acid hydrochloride.
Impurity-Related Questions
Q1: We are observing a significant amount of an unreacted starting material, 1,1-cyclohexanediacetic acid monoamide, in our final product. What could be the cause and how can we improve the conversion?
A1: Incomplete conversion of 1,1-cyclohexanediacetic acid monoamide is a common issue in Hofmann, Curtius, and Lossen rearrangements. The root cause often lies in suboptimal reaction conditions.
-
Hofmann Rearrangement: This reaction utilizes a primary amide, which is treated with bromine and a strong base like sodium hydroxide to form an isocyanate intermediate that is subsequently hydrolyzed.[2][6]
-
Causality: Insufficient amounts of bromine or base, or temperatures that are too low, can lead to incomplete reaction. The reaction of bromine with sodium hydroxide forms sodium hypobromite in situ, which is the active reagent.[3][6] If the hypobromite is not formed in sufficient quantity or the temperature is not adequate to drive the rearrangement, the starting monoamide will remain.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure at least one equivalent of bromine and two equivalents of strong base are used. It is often beneficial to use a slight excess of the reagents.
-
Temperature Control: The Hofmann rearrangement is typically temperature-sensitive. Monitor the reaction temperature closely and ensure it is maintained within the optimal range for the specific protocol.
-
Reaction Time: Allow for a sufficient reaction time to ensure complete conversion. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
-
-
-
Curtius Rearrangement: This process involves the thermal decomposition of an acyl azide to an isocyanate.[4][5]
-
Causality: Incomplete formation of the acyl azide from the carboxylic acid or insufficient thermal energy for the rearrangement will result in residual starting material. The decomposition is a concerted process, and if the activation energy is not reached, the reaction will not proceed to completion.[4]
-
Troubleshooting:
-
Acyl Azide Formation: Ensure the complete conversion of the carboxylic acid to the acyl azide. This can be verified by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the azide stretch).
-
Decomposition Temperature: The rearrangement requires heating. Ensure the reaction mixture reaches and maintains the necessary temperature for a sufficient period.
-
-
-
Lossen Rearrangement: This reaction involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[7][8]
-
Causality: Incomplete activation of the hydroxamic acid or insufficient heat will lead to poor conversion.
-
Troubleshooting:
-
Activation: Ensure the hydroxamic acid is properly activated (e.g., O-acylated) before attempting the rearrangement.
-
Thermal Conditions: Similar to the Curtius rearrangement, ensure adequate heating to drive the reaction to completion.
-
-
Q2: Our final product is contaminated with 3,3-pentamethylene glutarimide. How is this impurity formed and how can we prevent it?
A2: 3,3-Pentamethylene glutarimide is a common process-related impurity in the synthesis of 1-(aminomethyl)cyclohexanecarboxylic acid.[9][10]
-
Mechanism of Formation: This impurity arises from the starting material, 1,1-cyclohexanediacetic acid. Under the conditions used to form the monoamide (e.g., reaction with ammonia or a source of ammonia), the dicarboxylic acid can undergo an intramolecular cyclization to form the imide. This is particularly prevalent if the reaction temperature is too high or if there is an excess of a dehydrating agent.
Caption: Formation of 3,3-Pentamethylene Glutarimide
-
Prevention and Control:
-
Temperature Control: Carefully control the temperature during the formation of the monoamide from 1,1-cyclohexanediacetic acid. Lower temperatures generally favor the formation of the monoamide over the imide.
-
Reagent Control: Avoid using a large excess of reagents that can promote dehydration and cyclization.
-
Purification of Intermediate: If possible, purify the 1,1-cyclohexanediacetic acid monoamide before proceeding to the rearrangement step. This will remove any pre-formed glutarimide impurity.
-
Q3: We have detected an impurity that appears to be a dimer of the product. Is this a known impurity and how can it be minimized?
A3: Dimeric impurities can form, particularly under harsh reaction conditions or during work-up and storage.
-
Potential Formation Pathways:
-
Intermolecular Amide Formation: The amino group of one molecule can react with the carboxylic acid group of another molecule to form an amide bond, leading to a dimer. This is more likely to occur at high temperatures or if the product is stored for extended periods, especially in a non-salt form.
-
Reaction with Intermediates: The amine product can potentially react with unreacted isocyanate intermediate (in the case of Hofmann, Curtius, or Lossen rearrangements) to form a urea-type dimer.
-
-
Minimization Strategies:
-
Control of Reaction Stoichiometry: Ensure that the rearrangement reaction goes to completion to minimize the presence of reactive intermediates like isocyanates.
-
pH Control during Work-up: During the work-up and isolation of the product, maintaining an appropriate pH can minimize intermolecular reactions. The hydrochloride salt form is generally more stable and less prone to dimerization than the free amino acid.[11]
-
Storage Conditions: Store the final product as the hydrochloride salt at cool temperatures to enhance its stability.
-
Process & Analytical Questions
Q4: What are the recommended analytical techniques for monitoring the reaction progress and quantifying impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended for effective process monitoring and impurity profiling.[12][13]
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | The primary technique for monitoring reaction progress, quantifying the main product, and detecting and quantifying impurities. A reversed-phase method with UV detection is often suitable. For compounds lacking a strong chromophore, derivatization or use of a detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) may be necessary.[14] |
| Thin-Layer Chromatography (TLC) | A quick and simple method for qualitative monitoring of the reaction progress. It can help to visualize the disappearance of starting materials and the appearance of the product. |
| Gas Chromatography (GC) | Can be used for the analysis of volatile impurities or starting materials. Derivatization may be required to increase the volatility of the analytes.[13] |
| Mass Spectrometry (MS) | When coupled with LC or GC (LC-MS, GC-MS), it is a powerful tool for the identification and structural elucidation of unknown impurities.[12][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Essential for the structural confirmation of the final product and for the characterization of isolated impurities. |
| Infrared (IR) Spectroscopy | Useful for monitoring the conversion of functional groups, for example, the disappearance of the azide peak in the Curtius rearrangement. |
Q5: What are the critical process parameters to control during the Hofmann rearrangement to ensure a high yield and purity?
A5: The Hofmann rearrangement is a powerful transformation, but its success hinges on the careful control of several parameters.[2][15]
Caption: Key Parameters Influencing Hofmann Rearrangement Outcomes
-
Temperature: This is arguably the most critical parameter. The initial reaction with bromine and base is often carried out at low temperatures (0-10 °C) to control the exothermic reaction. The subsequent rearrangement step requires heating, and the optimal temperature needs to be carefully determined to ensure complete rearrangement without promoting side reactions.
-
Stoichiometry of Base and Bromine: As mentioned in Q1, the molar ratios of the base and bromine to the amide are crucial for complete conversion. An excess of base is generally used to ensure the deprotonation of the amide and to neutralize the HBr formed.
-
Rate of Addition: The rate of addition of the bromine or hypobromite solution to the amide solution should be controlled to manage the exothermicity of the reaction and prevent the localized buildup of reagents, which can lead to side reactions.
-
Reaction Time: Sufficient time must be allowed for each step of the reaction to go to completion.
Experimental Protocols
Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide
-
To a solution of 1,1-cyclohexanediacetic acid in an appropriate solvent (e.g., an inert organic solvent), add a source of ammonia (e.g., aqueous ammonia, ammonium hydroxide) at a controlled temperature (typically 0-25 °C).
-
Stir the reaction mixture for a specified period, monitoring the progress by TLC or HPLC.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after acidification.
-
Wash the isolated solid with a suitable solvent and dry under vacuum.
Protocol 2: General Procedure for Hofmann Rearrangement
-
Prepare a solution of sodium hypobromite by adding bromine to a cold (0-5 °C) solution of sodium hydroxide in water.
-
Slowly add the cold sodium hypobromite solution to a pre-cooled solution or suspension of 1,1-cyclohexanediacetic acid monoamide in water.
-
After the addition is complete, slowly warm the reaction mixture to the desired rearrangement temperature (e.g., 50-80 °C) and hold for a sufficient time.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the 1-(aminomethyl)cyclohexanecarboxylic acid hydrochloride.
-
Cool the mixture, filter the solid product, wash with a cold solvent, and dry under vacuum.[16]
References
- Ferrari, M., Ghezzi, M., & Belotti, P. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. U.S.
-
Gabapentin EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]
- More, K. R., et al. (2016). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Journal of Pharmaceutical and Biomedical Analysis, 129, 357-363.
-
More, K. R., et al. (2016). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. PubMed. Retrieved from [Link]
- Goel, A., & Singh, L. (2005). Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid. U.S.
-
Gabapentin-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Gautam, P., et al. (2008). Process For Synthesis Of Gabapentin. U.S.
-
Hofmann rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hofmann Rearrangement Explained. (2022). Scribd. Retrieved from [Link]
-
Lossen rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
-
HOFMANN REARRANGEMENT. (n.d.). PHARMD GURU. Retrieved from [Link]
-
Hofmann rearrangement. (n.d.). chemeurope.com. Retrieved from [Link]
-
The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. Retrieved from [Link]
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.
-
Curtius rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
-
The Lossen rearrangement from free hydroxamic acids. (n.d.). ResearchGate. Retrieved from [Link]
- Preparation of carbamates via a base-catalyzed Lossen rearrangement. (n.d.). Google Patents.
- Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373.
-
1-methylcyclohexane carboxylic acid synthesis. (2023). YouTube. Retrieved from [Link]
-
Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Analytical methods for quantification of tranexamic acid in biological fluids. (n.d.). CORE. Retrieved from [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Choices of chromatographic methods as stability indicating assays for pharmaceutical products. (n.d.). Monash University. Retrieved from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. Retrieved from [Link]
Sources
- 1. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Hofmann_rearrangement [chemeurope.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride | 1199589-63-3 | Benchchem [benchchem.com]
- 12. ajrconline.org [ajrconline.org]
- 13. research.monash.edu [research.monash.edu]
- 14. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Products in the Synthesis of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide in-depth, scientifically grounded solutions to help you optimize your reaction conditions and improve yield and purity.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of 1-Aminomethyl-cyclohexanecarboxylic acid, a key precursor for Gabapentin, often proceeds via the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[1][2] While this is a well-established route, several side products can arise, impacting the overall efficiency and purity of the final hydrochloride salt. Understanding the reaction mechanism is the first step in effective troubleshooting.
Reaction Pathway Overview
The primary reaction sequence involves the conversion of a primary amide to a primary amine with one less carbon atom.[2] Key steps include the formation of an N-bromoamide, rearrangement to an isocyanate intermediate, and subsequent hydrolysis to the desired amine.[1][2]
Caption: Hofmann rearrangement pathway for 1-Aminomethyl-cyclohexanecarboxylic acid synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific side products and experimental issues in a question-and-answer format.
FAQ 1: Unreacted Starting Material
Question: My final product contains a significant amount of unreacted 1,1-cyclohexanediacetic acid monoamide. What could be the cause?
Answer: The presence of unreacted starting material typically points to incomplete Hofmann rearrangement. This can be attributed to several factors:
-
Insufficient Reagents: The stoichiometry of bromine and sodium hydroxide is critical. An insufficient amount of the hypobromite reagent, formed in situ from bromine and a base, will lead to an incomplete reaction.[2]
-
Low Reaction Temperature: The rearrangement step is temperature-dependent. If the temperature is too low, the reaction rate will be slow, resulting in incomplete conversion.
-
Poor Reagent Quality: Degradation of bromine or the use of a weak or low-concentration base can reduce the effective concentration of the active reagent.
Troubleshooting Protocol: Optimizing the Hofmann Rearrangement
-
Reagent Stoichiometry:
-
Ensure a slight excess of bromine and sodium hydroxide is used. A typical molar ratio is 1:1.1:4 (Amide:Br₂:NaOH).
-
Prepare the sodium hypobromite solution fresh before use.
-
-
Temperature Control:
-
Reagent Quality Check:
-
Use fresh, high-purity bromine.
-
Verify the concentration of the sodium hydroxide solution.
-
FAQ 2: Formation of Dicarboxylic Acid
Question: I am observing the formation of 1,1-cyclohexanediacetic acid as a significant side product. How can I minimize this?
Answer: The formation of 1,1-cyclohexanediacetic acid is a result of the hydrolysis of the starting monoamide or the intermediate imide under the basic reaction conditions.
Causality: The amide functional group can be susceptible to hydrolysis, especially at elevated temperatures in the presence of a strong base like sodium hydroxide. This side reaction competes with the desired Hofmann rearrangement.
Mitigation Strategies:
-
Temperature Management: Avoid excessive temperatures during the reaction. Strict adherence to the recommended temperature profile is crucial.
-
Controlled Addition: Add the solution of 1,1-cyclohexanediacetic acid monoamide to the cold sodium hypobromite solution gradually. This helps to maintain a low concentration of the amide in the basic solution at any given time, favoring the faster Hofmann reaction over the slower hydrolysis.
-
pH Control: While the reaction requires basic conditions, an excessively high concentration of NaOH can promote hydrolysis. Adhering to the recommended stoichiometry is important.
FAQ 3: Presence of Isomeric Impurities
Question: My final product shows the presence of isomeric impurities, such as the cis or other positional isomers. What is the source of these, and how can they be removed?
Answer: The formation of isomeric impurities often originates from the starting materials or can be introduced during certain synthetic routes. For instance, in syntheses starting from substituted cyclohexanes, controlling the stereochemistry is critical.[4] While the Hofmann rearrangement itself is known to proceed with retention of configuration, impurities in the starting 1,1-cyclohexanediacetic acid monoamide will carry through to the final product.
Troubleshooting and Purification:
-
Starting Material Purity:
-
It is imperative to start with a high-purity 1,1-cyclohexanediacetic acid monoamide. Analyze the starting material by HPLC or GC to confirm its isomeric purity.
-
-
Purification of the Final Product:
-
Recrystallization: This is an effective method for purifying the final hydrochloride salt. A common solvent system is a mixture of polar solvents like ethanol/water or methanol.[5]
-
Chromatography: For very high purity requirements, silica gel column chromatography can be employed, typically using a methanol/chloroform gradient.[5]
-
Table 1: Typical Recrystallization Solvents and Conditions
| Solvent System | Typical Ratio (v/v) | Temperature Profile | Expected Purity |
| Ethanol/Water | 9:1 to 4:1 | Dissolve at reflux, cool slowly to 0-5°C | >99% |
| Methanol | N/A | Dissolve at reflux, cool slowly to 0-5°C | >99.5% |
| Isopropanol/Water | 8:2 to 7:3 | Dissolve at 60-70°C, cool slowly to RT | >98.5% |
FAQ 4: Formation of Over-oxidation Products
Question: In an alternative synthesis route involving oxidation of an intermediate, I am seeing over-oxidation products. How can this be controlled?
Answer: Some synthetic pathways for related compounds utilize strong oxidizing agents like potassium permanganate or chromium trioxide.[5] Over-oxidation can lead to the formation of ketones or further cleavage of the cyclohexane ring.
Control Measures:
-
Choice of Oxidant: Use a milder or more selective oxidizing agent if the reaction allows.
-
Stoichiometry and Temperature: Carefully control the stoichiometry of the oxidizing agent and maintain a low reaction temperature to minimize over-oxidation.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to quench the reaction as soon as the starting material is consumed.
III. Analytical and Purification Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general HPLC method for assessing the purity of this compound and detecting common side products.
-
Column: C18 reverse-phase column (e.g., Kromasil C18, 5 µm, 4.6 x 250 mm).[5]
-
Mobile Phase:
-
A: Potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid).
-
B: Methanol or Acetonitrile.
-
-
Gradient: Start with 95% A and 5% B, gradually increasing the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 207 nm.[5]
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the sample in the mobile phase A at a concentration of approximately 1 mg/mL.
Protocol 2: Step-by-Step Recrystallization for Purification
This protocol outlines a standard procedure for the purification of the final product.
-
Dissolution: In a clean flask, add the crude this compound. Add the chosen solvent system (e.g., 9:1 ethanol/water) and heat the mixture to reflux with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization: Allow the clear solution to cool down slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
IV. Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues in the synthesis.
Caption: A logical workflow for troubleshooting side products.
V. References
-
US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents .
-
Hofmann Rearrangement Explained | PDF | Science & Mathematics - Scribd . [Link]
-
Hofmann rearrangement - Wikipedia . [Link]
-
CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents .
Sources
- 1. scribd.com [scribd.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. This compound | 1199589-63-3 | Benchchem [benchchem.com]
Technical Support Center: Stability of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride in Solution
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride. This guide is designed to provide in-depth technical assistance and troubleshooting for stability studies of this compound in solution. As your virtual Senior Application Scientist, I will walk you through common challenges and provide scientifically grounded solutions to ensure the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by several key factors:
-
pH: The pH of the solution can significantly impact the ionization state of the amino and carboxylic acid functional groups, potentially leading to degradation. Based on studies of its structural analog, gabapentin, the compound is expected to be most stable at a pH of approximately 6.0.[1][2] Extreme pH conditions (highly acidic or alkaline) are likely to accelerate degradation.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation. It is crucial to establish the compound's thermal stability profile in solution to determine appropriate storage and handling conditions.[2] While the solid form may be stable at high temperatures, its stability in solution will be significantly different.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation. It is essential to conduct photostability studies as per ICH Q1B guidelines to assess the light sensitivity of the compound in solution.[3][4]
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to the oxidation of the molecule.[5][6] Forced degradation studies often employ oxidizing agents to identify potential oxidative degradation products.
-
Excipients: In formulated products, interactions with excipients can affect stability. For instance, reducing sugars like lactose can react with the primary amine group via the Maillard reaction.[7][8]
Troubleshooting Guides
Issue 1: Unexpected Degradation Observed in a Neutral Aqueous Solution at Room Temperature.
Possible Cause & Troubleshooting Steps:
-
Verify pH: "Neutral" can have a broad range. Use a calibrated pH meter to confirm the exact pH of your solution. As the analogous compound gabapentin shows maximum stability around pH 6.0, even a slight deviation towards a more acidic or basic pH could increase degradation.[1][2]
-
Recommendation: Prepare your solutions in a well-buffered system to maintain a constant pH. Phosphate or citrate buffers are common choices.
-
-
Check for Contaminants: Trace metal ions or other impurities in your water or reagents can catalyze degradation reactions.
-
Recommendation: Use high-purity water (e.g., HPLC-grade) and analytical grade reagents.
-
-
Assess Light Exposure: Was the solution exposed to ambient or direct light for an extended period? Photodegradation can occur even under standard laboratory lighting.
-
Recommendation: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct a controlled experiment comparing a light-exposed sample to a dark control to confirm photosensitivity.
-
Diagram: Troubleshooting Workflow for Unexpected Degradation
Caption: Troubleshooting workflow for unexpected degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study in Solution
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[9][10][11][12] This protocol is based on general principles and findings from studies on analogous compounds.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water
-
pH meter, calibrated
-
HPLC system with a UV or PDA detector
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Keep one set of vials at room temperature and another at 60°C for 24 hours.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Keep one set of vials at room temperature for 4 hours. Given the high instability of the analogous gabapentin in basic media, a shorter duration is recommended initially.[13]
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% H₂O₂.
-
Keep the vial at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Keep a vial of the stock solution in a thermostatic oven at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber.
-
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Data Summary
The following table summarizes the expected stability of this compound in solution based on data from its structural analogs, tranexamic acid and gabapentin.
| Condition | Analog | Observation | Reference |
| pH | Gabapentin | Most stable at pH ~6.0. | [1][2] |
| Temperature | Tranexamic Acid | Stable for 12 weeks at temperatures from 4°C to 50°C. | [2][14] |
| Gabapentin | Degradation increases with temperature. | [2] | |
| Light | Gabapentin | Stable when exposed to UV and daylight in the solid state. Solution stability may differ. | [13] |
| Oxidation | Gabapentin | Degradation observed in the presence of H₂O₂. | [5] |
| Aqueous Solution | Tranexamic Acid | Stable in 0.9% NaCl for up to 180 days at room temperature. | [15] |
| Compatibility | Tranexamic Acid | Stable with 0.1% chlorhexidine, 10% povidone-iodine, and 1.5-3% hydrogen peroxide. Unstable with 0.5% Dakin's solution. | [1] |
References
-
Stability of tranexamic acid in 0.9% sodium chloride, stored in type 1 glass vials and ethylene/propylene copolymer plastic containers. Mayo Clinic. [Link]
- Stability Analysis of Tranexamic Acid in the Presence of Various Antiseptic Solutions. (2022). Journal of Orthopaedic Research.
- De Guzman, R., et al. (n.d.). Stability of tranexamic acid after 12-week storage at temperatures from-20°C to 50°C. Prehospital Emergency Care.
- TRANEXAMIC ACID. (n.d.). Essential Medicines.
- Stability of Tranexamic Acid Mouth Rinse. (2015). International Journal of Pharmaceutical Compounding.
- Assessment of the stability of gabapentin under different stress conditions. (2017). World Journal of Pharmacy and Pharmaceutical Sciences.
- METHOD DEVELOPMENT AND STABILITY STUDIES OF GABAPENTIN IN BULK AND PHARMACEUTICAL DOSAGE FORM. (2018). International Journal of Pharmacy and Biological Sciences.
- The role of pharmaceutical excipients in the solid-state degradation of Gabapentin. (n.d.). University of Connecticut.
- Validation of an Isocratic HPLC Assay of Gabapentin in Pharmaceutical formulations and Stress test for Stability of Drug Substance. (2011). Der Pharmacia Lettre.
- Development and validation of a stability-indicating RP-HPLC-CAD method for gabapentin and its related impurities in presence of degradation products. (2020). Journal of Pharmaceutical and Biomedical Analysis.
- This compound | 1199589-63-3. (n.d.). Benchchem.
- Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014). American Pharmaceutical Review.
- stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov.
- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
- Forced degrad
- DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIM
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Stability Indicating HPLC Method Development: A Review. (n.d.). International Research Journal of Pharmacy and Medical Sciences.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
- Forced Degradation Studies to Assess the Stability of Drugs and Products. (2013). Trends in Analytical Chemistry.
- Choices of chromatographic methods as stability indicating assays for pharmaceutical products. (n.d.). Monash University.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
- Methyl 1-aminocyclohexane-1-carboxyl
- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.).
- Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). Asian Journal of Organic & Medicinal Chemistry.
- Degradation of cyclohexanecarboxylic acid as a model naphthenic acid by the UV/chlorine process: Kinetics and by-products identification. (2021).
- US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. (n.d.).
- 1-(Aminomethyl)cyclohexane-1-carboxylic acid. (n.d.). PubChem.
- COMPATIBILITY STUDIES OF SELECTED MUCOLYTIC DRUGS WITH EXCIPIENTS USED IN SOLID DOSAGE FORMS: THERMOGRAVIMETRY ANALYSIS. (2021). FARMACIA.
- (RS)-4-(Aminomethyl)cyclohex-1-enecarboxylic Acid Hydrochloride. (n.d.). LGC Standards.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholar.usuhs.edu [scholar.usuhs.edu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1199589-63-3 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. medcraveonline.com [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
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- 14. ghsupplychain.org [ghsupplychain.org]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Technical Support Center: 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride (Gabapentin) Degradation
Prepared by: Senior Application Scientist, Pharmaceutical Development
Welcome to the technical support guide for 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride, more commonly known as Gabapentin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Understanding the stability of Gabapentin is critical for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions encountered during the handling and analysis of Gabapentin.
Q1: What is the primary degradation pathway for Gabapentin, and why is it a concern?
The principal degradation pathway for Gabapentin is an intramolecular cyclization that results in the formation of 4-cyclohexyl-pyrrolidin-2-one , commonly referred to as gabapentin-lactam (gaba-L) .[1][2][3][4] This reaction involves a nucleophilic attack by the primary amine group on the carboxylic acid group, followed by the elimination of a water molecule.[1]
Causality & Significance: This transformation is not just a matter of potency loss; gabapentin-lactam is a known impurity with higher toxicity than the parent compound.[5][6] Regulatory bodies like the United States Pharmacopeia (USP) have strict limits on its presence, typically less than 0.1% in the active pharmaceutical ingredient (API) and less than 0.4% in finished tablet formulations.[3][5] Therefore, controlling this degradation is paramount during manufacturing and storage.
Caption: Primary degradation pathway of Gabapentin.
Q2: I'm observing an unexpected peak in my HPLC chromatogram during a stability study. How can I identify it?
If you observe a new peak, especially one that grows over time or under stress conditions, it is highly probable that you are detecting gabapentin-lactam.
Troubleshooting Steps:
-
Reference Standard Confirmation: The most straightforward method is to co-inject your sample with a certified reference standard of gabapentin-lactam. If the retention times match and the peak area increases, you have a positive identification.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer. Gabapentin has a molecular weight of 171.24 g/mol , while gabapentin-lactam has a molecular weight of 153.24 g/mol (due to the loss of water, 18.02 g/mol ). Detecting a mass corresponding to the lactam will confirm its identity. LC-MS is a powerful tool for identifying various transformation products.[7][8]
-
Review Separation Method: Gabapentin is a non-chromophoric compound, meaning it lacks a UV-absorbing functional group, making detection challenging. Analysis often requires derivatization or specialized detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).[8] Ensure your analytical method is validated for stability-indicating properties, meaning it can effectively separate the parent drug from all potential degradants.
Q3: What specific environmental factors accelerate the degradation of Gabapentin?
Forced degradation studies are essential to understand a drug's stability profile.[8] Gabapentin has been shown to be susceptible to degradation under several conditions.
-
Hydrolytic Degradation (pH-dependent): Gabapentin shows significant instability in strong acidic and basic solutions, particularly when heated.[9]
-
Acidic: While stable in 0.1 M HCl at room temperature, it degrades in 1 M HCl, with degradation increasing significantly upon heating.[9]
-
Basic: The drug is unstable in 0.1 M and 1 M NaOH, with degradation worsening at elevated temperatures.[9]
-
Optimal pH: The minimum rate of lactamization in solution occurs around pH 5.5–6.0.[1]
-
-
Oxidative Degradation: Gabapentin degrades when exposed to oxidative stress, such as 1-3% hydrogen peroxide (H₂O₂).[9][10]
-
Solid-State Degradation (Temperature, Humidity & Mechanical Stress):
-
Temperature & Low Humidity: In the solid state, high temperatures (40°C–60°C) combined with low relative humidity (5%-30% RH) significantly accelerate the formation of gabapentin-lactam.[2]
-
Mechanical Stress: Processes like milling can create disordered or amorphous regions in the crystal structure, which are more susceptible to degradation.[1][2][4]
-
The Moisture Paradox: Interestingly, higher humidity levels (>31% RH) can have a stabilizing effect.[1][4] This is not due to hydrolysis of the lactam but is attributed to a moisture-induced annealing process, where crystal defects created by mechanical stress are repaired, thus stabilizing the drug.[3][4]
-
-
Photolytic Degradation: In the solid state, Gabapentin is generally stable when exposed to direct sunlight or UV light.[9][10] However, in aqueous solutions, it can undergo photodegradation, especially in the presence of a photocatalyst like titanium dioxide (TiO₂), leading to a different set of transformation products.[7]
Summary of Forced Degradation Behavior
| Stress Condition | Reagents & Conditions | Observed Stability of Gabapentin |
| Acid Hydrolysis | 0.1 M HCl, 24 hrs | Significant Degradation (37.82%)[10] |
| 1 M HCl, with heat (65°C) | Unstable, significant degradation[9] | |
| Base Hydrolysis | 0.1 M NaOH, 24 hrs | Significant Degradation (42.16%)[10] |
| 1 M NaOH, with heat (65°C) | Unstable, multiple degradation peaks appear[9] | |
| Oxidative Stress | 1-3% H₂O₂, 24 hrs | Degrades under oxidative conditions[9][10] |
| Thermal Stress | Dry Heat, 65°C, 72 hrs | Generally stable[9] |
| Photolytic Stress | Solid state, direct sunlight/UV | Generally stable[9][10] |
| Aqueous, with TiO₂ catalyst | Degrades into multiple new compounds[7] |
Q4: Can formulation excipients influence the stability of Gabapentin?
Yes, absolutely. Excipient compatibility is a critical factor. Certain excipients can promote the degradation of Gabapentin.
Known Incompatible Excipients: A study has identified several excipients that can reduce the stability of Gabapentin.[11] These include:
-
Modified maize starch
-
Sodium croscarmellose
-
Glycerol behenic acid ester
-
Methacrylic acid co-polymers
-
Anion exchangers
-
Titanium dioxide
-
Silica gels (e.g., Aerosil 200)
Mechanism of Influence: Excipients can interfere with the stabilizing effects of moisture. While moisture can help anneal crystal defects, certain excipients may compete for available water or create micro-environments that are less favorable for the drug, thereby blocking this protective mechanism.[5] It is crucial to conduct thorough excipient compatibility studies during pre-formulation.
Experimental Protocols & Workflows
Protocol: Forced Degradation (Stress Testing) of Gabapentin API
This protocol outlines a standard procedure for subjecting Gabapentin to various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.[10]
Objective: To generate potential degradation products of Gabapentin under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
Gabapentin API
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Mobile phase for HPLC analysis
-
Volumetric flasks, pipettes, Petri dish
-
Hot air oven, UV cabinet (254 nm)
Procedure:
-
Preparation of Stock Solution: Accurately weigh 25 mg of Gabapentin API and dissolve it in 25 mL of mobile phase to get a concentration of 1000 µg/mL.
-
Acid Hydrolysis:
-
Transfer 25 mg of API into a 25 mL volumetric flask.
-
Add 0.1 M HCl to the mark and keep for 24 hours at room temperature.[10]
-
Withdraw a sample, neutralize with an appropriate volume of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Transfer 25 mg of API into a 25 mL volumetric flask.
-
Add 0.1 M NaOH to the mark and keep for 24 hours at room temperature.[10]
-
Withdraw a sample, neutralize with an appropriate volume of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Spread a thin layer of API powder in a Petri dish.
-
Place it in a hot air oven maintained at 65°C for 72 hours.
-
After exposure, weigh an appropriate amount of the powder, dissolve in mobile phase, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Spread approximately 10 mg of API in a clean Petri dish.
-
Expose it to UV light at 254 nm in a UV cabinet for 24 hours.[10]
-
After exposure, weigh an appropriate amount of the powder, dissolve in mobile phase, and analyze by HPLC.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify any degradation products formed.
Caption: Workflow for a forced degradation study.
References
-
Abdallah, A. A., et al. (2016). Assessment of the stability of gabapentin under different stress conditions. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 2392-2412. [Link]
-
Jadhav, A. S., et al. (2018). METHOD DEVELOPMENT AND STABILITY STUDIES OF GABAPENTIN IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Biological Sciences, 8(3), 729-736. [Link]
-
Urbanetz, N. A., & Lippold, B. C. (2011). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. AAPS PharmSciTech, 12(3), 924–931. [Link]
-
Zong, Z., Qiu, J., Tinmanee, R., & Kirsch, L. E. (2012). Kinetic model for solid-state degradation of gabapentin. Journal of Pharmaceutical Sciences, 101(6), 2123–2133. [Link]
-
Al-khattawi, A., et al. (2021). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. ResearchGate. [Link]
-
Kirsch, L. E. (2012). The role of pharmaceutical excipients in the solid-state degradation of Gabapentin. University of Iowa. [Link]
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Srinivas, B., et al. (2011). Validation of an Isocratic HPLC Assay of Gabapentin in Pharmaceutical formulations and Stress test for Stability of Drug Substance. Scholars Research Library. [Link]
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Gholipour, Y., & Ayati, A. (2020). Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors. Journal of Molecular Modeling, 26(2), 39. [Link]
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Sowmya, V., et al. (2017). Analytical method development and validation of gabapentin in bulk and tablet dosage form by using UV spectroscopic method. International Journal of Pharmacy and Analytical Research, 6(2), 254-260. [Link]
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D'Aco, F., et al. (2020). Liquid chromatography/mass spectrometry analytical determination of gabapentin transformation products by heterogeneous photocatalysis and environmental evaluation. Rapid Communications in Mass Spectrometry, 34(S3), e8925. [Link]
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Patel, P. N., et al. (2021). Development and validation of a stability-indicating RP-HPLC-CAD method for gabapentin and its related impurities in presence of degradation products. ResearchGate. [Link]
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Devarinti, R. (n.d.). Method Development and Validation of Gabapentin, Methyl cobalamin and their degradative products by RP-HPLC. International Journal of Research and Analytical Reviews. [Link]
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Technical Support Center: Scaling Up 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride Synthesis
<_ ! . . . . . .
Welcome to the technical support center for the synthesis of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this crucial synthesis, which is a key step in the production of Gabapentin.[1][2] Here, we move beyond simple protocols to address the complex challenges that arise during process scale-up, focusing on causality, troubleshooting, and process optimization.
I. Synthesis Overview & Key Scale-Up Stages
The most common industrial route to this compound involves a Hofmann rearrangement of Cyclohexane-1,1-diacetic acid monoamide.[3][4] This process can be broken down into several critical stages, each with its own set of challenges when transitioning from the laboratory bench to a production environment.
Caption: High-level workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs by Synthesis Stage
This section addresses common problems encountered during scale-up, providing insights into their root causes and offering practical solutions.
Stage 1: Cyclohexane-1,1-diacetic acid monoamide (CDMA) Synthesis
The quality of this starting material is paramount for a successful Hofmann rearrangement.
Q1: We are seeing low yields and formation of inorganic salt impurities during the synthesis of CDMA from the anhydride. What's causing this and how can we improve it?
A1: This is a common issue when using aqueous ammonia. The reaction can be difficult to control, and the workup often introduces inorganic salts that are difficult to remove and can interfere with the subsequent Hofmann rearrangement.[5]
-
Root Cause Analysis: The use of large volumes of aqueous ammonia and subsequent neutralization with acids like sulfuric acid leads to the formation of highly water-soluble salts (e.g., ammonium sulfate), which can co-precipitate with your product.[6]
-
Recommended Solution: Switch to a non-aqueous system. A highly effective industrial method involves dissolving the anhydride in an organic solvent (like isopropanol) and then introducing ammonia gas or using a pre-generated solution of ammonia in isopropanol.[5] This minimizes the use of water and simplifies the isolation of pure CDMA, often achieved by crystallization directly from the reaction mixture after neutralization.[5]
-
Pro-Tip: Carefully control the temperature during ammonia addition. The reaction is exothermic, and temperature spikes can lead to side reactions.
Stage 2: The Hofmann Rearrangement
This is the most critical and potentially hazardous step in the synthesis. The reaction is highly exothermic and requires strict control.[7]
Q2: During scale-up of the Hofmann rearrangement, we are experiencing dangerous exotherms and difficulty maintaining the target temperature range (-5 to -10°C). Why is this happening and what are the risks?
A2: The Hofmann rearrangement has a significant heat of reaction. What is easily managed in a small lab flask with an ice bath becomes a major safety challenge in a large reactor.[7]
-
Root Cause Analysis: The surface-area-to-volume ratio decreases dramatically as you scale up. This severely limits the efficiency of heat removal through the reactor jacket. If the heat generated by the reaction exceeds the rate of heat removal, the temperature will rise, accelerating the reaction rate and heat production further. This feedback loop is known as a thermal runaway and can lead to boiling of the solvent, excessive pressure build-up, and reactor failure.[7]
-
Troubleshooting & Control Strategies:
-
Reverse Addition: Instead of adding the hypochlorite solution to the CDMA solution, add the CDMA solution to the chilled hypochlorite solution. This ensures the reactive species is never in excess and allows for better control of the reaction rate.[5]
-
Slow, Controlled Addition: The addition of the CDMA solution must be done slowly and continuously, with vigilant monitoring of the internal temperature. Use a reliable automated dosing pump.
-
Reactor Design: For large-scale production, consider specialized reactors with high heat transfer capabilities, such as those with a high surface-to-volume ratio or continuous flow reactors (microreactors).[2][8] These designs allow for much safer handling of highly exothermic reactions.[8]
-
Quenching Agent: Have a quenching agent, such as sodium bisulfite, ready to neutralize any excess hypochlorite in case of a temperature deviation.[9]
-
Caption: Thermal management comparison between batch and flow reactors for exothermic reactions.
Q3: Our final product is contaminated with Gabalactam. What is the source of this impurity and how can we minimize it?
A3: Gabalactam (3,3-pentamethylenebutyrolactam) is the most common process-related impurity in this synthesis.[5] Its formation is highly dependent on the pH and temperature during the Hofmann rearrangement and subsequent workup.
-
Mechanism of Formation: The isocyanate intermediate formed during the Hofmann rearrangement can undergo intramolecular cyclization, especially under certain pH conditions, to form the stable lactam.[3][6]
-
Minimization Strategies:
-
pH Control: After the Hofmann rearrangement is complete and the excess hypochlorite is quenched, the pH of the reaction mixture should be carefully lowered with an acid (like HCl) to a range of 8-9 before proceeding to the next step.[3]
-
Temperature Control: Maintaining the recommended low temperatures during the rearrangement step is crucial. Higher temperatures can favor the formation of side products, including the lactam.[5]
-
Process Order: The conversion to the lactam can also occur if the intermediate mixture is held at a pH around 7.5 at elevated temperatures.[6] Therefore, proceeding directly to the acidification step for hydrochloride salt formation is recommended.
-
Stage 3: Product Isolation and Purification
The final steps are critical for achieving the required purity and yield of the hydrochloride salt.
Q4: We are experiencing low yields during the precipitation of the final hydrochloride salt. What factors influence the crystallization process?
A4: Yield loss during crystallization is often due to the product's solubility in the mother liquor or incomplete precipitation.
-
Root Cause Analysis: The solubility of this compound is dependent on pH, temperature, and the solvent system.
-
Optimization Strategies:
-
pH of Precipitation: The final pH after adding hydrochloric acid is critical. Acidification to a pH range of 4 to 6.3 is often cited for optimal precipitation.[10]
-
Cooling Protocol: After acidification, the solution should be cooled slowly to allow for proper crystal growth. A final cooling step in an ice bath (e.g., to 0°C) is often necessary to maximize the recovery of the product from the solution.[9]
-
Solvent Choice for Recrystallization: For purification, recrystallization is highly effective.[11] While various solvents can be used, polar solvents are generally preferred. The choice of solvent will impact yield and purity. A common practice involves using an alcohol, like ethanol, which provides good solubility at high temperatures and poor solubility at low temperatures, facilitating high recovery of pure crystals.[9][12]
-
Q5: How can we confirm the purity of our final product and identify unknown impurities?
A5: A robust analytical method is essential for quality control.
-
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of the final product and detecting impurities.[11] A typical method uses a C18 column with a mobile phase consisting of a potassium phosphate buffer and methanol, with UV detection at around 207 nm.[11]
-
Impurity Identification: When unknown peaks appear in the chromatogram, especially during stability studies or process changes, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying their molecular weight. Further characterization can be achieved by isolating the impurity and analyzing it with Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]
| Parameter | Recommended Range | Rationale |
| Hofmann Reaction Temp. | -10°C to 0°C | Minimizes side reactions and allows for better control of the exotherm.[5] |
| Post-Hofmann pH Adjust | 8.0 - 9.0 | Reduces the formation of the gabalactam impurity before final acidification.[3] |
| Final Precipitation pH | 4.0 - 6.3 | Maximizes the precipitation of the hydrochloride salt from the aqueous solution.[10] |
| Crystallization Temp. | 0°C to 5°C | Decreases the solubility of the product in the mother liquor, increasing yield.[9] |
Table 1: Critical Process Parameters for Scaling Up Synthesis.
III. Key Experimental Protocols
Protocol 1: Hofmann Rearrangement and Quenching (Scale-Up Example)
This protocol is illustrative and must be adapted and validated for specific equipment and scales.
-
Preparation: In a temperature-controlled reactor, prepare a solution of sodium hypochlorite and sodium hydroxide in water and cool the jacket to maintain an internal temperature of -10°C to -5°C.[5]
-
CDMA Addition: Separately, prepare a solution of Cyclohexane-1,1-diacetic acid monoamide (CDMA) in aqueous sodium hydroxide. Slowly add this solution to the chilled hypochlorite solution via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 0°C.[5]
-
Reaction: Once the addition is complete, maintain the reaction mixture at 0-5°C for approximately 1 hour.
-
Quenching: Prepare an aqueous solution of a reducing agent like sodium bisulfite. Slowly add this solution to the reaction mixture to destroy any excess hypochlorite. Monitor for the absence of oxidant using an appropriate test (e.g., starch-iodide paper).[9]
-
pH Adjustment: Carefully adjust the pH of the reaction mixture to 8.2-8.8 using concentrated hydrochloric acid while maintaining a low temperature.[3]
Protocol 2: Hydrochloride Salt Crystallization and Purification
-
Acidification: Continue the slow addition of concentrated hydrochloric acid to the pH-adjusted mixture from the previous step until the pH reaches approximately 4.5-6.0.[10]
-
Precipitation: A precipitate of crude this compound will form. Stir the slurry at room temperature for 1 hour.
-
Cooling & Isolation: Cool the slurry to 0-5°C and stir for an additional 2 hours to maximize crystallization.[9] Collect the crude product by filtration and wash the filter cake with a small amount of ice-cold water or a suitable organic solvent like ethyl acetate.[9]
-
Recrystallization: Transfer the crude solid to a clean reactor. Add a suitable polar solvent (e.g., 95% ethanol, 3-5 mL per gram of crude product) and heat to reflux until all the solid dissolves.[12]
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath for at least 1 hour.
-
Final Isolation & Drying: Collect the purified crystals by filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum at 50-60°C until a constant weight is achieved.[12]
References
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Process for the preparation of gabapentin - Patsnap Eureka. (URL: [Link])
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Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin - ResearchGate. (URL: [Link])
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A Process For The Preparation Of Gabapentin Hydrochloride - Quick Company. (URL: [Link])
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Gabapentin EP Impurities & USP Related Compounds - SynThink. (URL: [Link])
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Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology | Organic Process Research & Development - ACS Publications. (URL: [Link])
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Separation and preparation method of trace impurities D in gabapentin bulk drug - Eureka. (URL: [Link])
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Hofmann Rearrangement of Primary Carboxamides and Cyclic imides using DCDMH and Application to the synthesis of Gabapentin and its Potential Peptide Prodrugs - ResearchGate. (URL: [Link])
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Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (URL: [Link])
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Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (URL: [Link])
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Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. (URL: [Link])
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Hofmann Rearrangement Explained | PDF | Science & Mathematics - Scribd. (URL: [Link])
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Continuous Synthesis of Gabapentin with a Microreaction System - ResearchGate. (URL: [Link])
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Hofmann rearrangement - Wikipedia. (URL: [Link])
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HOFMANN REARRANGEMENT - PHARMD GURU. (URL: [Link])
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cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride - PubChem. (URL: [Link])
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Hofmann Elimination - Chemistry LibreTexts. (URL: [Link])
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Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones - PMC - NIH. (URL: [Link])
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The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored? (URL: [Link])
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(PDF) Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step - ResearchGate. (URL: [Link])
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Hofmann Elimination via Exhaustive Methylation of Amines - YouTube. (URL: [Link])
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PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - European Patent Office - EP 3411355 B1 - Googleapis.com. (URL: [Link])
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4-(Aminomethyl)cyclohexanecarboxylic acid | C8H15NO2 | CID 5526 - PubChem. (URL: [Link])
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Beckmann Rearrangement - Organic Chemistry Portal. (URL: [Link])
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Functional Groups In Organic Chemistry. (URL: [Link])
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Technical Support Center: Synthesis of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride (Gabapentin Hydrochloride)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride, a critical pharmaceutical intermediate commonly known as Gabapentin HCl. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your process.
Section 1: The Core Synthesis Pathway & Its Primary Challenge
The most prevalent industrial synthesis of Gabapentin HCl proceeds via a Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[1][2][3] This multi-step process, while efficient, is sensitive to reaction conditions that can lead to significant yield loss and impurity formation. The primary challenge is managing the formation of a stable lactam byproduct, 2-azaspiro[4.5]decan-3-one (gabalactam), which can be difficult to separate from the final product.
The overall synthetic pathway is illustrated below.
Caption: General synthesis pathway for Gabapentin HCl via Hofmann rearrangement.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Q1: My overall yield is significantly lower than expected. What are the most likely causes?
A1: Low yield in this synthesis is a common issue that can typically be traced to three critical areas: the Hofmann rearrangement conditions, the quality of the starting monoamide, or the final product isolation.
-
Expertise & Experience: The Hofmann rearrangement is an exothermic reaction that requires careful temperature control. Many protocols initiate the reaction at sub-zero temperatures (-10 to -5°C) before allowing it to warm.[4][5] This initial chilling is crucial for the controlled formation of the N-bromoamide intermediate. Adding the monoamide solution too quickly or at a higher temperature can promote side reactions, including the formation of the gabalactam impurity, which reduces the yield of the desired isocyanate intermediate.[4][6]
-
Trustworthiness: The purity of your starting material, 1,1-cyclohexanediacetic acid monoamide, is paramount. The monoamide is typically prepared by reacting the corresponding anhydride with aqueous ammonia.[4][7] Incomplete reaction or the presence of unreacted diacid can interfere with the Hofmann rearrangement. Ensure the monoamide is properly isolated and dried, as residual water or ammonia can alter the stoichiometry of the subsequent step.
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low product yield.
Q2: I have a significant amount of gabalactam impurity in my final product. How can I prevent its formation and how do I remove it?
A2: Gabalactam is the most common and problematic impurity. It forms via an intramolecular cyclization of the amino acid intermediate under certain conditions.
-
Mechanism of Formation: The primary amine and carboxylic acid groups of the newly formed gabapentin can condense to form the cyclic lactam, especially when heated in a neutral or slightly acidic/basic medium before the stable hydrochloride salt is fully formed and isolated.
Caption: Equilibrium between Gabapentin and its lactam impurity.
-
Prevention:
-
Strict Temperature Control: As mentioned, maintaining low temperatures during the Hofmann rearrangement minimizes side reactions that can lead to precursors of lactamization.[4]
-
Rapid Acidification: After the rearrangement and hydrolysis of the isocyanate, the reaction mixture should be promptly and strongly acidified with concentrated hydrochloric acid.[4][5] This protonates the amine, forming the highly water-soluble hydrochloride salt, which prevents the nucleophilic amine from attacking the carboxylic acid group.
-
Phase Transfer: Some patented methods introduce an immiscible organic solvent (e.g., toluene) after the rearrangement.[5] The intermediate can be transferred to the organic phase, separating it from the aqueous conditions that can promote cyclization, before being hydrolyzed with acid.[5]
-
-
Removal: If lactam formation is unavoidable, it can be removed. The most effective method is to hydrolyze the crude product containing the lactam. By heating the crude gabapentin hydrochloride in concentrated hydrochloric acid (e.g., 30-33% w/w) at reflux temperatures (95-100°C) for several hours, the lactam ring is opened, converting the impurity back into the desired product.[8] The pure gabapentin hydrochloride can then be re-isolated upon cooling.[8]
Q3: My final product is contaminated with inorganic salts. What is the best purification strategy?
A3: Inorganic salt contamination (primarily NaCl or NaBr) is a direct consequence of the reagents used: sodium hydroxide, bromine (forming NaOBr), and hydrochloric acid for acidification.
-
Expertise & Experience: While the product precipitates upon acidification, some inorganic salts can be trapped within the crystal lattice or remain on the surface. A simple water wash is often insufficient due to the high solubility of gabapentin hydrochloride in water.
-
Recommended Protocol - Recrystallization: The most robust method for removing inorganic salts and other minor impurities is recrystallization.
-
Dissolve the crude Gabapentin HCl in a minimum amount of a suitable hot solvent system. A mixture of ethanol and water is often effective.
-
Hot filter the solution if any insoluble material is present.
-
Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of a cold, less polar solvent in which the product is sparingly soluble but the inorganic salts are not, such as cold ethanol or isopropanol, to remove residual surface impurities.[4]
-
Dry the purified product under vacuum.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Are there alternative synthetic routes to the Hofmann rearrangement?
-
A: Yes, other named reactions that achieve the same transformation from a carboxylic acid derivative to a primary amine with one less carbon are the Curtius and Lossen rearrangements.[9][10][11]
-
The Curtius Rearrangement involves the thermal decomposition of an acyl azide to an isocyanate.[12][13] It is known for its tolerance of a wide variety of functional groups and excellent retention of stereochemistry.[14]
-
The Lossen Rearrangement converts a hydroxamic acid to an isocyanate.[9][10] This method can be advantageous as it avoids the use of potentially explosive azide reagents.[15]
-
Reaction Starting Material Key Reagent(s) Advantages Disadvantages Hofmann Primary Amide Br₂ or NaOCl, Base Inexpensive reagents, one-pot potential.[2] Harsh basic conditions, potential for halogenated byproducts. Curtius Acyl Azide Heat or Photolysis Mild conditions, high functional group tolerance.[13] Requires synthesis of potentially hazardous acyl azides.[15] Lossen Hydroxamic Acid Activating Agent, Heat/Base Avoids azide reagents, can be mild.[10][16] Hydroxamic acids can be unstable and difficult to prepare.[10] -
-
Q: Why is the final product isolated as a hydrochloride salt?
-
A: Gabapentin itself is a zwitterionic amino acid. Converting it to the hydrochloride salt serves two main purposes:
-
-
Q: What are the best practices for storing this compound?
-
A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Stability studies indicate it is stable across a pH range of 3-9 and has high thermal stability.[17] However, to prevent any potential degradation or moisture absorption, storage away from heat and strong bases is recommended.
-
Section 4: Experimental Protocol Example
This is a representative lab-scale protocol synthesized from public domain literature.[4][5][8] Note: This protocol involves hazardous materials and should only be performed by trained professionals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Synthesis of Gabapentin Hydrochloride via Hofmann Rearrangement
-
Preparation of Sodium Hypobromite Solution (in situ):
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Sodium Hydroxide (NaOH) in water.
-
Cool the solution to -5°C to -10°C using an ice-salt bath.
-
Slowly add Bromine (Br₂) dropwise via the dropping funnel, ensuring the temperature does not exceed -5°C. Stir for 30 minutes at this temperature after the addition is complete.
-
-
Preparation of Monoamide Solution:
-
In a separate beaker, dissolve 1,1-cyclohexanediacetic acid monoamide in an aqueous solution of NaOH. Cool the solution.
-
-
Hofmann Rearrangement:
-
Slowly add the chilled monoamide solution to the sodium hypobromite solution from Step 1, maintaining the reaction temperature between -5°C and -10°C.
-
After the addition is complete, stir the mixture at this temperature for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature, then heat to 35-40°C and hold for 1 hour to complete the rearrangement.[4]
-
-
Workup and Isolation:
-
Cool the reaction mixture to 15-20°C.
-
Carefully acidify the mixture to a pH of ~2.0 with concentrated Hydrochloric Acid (HCl). This step is exothermic; use an ice bath to control the temperature.
-
Stir the resulting slurry for 4 hours to ensure complete precipitation of the hydrochloride salt.[4]
-
Filter the white precipitate, wash it with a small amount of cold water, followed by a cold organic solvent like ethanol or ethyl acetate.[18]
-
Dry the crude product under vacuum.
-
-
Purification (if necessary):
-
Recrystallize the crude product from an ethanol/water mixture as described in the troubleshooting guide.
-
References
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- Gabapentin - Wikipedia.
- CN102093237A - Synthesis method of gabapentin hydrochloride - Google P
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- This compound | 1199589-63-3 | Benchchem.
- Hofmann Rearrangement Explained | PDF | Science & Mathem
- Hofmann rearrangement - Wikipedia.
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- Curtius rearrangement - Wikipedia.
- Lossen rearrangement - Wikipedia.
- Understanding the Gabapentin Manufacturing Process - Pipelinepharma.
- Curtius Rearrangement - Alfa Chemistry.
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace.
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- The Hofmann and Curtius Rearrangements - Master Organic Chemistry.
- A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines - Organic & Biomolecular Chemistry (RSC Publishing).
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Technical Support Center: Analytical Method Validation for 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride
Welcome to the technical support center for the analytical method validation of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions. Our goal is to provide you with the scientific rationale behind experimental choices, ensuring the development of robust and reliable analytical methods.
Diagram: Workflow for Analytical Method Validation
Caption: High-level workflow for analytical method validation.
Troubleshooting Guide
This section addresses common issues encountered during the analytical method validation for this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing polar compounds like amino acids. Here’s a systematic approach to troubleshoot this problem:
-
Underlying Cause: this compound possesses both a primary amine and a carboxylic acid group, making it amphoteric. The primary amine can interact strongly with residual acidic silanols on the surface of silica-based C18 columns, leading to tailing.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of your analyte is critical. Ensure the mobile phase pH is controlled. For this compound, a lower pH (e.g., 2.5-3.5) will protonate the carboxylic acid group and keep the primary amine protonated, which can reduce silanol interactions.
-
Use of a Competitive Amine: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from your analyte.
-
Column Selection: If tailing persists, consider using a column with advanced end-capping or a different stationary phase altogether. A column specifically designed for polar compounds or one with a different packing material (e.g., a biphenyl phase) may provide better peak symmetry.[1]
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
-
Issue 2: No or Low UV Response
Question: I am not seeing a significant peak for my analyte using a UV detector. How can I improve my signal?
Answer:
This is a frequent challenge as this compound lacks a strong chromophore, meaning it does not absorb UV light well.[2]
-
Underlying Cause: The absence of conjugated double bonds or aromatic rings in the molecule results in very low UV absorbance.
-
Troubleshooting Steps:
-
Low Wavelength Detection: Set your UV detector to a low wavelength, typically in the range of 200-220 nm. While this can increase the signal for your analyte, it will also increase the baseline noise and response from many solvents and additives, so high-purity mobile phase components are essential.[3][4]
-
Pre-column Derivatization: This is a highly effective strategy. Reacting the primary amine of your analyte with a derivatizing agent that contains a strong chromophore can dramatically increase its detectability. Common derivatizing agents include:
-
Alternative Detectors: If derivatization is not feasible, consider using a more universal detector that does not rely on UV absorbance:
-
Issue 3: Inconsistent Retention Times
Question: The retention time for my analyte is shifting between injections. What should I investigate?
Answer:
Retention time instability points to a lack of equilibrium in your chromatographic system or changes in your mobile phase.
-
Underlying Cause: Fluctuations in mobile phase composition, pH, temperature, or flow rate can all lead to retention time shifts.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. For reversed-phase chromatography, flushing with 10-20 column volumes of the mobile phase is a good starting point.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. If using a buffer, verify the pH after mixing all components. Inconsistent buffer preparation is a common source of retention time variability.
-
Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check for pressure fluctuations, which could indicate a leak or a problem with the pump seals. Perform a pump performance test as per the manufacturer's instructions.
-
Frequently Asked Questions (FAQs)
Q1: How do I establish the specificity of my analytical method for this compound?
A1: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[2] To establish specificity, you should perform the following:
-
Forced Degradation Studies: Subject your drug substance to stress conditions to intentionally generate degradation products.[4] The goal is to demonstrate that your analytical method can separate the main analyte peak from any degradant peaks. Common stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for several hours. The molecule may be particularly unstable in basic conditions.[4]
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105°C).
-
Photostability: Exposure to light as per ICH Q1B guidelines.
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte peak in both unstressed and stressed samples. This helps to confirm that the peak is spectrally homogeneous and not co-eluting with any impurities or degradants.
Q2: What is a typical starting point for an HPLC method for this compound?
A2: Based on methods developed for the structurally similar compound Gabapentin, a good starting point would be a reversed-phase HPLC method:[3][5]
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 25 mM Phosphate Buffer, pH 3.0B: Acetonitrile or Methanol |
| Gradient | Isocratic or a shallow gradient depending on complexity |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (or consider derivatization/CAD) |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
This method would need to be optimized to achieve the desired separation and performance characteristics.
Q3: What are the acceptance criteria for accuracy and precision during validation?
A3: The acceptance criteria should be predefined in your validation protocol and justified based on the intended use of the method.[2] Typical criteria are:
-
Accuracy: The recovery should be within 98.0% to 102.0% for the assay of the drug substance. This is typically assessed by spiking a placebo with known concentrations of the analyte at different levels (e.g., 80%, 100%, and 120% of the target concentration).[7]
-
Precision:
-
Repeatability (Intra-assay precision): The relative standard deviation (RSD) of a series of measurements (e.g., n=6) should be not more than 2%.
-
Intermediate Precision: This assesses the variation within the same laboratory over different days, with different analysts, or on different equipment. The RSD should also typically be not more than 2%.
-
Q4: How do I determine the Linearity and Range of the method?
A4: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[3]
-
Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations. For an assay method, the range is typically 80% to 120% of the test concentration.
-
Evaluation: Plot the response (e.g., peak area) versus the concentration and perform a linear regression analysis.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data points should not show significant deviation from the line of best fit.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 24 hours. Dissolve the stressed solid to prepare a solution of 100 µg/mL.
-
Analysis: Inject the unstressed control and all stressed samples into the HPLC system. Analyze the chromatograms for the appearance of new peaks and the degradation of the parent peak.
References
-
International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]
-
HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. National Institutes of Health. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Analysis of Gabapentin in Pure and Pharmaceutical Formulations. TSI Journals. [Link]
-
Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Gabapentin and Nortriptyline Hydrochloride in Bulk and its Formulation. Journal of Young Pharmacists. [Link]
-
Analytical method development and validation of gabapentin in bulk and tablet dosage form by using UV spectroscopic method. ijpar.com. [Link]
-
Development and Validation of a New HPLC Method for the Determination of Gabapentin. ijpsonline.com. [Link]
-
Development and validation of a stability-indicating RP-HPL C-CAD method for gabapentin and its related impurities in presence of degradation products. PubMed. [Link]
-
Development and validation of a stability-indicating RP-HPLC-CAD method for gabapentin and its related impurities in presence of degradation products. ResearchGate. [Link]
-
Validation of an Isocratic HPLC Assay of Gabapentin in Pharmaceutical formulations and Stress test for Stability of Drug Substance. Scholars Research Library. [Link]
Sources
- 1. Development and validation of a stability-indicating RP-HPL C-CAD method for gabapentin and its related impurities in presence of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jyoungpharm.org [jyoungpharm.org]
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to Tranexamic Acid and its Cis-Counterpart
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the field of antifibrinolytic agents, tranexamic acid stands as a cornerstone therapy for managing and preventing hemorrhage.[1][2] Its efficacy lies in its specific molecular structure, a testament to the critical role of stereochemistry in pharmacology. This guide delves into a comparative analysis of tranexamic acid, the clinically effective trans-isomer, and its often-overlooked counterpart, cis-4-(aminomethyl)cyclohexanecarboxylic acid. While the user query specified "1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride," this nomenclature is ambiguous. The scientifically crucial and pharmacologically relevant comparison is between the geometric isomers, cis and trans, of 4-(aminomethyl)cyclohexanecarboxylic acid. The hydrochloride salt form is a formulation choice to enhance solubility and stability, but the biological activity is dictated by the stereochemistry of the core molecule.
This guide will explore the profound impact of stereoisomerism on the mechanism of action, compare their antifibrinolytic efficacy through the lens of experimental data, and provide detailed protocols for their evaluation.
The Decisive Role of Stereochemistry
At the heart of their differing biological activities is the three-dimensional arrangement of their atoms. Tranexamic acid is specifically the trans-isomer, meaning the aminomethyl (-CH₂NH₂) and carboxylic acid (-COOH) functional groups are on opposite sides of the cyclohexane ring. In contrast, the cis-isomer has these groups on the same side.[3] This seemingly subtle difference has profound consequences for how each molecule interacts with its biological target.
Molecules that have the same chemical formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space are known as stereoisomers.[4] This structural disparity is the primary reason why the trans-isomer is a potent therapeutic agent while the cis-isomer is largely inactive.[3][5]
Caption: Structural comparison of tranexamic acid and its cis-isomer.
Mechanism of Action: A Lock-and-Key Paradigm
Tranexamic acid exerts its antifibrinolytic effect by interfering with the body's natural clot-dissolving process, known as fibrinolysis. The key steps in this process are:
-
Plasminogen Activation: The inactive proenzyme, plasminogen, is converted to the active enzyme, plasmin.
-
Fibrin Degradation: Plasmin then breaks down fibrin, the protein mesh that forms the structure of a blood clot.
This activation of plasminogen is significantly enhanced when it binds to fibrin. This binding occurs via specific sites on plasminogen known as lysine-binding sites (LBS).[6][7]
This is where the stereochemistry of tranexamic acid becomes paramount. As a synthetic analog of the amino acid lysine, tranexamic acid competitively blocks the LBS on plasminogen.[6][8][9] By occupying these sites, it prevents plasminogen from binding to the fibrin clot, thereby inhibiting its conversion to plasmin and preserving the clot's integrity.[1][10] The trans configuration of tranexamic acid presents the aminomethyl and carboxylic acid groups at a distance and orientation that optimally fits into the LBS of plasminogen, leading to strong binding and potent antifibrinolytic activity.[7]
Conversely, the cis-isomer, with its functional groups on the same side of the ring, has a spatial arrangement that does not fit well into the LBS.[3] This poor fit results in significantly weaker binding and, consequently, negligible antifibrinolytic effect.
Caption: Differential binding of isomers to plasminogen's lysine binding sites.
Comparative Efficacy: The Experimental Evidence
The superior activity of the trans-isomer over the cis-isomer is not just theoretical; it is well-documented in experimental studies. The antifibrinolytic potency is often quantified by determining the concentration of the inhibitor required to achieve a 50% reduction in clot lysis (IC50). While direct comparative studies on the cis-isomer are less common due to its known inactivity, the literature consistently reports that tranexamic acid is approximately ten times more potent than its predecessor, aminocaproic acid, highlighting the importance of a rigid ring structure for optimal binding.[2][8] It is established that the cis-isomer is significantly less active than its trans-counterpart.[3]
| Compound | Isomer Configuration | Relative Antifibrinolytic Activity | Binding Affinity to Plasminogen LBS |
| Tranexamic Acid | trans | High | Strong |
| Cis-AMCHA | cis | Very Low / Inactive | Weak |
AMCHA: 4-(aminomethyl)cyclohexanecarboxylic acid
Experimental Protocol: In Vitro Turbidimetric Clot Lysis Assay
To empirically validate the differential activity of these isomers, a turbidimetric clot lysis assay is a robust and widely used method.[11][12] This assay measures the formation and dissolution of a fibrin clot in plasma by monitoring changes in optical density over time.
Causality and Rationale
This assay is designed to mimic the physiological processes of coagulation and fibrinolysis in a controlled in vitro environment.
-
Initiation: Coagulation is initiated by adding tissue factor and calcium, triggering the clotting cascade.
-
Lysis Induction: Simultaneously, tissue plasminogen activator (tPA) is added to initiate fibrinolysis.
-
Inhibition Measurement: The test compounds (tranexamic acid and its cis-isomer) are added at varying concentrations to measure their ability to inhibit tPA-mediated lysis. The time it takes for the clot to lyse is a direct measure of the antifibrinolytic activity of the compound.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Citrated Plasma: Platelet-poor plasma (PPP) is prepared from whole blood anticoagulated with 3.2% sodium citrate.
-
Coagulation Initiator: A solution containing recombinant tissue factor (e.g., Innovin) and calcium chloride (final concentration ~10-20 mM) is prepared.[12]
-
Fibrinolysis Inducer: A solution of recombinant tPA (final concentration ~100-500 ng/mL, to be optimized) is prepared in a suitable buffer.
-
Test Compounds: Stock solutions of tranexamic acid hydrochloride and cis-4-(aminomethyl)cyclohexanecarboxylic acid hydrochloride are prepared and serially diluted to the desired test concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of PPP to each well.
-
Add 10 µL of the test compound dilutions (or buffer for control) to the appropriate wells.
-
Initiate the reaction by adding 50 µL of a pre-warmed (37°C) mixture of the coagulation initiator and fibrinolysis inducer.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (optical density) at 405 nm every 30-60 seconds for 2-3 hours.
-
The resulting data will generate a curve showing an initial increase in absorbance as the clot forms, a plateau, and then a decrease as the clot lyses.
-
The key parameter to determine is the 50% Clot Lysis Time : the time from the peak absorbance to the point where the absorbance has dropped by 50%.
-
Plot the 50% Clot Lysis Time against the concentration of the test compound to determine the IC50.
-
Sources
- 1. Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. is.muni.cz [is.muni.cz]
- 4. biomedgrid.com [biomedgrid.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. rcemlearning.co.uk [rcemlearning.co.uk]
- 9. jicrcr.com [jicrcr.com]
- 10. researchgate.net [researchgate.net]
- 11. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www1.wfh.org [www1.wfh.org]
comparing biological activity of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride isomers
<
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is often the critical determinant of a compound's biological activity, dictating how it interacts with the chiral environment of the body's receptors and enzymes. This guide provides an in-depth comparison of the biological activities of cyclic amino acid isomers, clarifying a common point of confusion and offering practical, data-driven insights.
Initially, the topic of "1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride isomers" presents a chemical conundrum. This compound is commonly known as Gabapentin, a widely used anticonvulsant and analgesic.[1][2] Structurally, Gabapentin is 1-(aminomethyl)cyclohexaneacetic acid. A key point of clarification is that Gabapentin is an achiral molecule.[3] It possesses a plane of symmetry and therefore does not have cis/trans isomers or enantiomers.[3][4]
However, the query into the differential activity of isomers of a cyclohexane carboxylic acid derivative is highly relevant and crucial in drug design. A structurally similar and pharmacologically important compound, Tranexamic Acid , which is trans-4-(aminomethyl)cyclohexanecarboxylic acid, provides a classic textbook example of stereoisomer-dependent activity.[5] This guide will, therefore, pivot to a comparative analysis of the well-defined isomers of 4-(aminomethyl)cyclohexanecarboxylic acid to illustrate the core principle of stereoselectivity, while contrasting its mechanism with the distinct pharmacology of Gabapentin.
Section 1: A Tale of Two Isomers - The Case of Tranexamic Acid
Tranexamic acid is a synthetic derivative of the amino acid lysine and functions as a potent antifibrinolytic agent, used to prevent or treat excessive blood loss.[6][7] Its mechanism hinges on blocking the lysine-binding sites on plasminogen, which prevents its conversion to plasmin—the primary enzyme responsible for breaking down fibrin clots.[5][7][8]
The biological activity of 4-(aminomethyl)cyclohexanecarboxylic acid is almost exclusively associated with its trans isomer. The cis isomer is known to be significantly less active.[5] This dramatic difference in potency is a direct consequence of the three-dimensional shape of the molecules. The trans configuration allows the aminomethyl and carboxylic acid groups to be positioned at opposite ends of the cyclohexane ring in a more linear fashion, mimicking the structure of lysine and enabling a snug fit into the binding sites of plasminogen. The cis isomer, with its functional groups on the same side of the ring, cannot achieve this optimal orientation.
| Isomer | Common Name | Primary Biological Activity | Relative Potency |
| trans-4-(aminomethyl)cyclohexanecarboxylic acid | Tranexamic Acid | Potent Antifibrinolytic | High |
| cis-4-(aminomethyl)cyclohexanecarboxylic acid | cis-AMCHA | Weak to negligible antifibrinolytic activity | Very Low |
The stereospecificity is profound. The antifibrinolytic potency resides almost entirely in the trans-isomeric form.[5] This highlights a fundamental principle: for drugs that interact with specific biological targets, stereochemistry is paramount.[9][10]
Signaling Pathway: Tranexamic Acid's Antifibrinolytic Action
The following diagram illustrates the mechanism by which tranexamic acid inhibits fibrinolysis.
Caption: Mechanism of Tranexamic Acid in preventing clot degradation.
Section 2: A Different Target - The Mechanism of Gabapentin
In contrast to tranexamic acid, Gabapentin's therapeutic effects as an anticonvulsant and analgesic are not mediated by the GABAergic or fibrinolytic systems.[11] Despite its structural similarity to the neurotransmitter GABA, it does not bind to GABA receptors or influence GABA synthesis or uptake directly.[1][11]
The primary mechanism of action for Gabapentin is its high-affinity binding to the α2δ-1 (alpha-2-delta-1) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[12][13][14] This interaction is crucial for its therapeutic effects. By binding to the α2δ-1 subunit, Gabapentin reduces the trafficking of these calcium channels to the presynaptic terminal.[13] This, in turn, diminishes the influx of calcium that is necessary for the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P.[11][12][14] The overall effect is a reduction in neuronal hyperexcitability, which is beneficial in conditions like epilepsy and neuropathic pain.[12]
While Gabapentin itself is achiral, its derivatives and related compounds like pregabalin exhibit stereoselectivity. For instance, the (S)-(+)-enantiomer of 3-isobutylgaba (a close analog of pregabalin) possesses a much higher affinity for the α2δ-1 subunit than its (R)-(-)-enantiomer, further underscoring the importance of stereochemistry in this class of drugs.[15]
Section 3: Experimental Protocols for Activity Assessment
To provide a practical framework for researchers, this section details standardized, step-by-step methodologies for assessing the distinct biological activities of these compounds.
Protocol 1: In Vitro Fibrinolysis Assay (Clot Lysis Assay)
This assay quantitatively measures the antifibrinolytic activity of tranexamic acid isomers by monitoring the lysis of a fibrin clot.
Objective: To compare the potency of cis- and trans-4-(aminomethyl)cyclohexanecarboxylic acid in preventing plasmin-induced fibrinolysis.
Materials:
-
Human plasminogen
-
Thrombin
-
Fibrinogen
-
Tissue Plasminogen Activator (t-PA)
-
Tris-buffered saline (TBS), pH 7.4
-
Test compounds: trans-4-(aminomethyl)cyclohexanecarboxylic acid and cis-4-(aminomethyl)cyclohexanecarboxylic acid
-
96-well microplate reader capable of reading absorbance at 405 nm
Methodology:
-
Compound Preparation: Prepare stock solutions of both cis and trans isomers in TBS. Create a series of dilutions to test a range of concentrations (e.g., 0.1 µM to 1 mM).
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
50 µL TBS (as control) or test compound dilution.
-
25 µL Human Plasminogen.
-
25 µL Fibrinogen solution.
-
-
Clot Formation: Initiate clot formation by adding 25 µL of Thrombin solution to each well.
-
Initiate Lysis: Immediately add 25 µL of t-PA to each well to initiate the conversion of plasminogen to plasmin, which will begin to lyse the clot.
-
Data Acquisition: Place the plate in the microplate reader pre-set to 37°C. Monitor the change in optical density (OD) at 405 nm every minute for 2-3 hours. As the clot lyses, the OD will decrease.
-
Analysis: Plot the OD405nm against time for each concentration. The time taken for a 50% reduction in OD (t1/2) is calculated. Compare the t1/2 values for the different isomers and concentrations. A longer t1/2 indicates greater antifibrinolytic activity. Calculate IC50 values for each isomer.
Caption: Workflow for the in vitro clot lysis assay.
Protocol 2: Radioligand Binding Assay for α2δ-1 Subunit
This assay measures the binding affinity of a test compound (like Gabapentin) to its target, the α2δ-1 subunit of voltage-gated calcium channels.
Objective: To determine the binding affinity (Ki) of Gabapentin for the α2δ-1 subunit.
Materials:
-
Cell membranes prepared from cells overexpressing the α2δ-1 subunit.
-
Radioligand: [³H]-Gabapentin or [³H]-Pregabalin.
-
Non-labeled ("cold") Gabapentin for competition assay.
-
Binding buffer (e.g., HEPES buffer, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters and a cell harvester.
Methodology:
-
Compound Preparation: Prepare serial dilutions of non-labeled Gabapentin in the binding buffer.
-
Assay Setup: In test tubes, combine:
-
A fixed concentration of [³H]-Gabapentin.
-
Varying concentrations of non-labeled Gabapentin (competitor).
-
A fixed amount of α2δ-1 expressing cell membranes.
-
Binding buffer to reach the final volume.
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of non-labeled Gabapentin).
-
-
Incubation: Incubate the tubes at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki).
Caption: Workflow for the radioligand binding assay.
Conclusion
The comparative analysis of tranexamic acid isomers and Gabapentin serves as a powerful illustration of the critical role of molecular structure in determining pharmacological function. While both are cyclic amino acid derivatives, their mechanisms of action are entirely different, targeting the fibrinolytic system and neuronal calcium channels, respectively.
The case of tranexamic acid, where the trans isomer is highly active and the cis isomer is not, provides an unambiguous demonstration of stereoselectivity. This underscores the necessity for researchers and drug developers to meticulously consider the stereochemistry of lead compounds. The provided experimental protocols offer robust, validated methods to quantify these differences in biological activity, forming a crucial part of the drug discovery and development pipeline. Understanding and applying these principles are fundamental to designing safer, more effective therapeutics.
References
- Taylor, C. P. (1997). Mechanisms of action of gabapentin. Revue Neurologique, 153 Suppl 1, S39-45.
- Patel, R., & Dickenson, A. H. (2024). What is the mechanism of Gabapentin?
- Medtoday. (2024).
- Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108-113.
- Nursingschoolofknowledge. (2026). Gabapentin Mechanism Of Action Explained: A Comprehensive Guide For Nursing Students.
- Verstraete, M. (1985). Clinical pharmacology of tranexamic acid. Acta Anaesthesiologica Belgica, 36(2), 125-131.
- El-Demerdash, A., et al. (2023). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine Drugs, 21(3), 173.
- Mata, G. (2010). Recent Progress of the Synthetic Studies of Biologically Active Marine Cyclic Peptides and Depsipeptides. Chemical Reviews, 110(10), 6066-6121.
- Ananda, K., et al. (2005). Stereochemistry of gabapentin and several derivatives: Solid state conformations and solution equilibria. Journal of Peptide Research, 66(5), 298-310.
- ResearchGate. (n.d.). Biological effects of tranexamic acid.
- Field, M. J., et al. (1999). Gabapentin (neurontin) and S-(+)-3-isobutylgaba represent a novel class of selective antihyperalgesic agents. British Journal of Pharmacology, 127(7), 1507-1516.
- Ananda, K., et al. (2004). Crystal structures of a new polymorphic form of gabapentin monohydrate and the e and z isomers of 4-tertiarybutylgabapentin. Journal of Molecular Structure, 701(1-3), 195-202.
- MolecularCloud. (2023).
- ResearchGate. (n.d.). Some important cyclic β-amino acids.
- National Center for Biotechnology Inform
- Deranged Physiology. (n.d.). Tranexamic acid.
- Szałek, A., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(14), 5418.
- LibreTexts. (2022). Stereochemistry of Amino Acids.
- University of Wisconsin-Platteville. (n.d.). Questions for Chapter 5.
- Faust, H. E., & D'Alfonso, A. (2022). Tranexamic acid: Beyond antifibrinolysis. Transfusion, 62 Suppl 1, S26-S33.
- National Center for Biotechnology Information. (n.d.). (1R,4R)-Methyl 4-(aminomethyl)
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- Sigma-Aldrich. (n.d.). trans-4-(Aminomethyl)cyclohexanecarboxylic acid.
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A Comparative Guide to the Structure-Activity Relationship of 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride (Gabapentin) and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to illuminate the molecular features governing the therapeutic efficacy of this important class of compounds, known as gabapentinoids.
Introduction
This compound, widely known as gabapentin, was initially developed as an analog of the neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Despite its structural resemblance to GABA, its mechanism of action is distinct and does not involve direct interaction with GABA receptors.[1][3][4] Gabapentin and its successors, such as pregabalin, have become cornerstone therapies for a range of neurological conditions, including epilepsy, neuropathic pain, and anxiety disorders.[3][5][6]
The therapeutic success of gabapentinoids hinges on their interaction with a specific biological target: the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][7][8] Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. For gabapentinoids, SAR provides a roadmap for designing novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide will objectively compare the performance of various derivatives, grounded in experimental data, to provide a clear understanding of the SAR principles that drive their clinical utility.
Part 1: The Core Pharmacophore and Mechanism of Action
The therapeutic effects of gabapentin and its analogs are mediated by their binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[5][9] This binding is the critical first step in a cascade that ultimately leads to a reduction in the release of excitatory neurotransmitters like glutamate and substance P, particularly in hyperexcited neurons.[3][5][8] The upregulation of the α2δ-1 subunit in the dorsal root ganglia and spinal cord is a key event in the development of neuropathic pain, making it a prime therapeutic target.[10][11]
The fundamental pharmacophore of a gabapentinoid consists of a γ-amino acid structure. The key functional groups—the amine (NH2) and the carboxylic acid (COOH)—are essential for binding. The cyclohexane ring of gabapentin serves as a lipophilic scaffold, orienting these crucial functional groups in the correct three-dimensional conformation for optimal interaction with the α2δ subunit.
The binding of a gabapentinoid to the α2δ subunit does not directly block the calcium channel pore. Instead, it is thought to modulate the channel's function and trafficking. Evidence suggests that this interaction interferes with the trafficking of the α2δ-1 subunit to the presynaptic terminal, reducing the number of functional calcium channels at the cell surface.[11][12] This leads to decreased calcium influx upon neuronal depolarization and, consequently, a reduction in neurotransmitter release.[8]
Part 2: Structure-Activity Relationships of the Cyclohexane Ring
The cyclohexane scaffold of gabapentin is a critical determinant of its activity. Modifications to this ring have led to the development of more potent derivatives, most notably pregabalin. The key to enhanced potency lies in subtle changes that improve the molecule's binding affinity for the α2δ subunit.
Pregabalin, or (S)-(+)-3-isobutyl-GABA, introduces an isobutyl group at the 3-position of the GABA backbone.[13] This seemingly minor addition has profound consequences. The (S)-enantiomer of pregabalin is the active form and demonstrates a significantly higher binding affinity for the α2δ subunit compared to gabapentin.[5] This increased affinity translates directly to greater potency in preclinical and clinical settings.[2][5][6]
Further studies have shown that the regio- and stereochemical placement of substituents on the core structure is critical.[5] For instance, the development of another derivative, mirogabalin, involved constraining the cyclohexane ring into a bicyclic system.[14] This conformational restriction results in a compound with an even slower dissociation rate from the α2δ-1 subunit, leading to more sustained analgesic effects.[15]
| Compound | Structure | Key Structural Feature | α2δ-1 Binding Affinity (Ki) | Relative Potency |
| Gabapentin | 1-Aminomethyl-cyclohexanecarboxylic acid | Unsubstituted cyclohexane ring | ~140 nM | Baseline |
| Pregabalin | (S)-3-(Aminomethyl)-5-methylhexanoic acid | Isobutyl group at the 3-position | ~30-60 nM | ~2.5-6x Gabapentin[6][13] |
| Mirogabalin | [(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid | Bicyclic ring system | ~13.5 nM[15] | > Pregabalin[15] |
Note: Binding affinity values can vary between studies and experimental conditions. The values presented are representative.
Part 3: Comparative Analysis: Gabapentin vs. Pregabalin
While sharing a common mechanism of action, gabapentin and pregabalin exhibit key differences in their pharmacokinetic and pharmacodynamic profiles that influence their clinical use.
Pharmacokinetics: The most significant distinction lies in their absorption. Gabapentin is absorbed in the small intestine via the large neutral amino acid transporter 1 (LAT1), which is saturable.[13][16] This leads to dose-dependent, non-linear pharmacokinetics; as the dose of gabapentin increases, its bioavailability decreases.[7][13][17] In contrast, pregabalin is absorbed not only by LAT1 but also by other carriers and at multiple sites along the intestine.[3][7] This results in rapid, linear absorption and a high bioavailability of over 90% that is independent of the dose.[1][7][13]
Pharmacodynamics: Pregabalin's structural modifications give it a higher binding affinity for the α2δ subunit, making it approximately 2.4 to 2.8 times more potent than gabapentin in preclinical models of epilepsy and neuropathic pain.[6] This greater potency often allows for lower therapeutic doses and a simpler twice-daily dosing regimen compared to the three-times-daily schedule often required for gabapentin.[1]
| Parameter | Gabapentin | Pregabalin |
| Mechanism of Action | Binds to α2δ subunit of VGCCs[3] | Binds to α2δ subunit of VGCCs[3] |
| Absorption | Saturable, dose-dependent[3][17] | Linear, dose-independent[7] |
| Bioavailability | Decreases with dose (e.g., ~60% at 300mg, ~27% at 1600mg)[13][17] | ≥90% across dose range[1][13] |
| Time to Peak Plasma Conc. | 3-4 hours (dose-dependent)[13][17] | ≤1 hour[13][16] |
| Potency (vs. Gabapentin) | Baseline | ~2.5-6 times higher[6][13] |
Part 4: In Vivo Efficacy and Preclinical Models
The translation of in vitro binding affinity to in vivo analgesic efficacy is a critical step in drug development. Preclinical animal models of neuropathic pain are essential for evaluating the therapeutic potential of new gabapentinoid derivatives.[18]
One of the most widely used and validated models is the Spinal Nerve Ligation (SNL) model , first described by Kim and Chung.[14] This model reliably induces long-lasting mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia, mimicking key symptoms of human neuropathic pain.[18][19] In this model, gabapentinoids have consistently demonstrated the ability to alleviate these pain behaviors.[19][20]
Experimental Protocol: Spinal Nerve Ligation (SNL) Model in Rats
This protocol is a self-validating system as it includes baseline measurements against which all post-surgical and post-treatment data are compared, ensuring the observed effects are due to the intervention.
-
Animal Acclimatization & Baseline Testing:
-
House male Sprague-Dawley rats in a controlled environment for at least one week before the experiment.
-
Handle the animals daily to acclimate them to the testing procedure.
-
Measure the baseline paw withdrawal threshold (PWT) in response to mechanical stimulation using von Frey filaments. This is done by applying filaments of increasing force to the plantar surface of the hind paw until the rat withdraws its paw. Record the force at which withdrawal occurs. Repeat for both hind paws over several days to establish a stable baseline.
-
-
Surgical Procedure:
-
Anesthetize the rat using isoflurane (1.5-2.0%).[14]
-
Place the animal in a prone position and make a small incision to expose the L5 and L6 spinal nerves.[14]
-
Carefully isolate the L5 and L6 spinal nerves and tightly ligate them with silk suture.[14]
-
Close the muscle and skin layers with sutures.
-
In sham-operated control animals, the nerves are exposed but not ligated.
-
-
Post-operative Care and Allodynia Development:
-
Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the development of neuropathic pain.
-
Allow the animals to recover. Mechanical allodynia typically develops in the ipsilateral (operated side) paw within 3-7 days and persists for several weeks.
-
-
Drug Administration and Behavioral Testing:
-
Once stable allodynia is confirmed (a significant decrease in PWT compared to baseline), administer the test compound (e.g., a novel 1-Aminomethyl-cyclohexanecarboxylic acid derivative) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
At specified time points after drug administration (e.g., 30, 60, 120 minutes), repeat the von Frey test to measure the PWT.
-
An effective compound will significantly increase the PWT towards the pre-surgical baseline, indicating an anti-allodynic effect.
-
| Compound | Animal Model | Efficacy Measure | Result |
| Gabapentin | SNL Rat Model | Reversal of mechanical allodynia | Effective at doses of 30-100 mg/kg[19] |
| Pregabalin | SNL Rat Model | Reversal of mechanical allodynia | Effective at doses of 3-30 mg/kg[5] |
| PD-217,014 (Novel Analog) | TNBS Colitis Model (Visceral Pain) | Inhibition of visceral hypersensitivity | Dose-dependent inhibition (3-100 mg/kg)[21] |
Part 5: Future Directions and Novel Derivatives
The foundational SAR of gabapentinoids continues to inspire the design of next-generation therapeutics. Research is focused on several key areas:
-
Increasing Potency and Selectivity: As seen with mirogabalin, creating more conformationally rigid structures can enhance binding affinity and duration of action.[15]
-
Prodrug Strategies: To overcome the pharmacokinetic limitations of gabapentin, prodrugs like gabapentin enacarbil have been developed.[6][16] These are chemically modified versions of the parent drug that are better absorbed and then converted to the active form in the body, resulting in higher and more consistent bioavailability.[16]
-
Mutual Prodrugs: Innovative approaches involve conjugating two active molecules. For example, studies have explored creating diester compounds linking gabapentin and pregabalin, which showed efficacy in reversing tactile allodynia in preclinical models.[22]
Conclusion
The structure-activity relationship of this compound derivatives is a compelling example of rational drug design. The journey from gabapentin to more potent and pharmacokinetically favorable molecules like pregabalin and mirogabalin is defined by targeted modifications of the core γ-amino acid scaffold. Key principles include the essential nature of the amine and carboxylic acid groups, the profound impact of stereospecific alkyl substitution on the backbone, and the benefits of conformational constraint. A thorough understanding of these SAR principles, validated through rigorous in vitro binding assays and in vivo pain models, remains essential for guiding the development of future therapies with improved efficacy and patient outcomes in the treatment of neurological disorders.
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A Researcher's Guide to the Biological Evaluation of Novel 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride Analogs
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth technical comparison and evaluation of novel 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride analogs, benchmarked against the well-established compound, Gabapentin. Our focus is to equip you with the foundational knowledge and practical methodologies to assess the potential of these novel therapeutic agents.
Introduction: The Rationale for Novel Analogs
1-Aminomethyl-cyclohexanecarboxylic acid and its derivatives, including the hydrochloride salt, are structurally related to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] While they are GABA analogs, their mechanism of action is distinct from direct GABA receptor agonism.[1][2] The clinical success of related compounds, such as Gabapentin and Pregabalin, in treating epilepsy and neuropathic pain has spurred the development of novel analogs with potentially improved efficacy, pharmacokinetic profiles, and reduced side effects.[2][3][4] This guide will navigate the biological evaluation of such novel analogs, providing a framework for their comparative analysis.
The Molecular Target and Mechanism of Action
The primary molecular target for this class of compounds is the α2-δ subunit of voltage-gated calcium channels (VGCCs).[1][2][3][5] Binding to this auxiliary subunit modulates calcium influx at nerve terminals, subsequently reducing the release of excitatory neurotransmitters. It is this action that is believed to underpin their therapeutic effects in neurological disorders. While structurally similar to GABA, these compounds do not exhibit significant activity at GABA receptors or influence GABA metabolism.[1][2]
Below is a diagram illustrating the proposed mechanism of action:
Caption: Proposed mechanism of action for novel analogs.
Experimental Protocols for Biological Evaluation
A systematic approach to evaluating novel analogs is crucial. The following protocols are standard in the field and provide a robust framework for assessing their biological activity.
In Vitro Assays
1. α2-δ Subunit Binding Assay
This assay determines the binding affinity of the novel analogs to their molecular target.
-
Objective: To quantify the binding affinity (Ki) of the novel analogs to the α2-δ subunit of VGCCs.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing the human α2-δ-1 subunit.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin) and varying concentrations of the novel analog.
-
After incubation, separate the bound from the free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 (the concentration of the analog that inhibits 50% of the radioligand binding) and subsequently the Ki using the Cheng-Prusoff equation.
-
2. In Vitro GABA Release Assay
This functional assay assesses the ability of the analogs to modulate neurotransmitter release.
-
Objective: To measure the effect of the novel analogs on depolarization-evoked GABA release from primary neuronal cultures or brain slices.
-
Methodology:
-
Prepare primary cortical neurons or hippocampal slices from rodents.
-
Pre-incubate the preparations with [³H]-GABA to allow for uptake.
-
Wash the preparations to remove excess radiolabel.
-
Stimulate GABA release using a depolarizing agent (e.g., high potassium concentration).
-
Collect the superfusate at different time points and quantify the amount of [³H]-GABA released using liquid scintillation counting.
-
Compare the release in the presence and absence of the novel analogs.
-
In Vivo Models
1. Animal Models of Epilepsy
These models are used to evaluate the anticonvulsant activity of the novel analogs.
-
Objective: To assess the efficacy of the novel analogs in reducing seizure severity and frequency in established animal models of epilepsy.
-
Models:
-
Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is predictive of efficacy against generalized seizures in humans.
-
Pentylenetetrazole (PTZ) Seizure Test: This model induces clonic seizures and is predictive of efficacy against absence seizures.
-
-
Methodology:
-
Administer the novel analog or vehicle to rodents at various doses.
-
After a predetermined time, induce seizures using either MES or PTZ.
-
Observe and score the seizure activity (e.g., presence or absence of tonic hindlimb extension in the MES test, or seizure score in the PTZ test).
-
Determine the ED50 (the dose that protects 50% of the animals from seizures).
-
2. Animal Models of Neuropathic Pain
These models are used to evaluate the analgesic properties of the novel analogs.
-
Objective: To determine the ability of the novel analogs to alleviate neuropathic pain behaviors in rodent models.
-
Models:
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model mimics peripheral nerve injury-induced neuropathic pain.[6]
-
Spared Nerve Injury (SNI): Another widely used model of peripheral neuropathic pain.
-
-
Methodology:
-
Surgically induce the nerve injury in rodents.
-
Allow the animals to develop neuropathic pain symptoms (e.g., mechanical allodynia, thermal hyperalgesia).
-
Administer the novel analog or vehicle at various doses.
-
Assess pain behaviors at different time points using standardized tests (e.g., von Frey filaments for mechanical allodynia, Hargreaves' test for thermal hyperalgesia).
-
Determine the dose-dependent reversal of pain behaviors.
-
Here is a diagram illustrating the general experimental workflow:
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comparative analysis of synthetic routes to 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride
An In-Depth Comparative Guide to the Synthetic Routes of 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride
This guide provides a comprehensive analysis of the primary synthetic methodologies for producing this compound, a critical precursor in pharmaceutical development, most notably for the anticonvulsant drug Gabapentin.[1] The selection of an appropriate synthetic pathway is paramount, directly influencing yield, purity, scalability, and overall cost-effectiveness. This document is intended for researchers, chemists, and drug development professionals, offering an objective comparison of prevalent synthetic strategies, supported by mechanistic insights and established experimental data.
Introduction: The Strategic Importance of Synthesis Route Selection
1-(Aminomethyl)cyclohexane-1-carboxylic acid, in its hydrochloride salt form, offers enhanced stability and solubility, making it a preferred intermediate in pharmaceutical manufacturing.[2] The core structure, featuring a quaternary carbon on a cyclohexane ring, presents unique synthetic challenges. The choice of a synthetic route is not merely a matter of academic preference but a critical decision that impacts process safety, environmental footprint, and economic viability. This guide will dissect the most prominent and historically significant routes: the Hofmann, Curtius, and Lossen rearrangements, alongside other notable methods, to provide a clear, data-driven comparison.
Overview of Major Synthetic Strategies
The synthesis of this compound typically involves a key rearrangement reaction that converts a carboxylic acid derivative into a primary amine with the loss of one carbon atom. The Hofmann, Curtius, and Lossen rearrangements all accomplish this transformation via an isocyanate intermediate.[3][4][5]
| Synthetic Route | Starting Material | Key Intermediate | Primary Advantages | Primary Disadvantages |
| Hofmann Rearrangement | Primary Amide (e.g., 1,1-cyclohexane diacetic acid monoamide) | Isocyanate | Well-established for Gabapentin synthesis; often a one-pot process.[3][6] | Use of hazardous bromine; potential for side reactions.[7] |
| Curtius Rearrangement | Acyl Azide | Isocyanate | High functional group tolerance; retention of stereochemistry.[8] | Acyl azides can be explosive and require careful handling.[7] |
| Lossen Rearrangement | Acyl Hydroxamate | Isocyanate | Milder conditions compared to Hofmann.[5] | Less commonly used for this specific target; may require additional steps to form the starting hydroxamate.[9][10] |
| Ritter Reaction | Alkene/Alcohol + Nitrile | Nitrilium Ion | Can form amides from readily available materials.[11] | Requires strong acids; can generate significant salt byproducts.[11] |
Detailed Analysis of Key Synthetic Routes
Route 1: The Hofmann Rearrangement
The Hofmann rearrangement is a robust and widely documented method for synthesizing Gabapentin and its precursors.[3][10] The reaction begins with a primary amide, which is treated with bromine and a strong base to form an isocyanate intermediate. This intermediate is then hydrolyzed to yield the primary amine with one fewer carbon atom than the starting amide.[3][12]
Mechanism and Rationale: The reaction is initiated by the in situ formation of sodium hypobromite from bromine and sodium hydroxide.[3] The primary amide is deprotonated by the base, and the resulting anion reacts with bromine to form an N-bromoamide. A second deprotonation is followed by a concerted rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming the critical isocyanate intermediate.[7] This is subsequently hydrolyzed to a carbamic acid, which spontaneously decarboxylates to the target amine.[12]
Logical Flow: Hofmann Rearrangement Pathway
Caption: General workflow for the Hofmann rearrangement synthesis.
Advantages:
-
Industrial Precedent: This route is extensively used in patented industrial processes for Gabapentin synthesis.[6][10][13]
-
High Conversion: The process is known for achieving high conversion rates of the starting amide.
Disadvantages:
-
Hazardous Reagents: The use of elemental bromine presents significant safety and handling challenges.
-
Byproduct Formation: Potential for the formation of impurities that can complicate purification.
Route 2: The Curtius Rearrangement
The Curtius rearrangement offers a versatile alternative, proceeding through the thermal or photochemical decomposition of an acyl azide to an isocyanate.[8][14] A key advantage is its tolerance for a wide array of functional groups and the complete retention of the migrating group's stereochemistry.[8]
Mechanism and Rationale: The synthesis begins with the conversion of a carboxylic acid to an acyl azide. This is typically achieved by treating an acyl chloride with sodium azide or by using reagents like diphenylphosphoryl azide (DPPA).[4] Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (a highly stable leaving group) to form the isocyanate.[15] The choice of solvent and subsequent nucleophile determines the final product; hydrolysis with aqueous acid yields the amine hydrochloride.[14]
Logical Flow: Curtius Rearrangement Pathway
Caption: General workflow for the Curtius rearrangement synthesis.
Advantages:
-
Mild Conditions: The rearrangement can often be performed under neutral and relatively mild thermal conditions.[8]
-
Excellent Leaving Group: The liberation of nitrogen gas is a powerful thermodynamic driving force for the reaction.[15]
-
Stereochemical Retention: The configuration of the migrating group is fully retained, which is crucial for stereospecific syntheses.[8]
Disadvantages:
-
Safety Concerns: Acyl azides are potentially explosive and must be handled with extreme care, often being generated and used in situ without isolation.[7]
Route 3: The Lossen Rearrangement
The Lossen rearrangement converts an acyl hydroxamate (or its derivative) into an isocyanate.[5] While mechanistically similar to the Hofmann and Curtius rearrangements, it proceeds from a different starting material and can be initiated under basic or thermal conditions.
Mechanism and Rationale: The reaction starts with an O-acylated hydroxamic acid. A base removes the acidic proton from the nitrogen, and the resulting conjugate base rearranges. The R-group migrates to the nitrogen, displacing the carboxylate leaving group to form the isocyanate.[5] This isocyanate intermediate can then be hydrolyzed to the primary amine.
Logical Flow: Lossen Rearrangement Pathway
Caption: General workflow for the Lossen rearrangement synthesis.
Advantages:
-
Milder Conditions: Can often be performed under non-harsh conditions.
-
Avoids Halogens and Azides: Does not require the use of bromine or potentially explosive azides.
Disadvantages:
-
Starting Material Accessibility: The required acyl hydroxamate may not be as readily available as the amides or carboxylic acids used in other routes.
-
Less Common Application: This route is less frequently cited for the synthesis of this specific target compared to the Hofmann and Curtius rearrangements.[9][10]
Experimental Protocols
Protocol 1: Synthesis via Hofmann Rearrangement (Exemplary)
This protocol is a representative synthesis adapted from procedures described in the patent literature.[10][13]
Step 1: Preparation of 1,1-Cyclohexane Diacetic Acid Monoamide
-
Charge a reaction vessel with 1,1-cyclohexane diacetic acid anhydride.
-
Slowly add an aqueous ammonia solution (e.g., 25-30%) while maintaining the temperature below 30°C with external cooling.
-
Stir the mixture for 2-4 hours at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1,1-cyclohexane diacetic acid monoamide.
Step 2: Hofmann Rearrangement to Gabapentin Hydrochloride
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine to a cooled (0-5°C) solution of sodium hydroxide in water.
-
Add the 1,1-cyclohexane diacetic acid monoamide from Step 1 to the cold hypobromite solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours.
-
Cool the mixture and carefully acidify with concentrated hydrochloric acid to a pH of ~1. This step hydrolyzes the intermediate isocyanate and forms the hydrochloride salt.
-
The product, this compound, can be isolated by concentration of the aqueous phase or extraction.[10]
Protocol 2: Synthesis via Curtius Rearrangement (Exemplary)
This protocol is a generalized procedure based on the principles of the Curtius rearrangement.[4][10]
Step 1: Preparation of Acyl Azide
-
Convert the monoester of 1,1-cyclohexane diacetic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Dissolve the crude acyl chloride in an inert solvent (e.g., acetone, THF).
-
Slowly add a solution of sodium azide (NaN₃) in water to the cooled (0°C) acyl chloride solution. Caution: Sodium azide is highly toxic, and acyl azides are potentially explosive.
-
Stir the reaction for 1-3 hours at 0°C. The acyl azide is typically not isolated and is used directly in the next step.
Step 2: Rearrangement and Hydrolysis
-
Carefully heat the solution containing the acyl azide to reflux. The rearrangement will proceed with the evolution of nitrogen gas.
-
Continue heating until gas evolution ceases, indicating the formation of the isocyanate is complete.
-
Add aqueous hydrochloric acid to the reaction mixture and continue to reflux for several hours to hydrolyze the isocyanate and the ester group.
-
Cool the reaction mixture and isolate the precipitated this compound by filtration.
Conclusion and Recommendations
For large-scale industrial production of this compound, the Hofmann rearrangement is often the preferred method due to its well-established protocols, high throughput, and the relatively low cost of the starting amide.[3][16] However, the significant safety and environmental concerns associated with the use of bromine necessitate robust engineering controls.
The Curtius rearrangement presents a compelling alternative for laboratory-scale synthesis or for creating analogues where functional group tolerance is critical.[8] The main barrier to its industrial application is the inherent hazard associated with acyl azides. If safe, continuous-flow processes can be developed to manage the azide intermediate, this route could become more industrially viable.
The Lossen rearrangement remains a less-traveled path for this particular molecule, primarily due to the accessibility of the starting hydroxamate. It is a valuable tool in the synthetic chemist's arsenal but is unlikely to supplant the Hofmann or Curtius routes for this application without significant process optimization.
Ultimately, the optimal synthetic route depends on the specific goals of the researcher or organization, balancing factors of scale, cost, safety, and environmental impact.
References
- Benchchem. (n.d.). This compound | 1199589-63-3.
- Google Patents. (n.d.). CN102093237A - Synthesis method of gabapentin hydrochloride.
- Google Patents. (2005). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
- Google Patents. (2008). US20080103334A1 - Process For Synthesis Of Gabapentin.
- Wikipedia. (n.d.). Curtius rearrangement.
- SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
- Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 10(4), 594-605.
- National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
- Chemistry Steps. (n.d.). Curtius Rearrangement.
- Chemistry LibreTexts. (2024). Synthesis of Amines.
- Wikipedia. (n.d.). Ritter reaction.
- Wikipedia. (n.d.). Lossen rearrangement.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Chemist Wizards. (n.d.). Hoffmann Rearrangement.
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
- Google Patents. (2008). US20080097122A1 - Process for the Preparation of Gabapentin.
- Google Patents. (2005). WO2005092837A2 - Process for the preparation of gabapentin.
- Google Patents. (2016). EP3060544A1 - Process for preparing gabapentin.
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A Senior Application Scientist's Guide to the Validation of 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride Purity by HPLC
Introduction: The Analytical Imperative for Gabapentin Purity
1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride, widely known as the active pharmaceutical ingredient (API) Gabapentin Hydrochloride, is a cornerstone in the management of neuropathic pain and seizures.[1] The therapeutic efficacy and safety of Gabapentin are directly contingent on its purity. Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) impose stringent limits on impurities, which can arise during synthesis or degradation.[2][3][4] Therefore, a robust, validated analytical method for purity determination is not merely a quality control checkpoint but a fundamental requirement for patient safety.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task. However, the physicochemical properties of Gabapentin—specifically its high polarity and lack of a significant UV chromophore—present unique analytical challenges that demand a nuanced approach to method development and validation.[2][3][5]
This guide provides an in-depth comparison of prevalent HPLC methodologies for Gabapentin purity analysis. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, compare the performance of different analytical strategies with supporting data, and provide a comprehensive, self-validating protocol for the most reliable method.
The Core Analytical Challenge: Taming a Polar, Chromophore-Deficient Molecule
The primary difficulty in developing an HPLC method for Gabapentin lies in two of its intrinsic properties:
-
High Polarity: As a zwitterionic γ-aminobutyric acid derivative, Gabapentin is highly water-soluble.[3] In traditional Reversed-Phase (RP-HPLC) chromatography, which uses a non-polar stationary phase, highly polar compounds are poorly retained, often eluting at or near the void volume. This results in poor resolution from the solvent front and other polar impurities.
-
Lack of a Strong Chromophore: The Gabapentin molecule consists of saturated ring systems and lacks conjugated double bonds or aromatic rings.[3] This structural feature means it does not absorb ultraviolet (UV) light strongly, making detection with standard UV-Vis detectors challenging, especially for impurities at low concentrations.[2][5]
These challenges necessitate specialized analytical strategies to achieve the required sensitivity and specificity for a validated purity method.
Comparative Analysis of HPLC Methodologies
We will compare four distinct HPLC strategies, each designed to overcome the challenges posed by Gabapentin's structure. The choice of method depends on the specific requirements of the laboratory, such as the need to quantify known impurities, detect unknown degradation products, or achieve the highest sensitivity.
Method 1: Reversed-Phase HPLC with Low-Wavelength UV Detection
This is the most common approach, often forming the basis of pharmacopeial methods.[4][6] It leverages a standard RP-HPLC setup but requires optimization to retain and detect the polar Gabapentin molecule.
-
Principle of Causality: To enhance the retention of a polar analyte on a non-polar column (like C18 or C8), the mobile phase polarity is maximized (highly aqueous). Stationary phases with moderate hydrophobicity, such as C8 or Cyano, often provide a better compromise for separating Gabapentin and its less polar impurities compared to a highly hydrophobic C18 column.[3] Detection is performed at a very low UV wavelength (typically 210-215 nm) where the molecule exhibits some absorbance.[6]
-
Advantages: Utilizes standard, widely available HPLC equipment and columns. It is a well-documented and regulatory-accepted approach.
-
Disadvantages: Suffers from low sensitivity and potential interference from other compounds that absorb at low wavelengths. It may not be suitable for detecting all impurities, particularly those that also lack chromophores.[3]
Method 2: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
This method uses the same separation principles as Method 1 but employs a universal detector that does not rely on UV absorbance.
-
Principle of Causality: A Charged Aerosol Detector (CAD) nebulizes the column eluent, creating charged particles that are then measured by an electrometer. The response is proportional to the mass of the analyte, irrespective of its optical properties. This makes CAD ideal for quantifying non-volatile and semi-volatile compounds that are chromophore-deficient, like Gabapentin and many of its impurities.[2][3] The hyphenation of UV and CAD detectors can offer a comprehensive solution, using UV for chromophoric impurities and CAD for the others.[3]
-
Advantages: Universal detection provides a more accurate representation of all non-volatile impurities. It overcomes the primary limitation of UV detection, improving the reporting threshold to meet stringent ICH guidelines.[3]
-
Disadvantages: Requires specialized CAD instrumentation. The response can be non-linear and dependent on mobile phase composition, requiring careful calibration.
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative separation mode specifically designed for highly polar compounds.
-
Principle of Causality: HILIC employs a polar stationary phase (e.g., bare silica, or bonded phases with diol or amide groups) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[7][8] A water-rich layer forms on the surface of the stationary phase, and polar analytes like Gabapentin partition into this layer, leading to retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
-
Advantages: Provides excellent retention and separation of very polar compounds that are unretained by RP-HPLC.[8][9] It offers a completely different selectivity, which can be invaluable for separating isomers or closely related impurities.
-
Disadvantages: Column equilibration times can be longer and more critical than in RP-HPLC.[8] Method development can be less intuitive for those accustomed to reversed-phase chromatography.
Method 4: Pre-Column Derivatization with UV Detection
This strategy chemically modifies the Gabapentin molecule to attach a chromophore, making it easily detectable by standard UV detectors.
-
Principle of Causality: The primary amine group of Gabapentin is reacted with a derivatizing agent (e.g., o-phthaldialdehyde (OPA) or 1-fluoro-2,4-dinitrobenzene) to form a highly UV-active product.[5] This derivatized product can then be easily separated and quantified using standard RP-HPLC with UV detection at a more favorable wavelength (e.g., >300 nm).
-
Advantages: Dramatically increases the sensitivity and specificity of the method. It allows for the use of standard UV detectors at wavelengths where interference is minimal.
-
Disadvantages: The derivatization step adds complexity and potential for variability to the analytical procedure. The reaction must be complete and reproducible. This approach may not be suitable for detecting impurities that lack the functional group required for derivatization.
Performance Comparison Summary
The following table summarizes the key performance characteristics of the compared HPLC methodologies for Gabapentin purity analysis.
| Parameter | Method 1: RP-HPLC / UV | Method 2: RP-HPLC / CAD | Method 3: HILIC / UV or CAD | Method 4: Pre-Column Derivatization / UV |
| Primary Application | Routine QC, Pharmacopeial Assays | Comprehensive Impurity Profiling | Analysis of Highly Polar Analytes | High-Sensitivity Quantification |
| Specificity | Moderate; dependent on impurity chromophores | High; universal detection | High; alternative selectivity | High; specific to derivatized analyte |
| Sensitivity (LOQ) | Relatively high (µg/mL range) | Low (ng/mL range); meets ICH thresholds[3] | Moderate to High | Very Low (pg/mL to ng/mL range)[5] |
| Instrumentation | Standard HPLC with UV | HPLC with UV and CAD | Standard HPLC (UV) or with CAD | Standard HPLC with UV |
| Workflow Complexity | Low | Moderate | Moderate (method development) | High (extra derivatization step) |
| Key Advantage | Simplicity, Regulatory Acceptance[4] | Universal Impurity Detection[3] | Superior Polar Analyte Retention[9] | Exceptional Sensitivity[5] |
| Key Disadvantage | Poor sensitivity for non-UV active impurities[2] | Requires specialized detector | Longer equilibration times[8] | Added procedural complexity |
In-Depth Protocol: Validation of a Stability-Indicating RP-HPLC/UV Method
This section provides a detailed, step-by-step protocol for the validation of a stability-indicating RP-HPLC method, based on the principles outlined in pharmacopeial monographs and ICH guidelines.[4][6][10] This method is chosen for its widespread use and regulatory acceptance.
Experimental Workflow Visualization
The overall process for validating the HPLC method is depicted below.
Caption: Workflow for HPLC method validation.
Chromatographic Conditions
-
Column: Brownlee Spheri-5 Cyano, 5 µm, 4.6 x 220 mm (or equivalent)[6]
-
Mobile Phase: Acetonitrile and Phosphate Buffer (10 mM KH₂PO₄ / 10 mM K₂HPO₄, pH 6.2) in an 8:92 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV at 210 nm[6]
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
Solution Preparation
-
Diluent: Mobile Phase
-
Standard Solution: Prepare a solution of Gabapentin Reference Standard (RS) in Diluent at a concentration of approximately 1.0 mg/mL.
-
Test Solution: Prepare a solution of the this compound sample in Diluent at a concentration of approximately 1.0 mg/mL.
-
Impurity Stock Solutions: Prepare stock solutions of known related substances (e.g., Gabapentin related compound A, lactam impurity) in Diluent.
Validation Parameters & Acceptance Criteria
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10]
a. System Suitability Testing (SST)
-
Procedure: Inject the Standard Solution five times.
-
Rationale: To ensure the chromatographic system is performing adequately before any sample analysis.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
b. Specificity
-
Procedure:
-
Inject Diluent to show no interfering peaks.
-
Inject the Test Solution and a spiked Test Solution (containing known impurities) to demonstrate resolution between Gabapentin and its impurities.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the stressed samples.
-
-
Rationale: To prove the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities and degradants.
-
Acceptance Criteria: The Gabapentin peak should be free from any co-eluting peaks. Peak purity analysis (using a Diode Array Detector) should confirm homogeneity. Degradation products should be well-resolved from the main peak.[11]
c. Linearity and Range
-
Procedure: Prepare at least five concentrations of Gabapentin RS, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5 µg/mL to 1500 µg/mL).
-
Rationale: To demonstrate a direct proportional relationship between concentration and detector response.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.[12]
d. Accuracy (% Recovery)
-
Procedure: Analyze the sample matrix spiked with known amounts of Gabapentin RS at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Rationale: To determine the closeness of the test results obtained by the method to the true value.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
e. Precision
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate samples of the test concentration on the same day, by the same analyst.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on different equipment.
-
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.
f. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Procedure: Determine based on the signal-to-noise ratio (S/N).
-
Rationale: To establish the lowest concentration of analyte that the method can reliably detect and quantify.
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The LOQ must be verified for precision and accuracy.[10]
-
g. Robustness
-
Procedure: Deliberately vary critical method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and mobile phase organic composition (±2%).
-
Rationale: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Acceptance Criteria: System suitability parameters must still be met, and the peak response should not change significantly.
Visualization of Separation Mechanisms
Understanding the fundamental difference between RP-HPLC and HILIC is key to selecting the right method for polar analytes like Gabapentin.
Caption: Separation principles of RP-HPLC vs. HILIC.
Conclusion and Recommendations
The validation of an HPLC method for this compound purity is a multi-faceted process that requires a deep understanding of the analyte's chemistry and the principles of chromatography.
-
For routine quality control where known impurities are monitored according to pharmacopeial standards, a validated Reversed-Phase HPLC method with UV detection is often sufficient, robust, and cost-effective.[4][6]
-
For comprehensive impurity profiling , stability studies, or when dealing with unknown degradation products, the use of RP-HPLC coupled with a universal detector like CAD is strongly recommended.[3] This approach provides a more complete and accurate picture of the sample's purity, aligning with modern regulatory expectations.
-
When standard reversed-phase methods fail to provide adequate retention or resolution, HILIC offers a powerful orthogonal separation technique that should be explored.[9]
-
Pre-column derivatization is a specialized tool best reserved for applications requiring the utmost sensitivity, such as bioanalytical studies or trace-level impurity quantification.[5]
Ultimately, the chosen method must be rigorously validated across all relevant parameters—specificity, linearity, accuracy, precision, sensitivity, and robustness—to ensure that the data generated is reliable, reproducible, and defensible, guaranteeing the quality and safety of the final drug product.
References
- Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022). Phenomenex.
- HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.).
- Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025). Hawach Scientific.
- Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in drug products. (2007). PubMed.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
- Application note: Impurity analysis of gabapentin by HPLC-UV-CAD. (2021). European Pharmaceutical Review.
- Gabapentin Assay: Ph. Eur. Monograph. (n.d.). Sigma-Aldrich.
- Impurity analysis of gabapentin by HPLC-UV-CAD. (n.d.). Thermo Fisher Scientific.
- Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.).
- HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. (2022).
- Development and Validation of a New HPLC Method for the Determination of Gabapentin. (2025).
- Cyclohexanecarboxylic acid, 1-amino-. (2018). SIELC Technologies.
- Understanding the Gabapentin Manufacturing Process. (n.d.). Pipelinepharma.
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- Gabapentin EP Impurities & USP Rel
- Gabapentin Tablets - USP-NF. (2009).
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- trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid. (n.d.). Sigma-Aldrich.
- HPLC Analysis of Active Drug in a Formul
- Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid. (n.d.).
- (1-Aminomethyl)
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
- Methyl 1-aminocyclohexane-1-carboxyl
- 1-(Carboxymethyl)cyclohexanecarboxylic acid (1-Carboxycyclohexaneacetic acid). (n.d.). MedChemExpress.
- Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid. (n.d.).
- 1-Cyclohexene-1-carboxylicacid,4-(aminomethyl)-(9CI) Product Description. (n.d.). ChemicalBook.
- Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (n.d.). PubMed.
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.).
- trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid. (n.d.). Sigma-Aldrich.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025).
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A Spectroscopic Guide to the Structural Confirmation of 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride
Introduction: The Imperative of Unambiguous Identification
In the landscape of pharmaceutical development and chemical research, the precise structural confirmation of a molecule is paramount. This guide focuses on the spectroscopic characterization of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride (CAS No. 1199589-63-3), a cyclohexane-based amino acid derivative.[1] Its structural similarity to crucial pharmaceutical compounds, namely the anticonvulsant Gabapentin (1-(Aminomethyl)cyclohexaneacetic acid) and the antifibrinolytic agent Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), makes unambiguous identification a critical challenge.[2][3][4]
A simple misidentification of these compounds could have significant consequences in research and development. Gabapentin possesses an additional methylene "spacer" between the cyclohexane ring and the carboxylic acid, while Tranexamic acid is a 1,4-disubstituted positional isomer.[3][4] These subtle differences drastically alter their pharmacological profiles. This guide provides a comprehensive, multi-technique spectroscopic workflow designed to definitively confirm the identity of this compound and distinguish it from its structurally related counterparts. We will delve into the causality behind experimental choices and present a self-validating system for robust analysis.
Chapter 1: Comparative Molecular Structure Analysis
The foundation of spectroscopic confirmation lies in understanding the unique structural features of the target molecule compared to its alternatives. The key distinction is the substitution pattern on the cyclohexane ring.
-
Target Compound: this compound features a geminal substitution, with both the aminomethyl (-CH₂NH₃⁺) and carboxylic acid (-COOH) groups attached to the same carbon atom (C1). This 1,1-disubstitution results in a lack of symmetry.
-
Alternative 1 (Homologue): Gabapentin hydrochloride also has a 1,1-disubstitution pattern, but the acidic function is an acetic acid group (-CH₂COOH), introducing an extra methylene carbon.[3]
-
Alternative 2 (Isomer): Tranexamic acid is a 1,4-disubstituted isomer, leading to a higher degree of molecular symmetry, which profoundly impacts its NMR spectra.[5]
These structural variations produce distinct spectroscopic fingerprints, which we will explore using Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Chapter 2: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
Principle & Rationale FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of chemical bonds. For this compound, we expect to see characteristic absorptions for the amine salt, the carboxylic acid, and the alkane backbone.
Expected Spectral Features & Comparative Insights The FTIR spectrum provides a unique "fingerprint" for a molecule. While all three compared compounds share similar functional groups, the substitution pattern and crystalline structure will influence the precise frequencies and shapes of the absorption bands, particularly in the fingerprint region (below 1500 cm⁻¹).
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Comparative Notes |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid. It is expected in all three compounds. |
| N-H Stretch (Ammonium Salt) | 3200 - 2800 (superimposed) | The N-H stretching of the primary ammonium hydrochloride (-NH₃⁺) appears as a broad, complex band, often superimposed on the O-H and C-H stretches. |
| C-H Stretch (Alkane) | 3000 - 2850 | Aliphatic C-H stretches from the cyclohexane ring and methylene groups. Expected in all three compounds. |
| C=O Stretch (Carboxylic Acid) | 1730 - 1700 | The carbonyl stretch is a strong, sharp indicator of the carboxylic acid group. Its exact position can be sensitive to hydrogen bonding and the crystalline environment. |
| N-H Bend (Ammonium Salt) | 1620 - 1500 | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected in this region. Studies on Gabapentin show intense bands in this area.[6] |
| C-O Stretch / O-H Bend | 1440 - 1395 & 1300 - 1200 | These bands are associated with the carboxylic acid group and are part of the complex fingerprint region. |
While FTIR is excellent for confirming the presence of the key functional groups, it is less definitive than NMR for distinguishing between the isomers and the Gabapentin homologue. However, an authentic reference spectrum of this compound would serve as a definitive match, as per the United States Pharmacopeia (USP) guidelines for identity confirmation via IR absorption.[7]
Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the distinct chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
3.1: ¹H NMR Spectroscopy: The Key to Differentiating Isomers
Principle & Rationale ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the connectivity between them (spin-spin coupling or multiplicity). The key to using ¹H NMR for confirmation lies in analyzing the molecular symmetry.
Data Interpretation & Comparative Analysis The ¹H NMR spectra of the target compound and its alternatives are predicted to be strikingly different.
-
1-Aminomethyl-cyclohexanecarboxylic acid HCl (Target):
-
Cyclohexane Protons (-CH₂-): Due to the lack of symmetry in the 1,1-disubstitution, the ten protons on the five methylene groups of the cyclohexane ring are chemically non-equivalent. This will result in a complex, overlapping multiplet region, likely between 1.2 and 1.8 ppm.
-
Aminomethyl Protons (-CH₂-NH₃⁺): These two protons are adjacent to a quaternary carbon and should appear as a distinct singlet around 3.0 ppm.
-
Acidic/Amine Protons (-COOH, -NH₃⁺): These protons will appear as broad singlets that are exchangeable with D₂O. Their chemical shifts are highly dependent on the solvent and concentration.
-
-
Gabapentin HCl (Alternative 1):
-
Key Differentiator (-CH₂-COOH): Gabapentin's structure includes a methylene group between the ring and the carboxyl group. This will produce a sharp, characteristic singlet around 2.4 ppm, which is absent in the target compound.[8][9] This signal is a definitive marker for Gabapentin.
-
Other Signals: The remaining signals will be similar in type to the target compound (complex cyclohexane multiplet, an aminomethyl singlet, and exchangeable protons).
-
-
trans-4-(aminomethyl)cyclohexanecarboxylic acid HCl (Alternative 2):
-
Symmetry: The 1,4-trans substitution creates a high degree of symmetry. This simplifies the spectrum dramatically.
-
Cyclohexane Protons: Instead of a complex blob, the ring protons will resolve into two or three distinct sets of multiplets, representing the axial and equatorial protons, with simpler coupling patterns.
-
Absence of Gabapentin's Singlet: Like the target, it lacks the ~2.4 ppm singlet.
-
Comparative Table: Predicted ¹H NMR Signals
| Compound | Key Differentiating Feature | Cyclohexane Protons (1.2-2.2 ppm) | Aminomethyl (-CH₂N) | Acetic Acid (-CH₂C=O) |
| Target Compound | Absence of symmetry and Gabapentin's singlet | Complex, overlapping multiplet (10H) | Singlet (~3.0 ppm, 2H) | Absent |
| Gabapentin HCl | Presence of a singlet ~2.4 ppm | Complex, overlapping multiplet (10H) | Singlet (~3.0 ppm, 2H) | Singlet (~2.4 ppm, 2H) |
| trans-4-Isomer | High symmetry simplifies multiplets | Two or three distinct, simpler multiplets (8H) | Doublet (coupled to CH, ~2.8 ppm, 2H) | Absent |
3.2: ¹³C NMR Spectroscopy: A Definitive Carbon Count
Principle & Rationale ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. This is exceptionally useful for distinguishing between molecules with different carbon skeletons or different symmetries.
Data Interpretation & Comparative Analysis The carbon count provides an immediate and unambiguous method to differentiate the target compound from its alternatives.
-
1-Aminomethyl-cyclohexanecarboxylic acid HCl (Target):
-
Expected Signals: 8. The lack of symmetry means all eight carbons are unique: 1 quaternary (C1), 5 cyclohexane methylenes, 1 aminomethyl (-CH₂-), and 1 carboxyl (-COOH). The quaternary carbon signal is a key feature.
-
-
Gabapentin HCl (Alternative 1):
-
Expected Signals: 9. It has one additional carbon atom corresponding to the acetic acid methylene group.[8]
-
-
trans-4-(aminomethyl)cyclohexanecarboxylic acid HCl (Alternative 2):
-
Expected Signals: 5. The C₂ symmetry axis simplifies the spectrum. The carbons are: C1 (with -COOH), C4 (with -CH₂N), C2/C6 (equivalent), C3/C5 (equivalent), and the aminomethyl carbon.
-
Comparative Table: Predicted ¹³C NMR Signal Count
| Compound | Total Carbon Signals | Quaternary Carbon (C-R₄) | Carboxyl (-COOH) | Cyclohexane Ring Signals | Methylene Signals (Side Chain) |
| Target Compound | 8 | Present (~45-55 ppm) | Present (~175-185 ppm) | 6 (1 quaternary, 5 CH₂) | 1 (-CH₂N) |
| Gabapentin HCl | 9 | Present | Present | 6 (1 quaternary, 5 CH₂) | 2 (-CH₂N, -CH₂C=O) |
| trans-4-Isomer | 5 | Absent | Present | 4 (2 CH, 2 CH₂) | 1 (-CH₂N) |
Chapter 4: Mass Spectrometry (MS) Analysis
Principle & Rationale Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition, while tandem MS (MS/MS) provides structural information through controlled fragmentation.
Expected Data & Comparative Analysis The molecular weight provides a clear distinction between Gabapentin and the C8 amino acids.
-
1-Aminomethyl-cyclohexanecarboxylic acid HCl (Target):
-
Molecular Formula: C₈H₁₅NO₂[1]
-
Expected (M+H)⁺: m/z 158.1181. The protonated molecule is the expected ion in positive-ion electrospray ionization (ESI).
-
Fragmentation: Key fragmentations would involve the loss of the carboxylic acid group (as COOH, loss of 45 Da, or H₂O + CO, also loss of 46 Da) and cleavage of the C1-C(aminomethyl) bond.
-
-
Gabapentin HCl (Alternative 1):
-
trans-4-(aminomethyl)cyclohexanecarboxylic acid HCl (Alternative 2):
-
Molecular Formula: C₈H₁₅NO₂[4]
-
Expected (M+H)⁺: m/z 158.1181. The mass is identical to the target compound. Differentiation would rely on MS/MS fragmentation patterns, which may differ due to the different substitution pattern influencing bond stabilities, though this can be subtle. NMR remains the superior tool for isomer differentiation.
-
Chapter 5: Integrated Workflow for Structural Confirmation
A robust confirmation strategy does not rely on a single technique but integrates the findings from multiple analyses. The following diagrams illustrate a logical workflow and a decision-making process for identifying this compound.
Caption: High-level workflow for spectroscopic analysis.
Caption: Decision tree for structural differentiation.
Chapter 6: Detailed Experimental Protocols
To ensure trustworthy and reproducible results, the following validated protocols should be employed.
Protocol 1: FTIR Analysis using Attenuated Total Reflectance (ATR)
-
System Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan. The background spectrum should be flat.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply consistent pressure using the ATR anvil. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction if required by the software. Label the major peaks corresponding to the key functional groups.
-
Validation: Compare the acquired spectrum against a certified reference standard if available.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a 5 mm NMR tube. D₂O is often preferred for its ability to exchange with and thus hide the -NH₃⁺ and -COOH proton signals, simplifying the spectrum.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument until optimal field homogeneity is achieved.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
If using D₂O, the residual HDO peak (~4.7 ppm) can be used as a secondary reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor. Phase and baseline correct the spectrum. Calibrate the chemical shifts (e.g., to the residual solvent peak or an internal standard like DSS).
Protocol 3: High-Resolution Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid.
-
LC Method:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution starting with high aqueous mobile phase (e.g., 95% water with 0.1% formic acid) and ramping to high organic mobile phase (e.g., 95% acetonitrile with 0.1% formic acid). This will ensure the compound is eluted cleanly.
-
-
MS Method:
-
Use an ESI source operating in positive ion mode.
-
Acquire data in full scan mode over a mass range of m/z 100-300.
-
Validation: Calibrate the mass spectrometer using a known calibration standard immediately before the run to ensure high mass accuracy.
-
Determine the accurate mass of the protonated molecular ion and compare it to the theoretical value for C₈H₁₆NO₂⁺. The mass error should be less than 5 ppm.
-
Conclusion
The structural confirmation of this compound is a clear-cut process when a systematic, multi-technique approach is used. While FTIR can confirm the presence of the required functional groups, it is the combination of NMR and MS that provides definitive and unambiguous proof of identity.
-
Mass Spectrometry definitively distinguishes the target compound and its isomers (C₈) from its homologue Gabapentin (C₉).
-
¹³C NMR provides an unambiguous differentiation between the target (8 signals), its symmetric 1,4-isomer (5 signals), and Gabapentin (9 signals).
-
¹H NMR offers a rapid check for the presence of Gabapentin via its unique singlet at ~2.4 ppm and can distinguish the asymmetric target from its symmetric isomers through the complexity of the cyclohexane proton signals.
By following the integrated workflow and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the structure of this compound, ensuring the integrity and validity of their scientific work.
References
-
MDPI. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3446, Gabapentin. Retrieved from [Link]
-
USP-NF. (n.d.). Gabapentin Tablets. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12721444, (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). NEURONTIN (gabapentin) Label. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13898016, Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0005015). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6453919, Gabapentin hydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135451, cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. Retrieved from [Link]
-
ResearchGate. (2025). Spectroscopic and Conductometric Analysis of Gabapentin. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of gabapentin and metformin (IS). Retrieved from [Link]
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SciRP.org. (n.d.). A Novel Spectrophotometric Method for Determination of Gabapentin in Pharmaceutical Formulations Using 2,5-Dihydroxybenzaldehyde. Retrieved from [Link]
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Farmacia Journal. (2021). A PROCESS ANALYTICAL TECHNOLOGY (PAT) APPROACH TO EVALUATE GABAPENTIN DISTRIBUTION IN LAMINAR EXTRUDATES. Retrieved from [Link]
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A Comparative Guide to the Antifibrinolytic Activity of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride
This guide provides an in-depth comparison of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride, more commonly known as Tranexamic Acid (TXA), against other antifibrinolytic agents. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to facilitate the objective assessment of its performance.
Introduction: The Delicate Balance of Fibrinolysis
Hemostasis, the process that ceases bleeding, is a tightly regulated interplay between coagulation (clot formation) and fibrinolysis (clot dissolution). While clot formation is vital to prevent hemorrhage, its subsequent breakdown is equally crucial for restoring blood flow and facilitating tissue repair. The fibrinolytic system's primary enzyme, plasmin, is responsible for degrading the fibrin mesh of a clot.[1] This process begins when tissue plasminogen activator (t-PA) converts the inactive zymogen, plasminogen, into active plasmin.[1][2] In pathological conditions characterized by excessive fibrinolysis, such as major trauma or surgery, the rapid breakdown of clots can lead to severe hemorrhage. Antifibrinolytic agents are therefore critical therapeutic tools used to stabilize clots and control bleeding.[1][3]
Mechanism of Action: Tranexamic Acid
Tranexamic acid is a synthetic analog of the amino acid lysine.[1][2][3] Its antifibrinolytic effect is potent and highly specific. It functions by competitively blocking the lysine-binding sites on plasminogen molecules.[2][3] These sites are essential for plasminogen to bind to the fibrin clot surface, a prerequisite for its efficient activation to plasmin by t-PA. By occupying these binding sites, tranexamic acid effectively prevents plasminogen from associating with fibrin, thereby inhibiting its conversion to plasmin and protecting the clot from premature degradation.[1][2][3] At higher concentrations, it can also act as a noncompetitive inhibitor of plasmin itself.
This mechanism is visually represented in the pathway diagram below.
Caption: Workflow for the in vitro turbidimetric clot lysis assay.
Comparative Performance Data
The primary differentiator between TXA and EACA is potency. Multiple studies have established that tranexamic acid is significantly more potent than epsilon-aminocaproic acid.
| Parameter | Tranexamic Acid (TXA) | Epsilon-aminocaproic acid (EACA) | Reference |
| Relative Potency | 6 to 10 times more potent | 1x | [4][5] |
| Typical IC50 (Clot Lysis) | ~10-15 mg/L | ~80-100 mg/L | [6] |
| Mechanism | Competitive lysine analog | Competitive lysine analog | [4] |
Note: IC50 values can vary based on specific assay conditions.
Part 2: In Vivo Assessment of Antifibrinolytic Efficacy
While in vitro assays are excellent for determining potency and mechanism, in vivo models are essential to evaluate the efficacy of an antifibrinolytic agent within a complex biological system. [7][8]
The Rat Tail Amputation Model
A common and effective model for assessing hemostatic and antifibrinolytic agents is the tail amputation model in rodents (rats or mice). [9]This model induces a standardized bleeding injury that allows for the quantification of blood loss and bleeding time.
Experimental Protocol
1. Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C.
2. Group Allocation and Drug Administration:
-
Randomly assign animals to three groups (n=8-10 per group):
- Group 1 (Vehicle Control): Administer saline intravenously (IV).
- Group 2 (TXA): Administer Tranexamic Acid (e.g., 10 mg/kg, IV).
- Group 3 (EACA): Administer Epsilon-aminocaproic acid (e.g., 100 mg/kg, IV).
-
Administer the drugs 15 minutes prior to the injury. The dose for EACA is higher to account for its lower potency. [10] 3. Bleeding Induction and Measurement:
-
Submerge the rat's tail in a 37°C saline bath.
-
Using a sharp scalpel, amputate the tail 3 mm from the tip.
-
Immediately place the amputated tail into a pre-weighed beaker containing 37°C saline.
-
Record the time until bleeding cessation (defined as no blood flow for >30 seconds). This is the Bleeding Time .
-
After 30 minutes, remove the tail. Determine the amount of blood loss by measuring the hemoglobin concentration in the saline bath via spectrophotometry or by calculating the weight difference of the beaker.
4. Data Analysis:
-
Compare the mean bleeding time and total blood loss between the three groups using appropriate statistical tests (e.g., ANOVA).
-
A significant reduction in bleeding time and blood loss in the TXA and EACA groups compared to the vehicle control indicates antifibrinolytic efficacy.
Causality and Self-Validation:
-
Why anesthetize? To ensure the procedure is humane and to prevent stress-induced physiological changes that could affect hemostasis.
-
Why a 37°C saline bath? To prevent vasoconstriction due to cold, which would artificially shorten bleeding time.
-
Why a vehicle control? This is the baseline against which the drug's effect is measured. Without it, any observed effect cannot be confidently attributed to the compound.
Caption: Workflow for the in vivo rat tail amputation bleeding model.
Expected Comparative Results
Based on established potency differences, the expected outcome is that both TXA and EACA will significantly reduce bleeding compared to the control. Studies have shown that while both are effective, TXA often demonstrates a superior or equivalent effect at a much lower dose. [11][12]For instance, at 24 hours post-procedure in clinical settings, TXA has been shown to result in significantly less bleeding compared to EACA. [11][12]
| Endpoint | Vehicle Control | Tranexamic Acid (10 mg/kg) | Epsilon-aminocaproic acid (100 mg/kg) |
|---|---|---|---|
| Bleeding Time (min) | > 30 | ~ 10-15 | ~ 12-18 |
| Total Blood Loss (mL) | ~ 1.5 - 2.0 | ~ 0.4 - 0.7 | ~ 0.5 - 0.9 |
Note: These are representative values. Actual results will vary.
Discussion and Conclusion
This guide provides a framework for the comparative assessment of this compound (Tranexamic Acid). The experimental data consistently demonstrate that TXA is a highly potent antifibrinolytic agent.
-
In Vitro Potency: The turbidimetric clot lysis assay confirms that TXA is approximately 6 to 10 times more potent than EACA, as evidenced by a significantly lower IC50 value. [4][5]This means a lower concentration of TXA is required to achieve the same level of fibrinolysis inhibition.
-
In Vivo Efficacy: The rat tail amputation model translates this higher potency into effective in vivo hemostasis. At a substantially lower dose, TXA demonstrates efficacy comparable to or better than EACA in reducing both bleeding time and total blood loss. [11][12] For researchers and drug development professionals, the choice between these agents may depend on the specific application, desired therapeutic window, and pharmacokinetic profile. However, based on the direct assessment of antifibrinolytic activity, Tranexamic Acid presents a more potent profile, a finding supported by both in vitro and in vivo experimental evidence.
References
- What is the mechanism of action of Tranexamic Acid (TXA)? - Dr.Oracle. (URL: )
- Mechanism of action of tranexamic acid. (a) Fibrinolysis starts when...
- What is the mechanism of Tranexamic Acid?
- What is the mechanism of action of tranexamic acid (TXA)? - Dr.Oracle. (URL: )
- Mechanism of action of TXA. Profibrinolytic effects are in green, and...
-
Commentary: Epsilon-aminocaproic acid versus tranexamic acid, the David and Goliath of antifibrinolytics - PMC - PubMed Central. (URL: [Link])
-
A review of current methods for assessing hemostasis in vivo and introduction to a potential alternative approach - NIH. (URL: [Link])
-
Fibrin Clot Formation and Lysis in Plasma - MDPI. (URL: [Link])
-
In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed. (URL: [Link])
-
A Comparitive Study between Tranexamic Acid and Epsilon-Amino-Caproic Acid in Reducing Post-Operative Bleeding in Patients Under. (URL: [Link])
-
Comparison of epsilon aminocaproic acid and tranexamic acid in pediatric cardiac surgery - PubMed. (URL: [Link])
-
Intravenous Tranexamic Acid Versus Topical Aminocaproic Acid: Which Method Has the Least Blood Loss and Transfusion Rates? - NIH. (URL: [Link])
-
Comparison of Effectiveness of Tranexamic Acid and Epsilon-amino-Caproic-Acid in Decreasing Postoperative Bleeding - ScienceOpen. (URL: [Link])
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Effectiveness evaluation of hemostatic materials in acute exposure in vivo | Lipatov | Annaly khirurgicheskoy gepatologii = Annals of HPB Surgery - Elpub. (URL: [Link])
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A Comparative Guide to the Efficacy of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride (Tranexamic Acid) Versus Other Amino Acids in Hemostasis
This guide provides an in-depth comparison of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride, widely known as Tranexamic Acid (TXA), against other amino acid-based compounds for researchers, scientists, and drug development professionals. We will explore the nuanced differences in their mechanisms of action, supported by experimental data and protocols, to provide a clear perspective on their relative efficacy in modulating hemostasis.
Introduction: A Tale of Two Structures
At the heart of this comparison lies the structural relationship between a synthetic molecule and its natural counterparts. Tranexamic acid is a synthetic derivative of the amino acid lysine.[1][2] This structural mimicry is the key to its potent pharmacological effect. The human body maintains a delicate balance between clot formation (coagulation) and clot breakdown (fibrinolysis).[1] TXA's primary role is to inhibit fibrinolysis, thereby stabilizing blood clots and preventing excessive bleeding.[1][2]
For a comprehensive evaluation, we will compare TXA against two key comparators:
-
Epsilon-Aminocaproic Acid (EACA): Another synthetic lysine analogue that shares a similar mechanism of action.[3][4]
-
L-Arginine: A natural amino acid with a contrasting role in hemostasis, primarily influencing platelet function and vascular tone.[5][6][7]
This comparison will illuminate not only the structure-activity relationship among lysine analogues but also the profound difference in efficacy between a highly specific synthetic inhibitor and a natural amino acid with broader physiological roles.
Divergent Mechanisms of Action on Hemostasis
The efficacy of these molecules is dictated by their specific interactions within the complex cascade of hemostasis.
Tranexamic Acid (TXA) and Epsilon-Aminocaproic Acid (EACA): Potent Antifibrinolytics
The primary mechanism for both TXA and EACA is the competitive inhibition of plasminogen activation.[1][2][4] Fibrinolysis is driven by the enzyme plasmin, which is formed from its inactive precursor, plasminogen. This conversion is facilitated by tissue plasminogen activator (t-PA). For this to occur, both plasminogen and t-PA must bind to lysine residues on the surface of the fibrin clot.
TXA and EACA, as lysine analogues, bind to the high-affinity lysine-binding sites on plasminogen.[8][9] This action physically blocks plasminogen from attaching to the fibrin clot, effectively preventing its conversion to plasmin and halting the degradation of the clot.[1][8] While both molecules share this mechanism, their structural differences lead to a significant disparity in potency, with tranexamic acid being approximately 10 times more potent than ε-aminocaproic acid .[3][10]
L-Arginine: A Modulator of Platelet Aggregation and Vasodilation
In stark contrast, L-arginine's role in hemostasis is primarily inhibitory to clot formation. Within endothelial cells and platelets, the enzyme nitric oxide synthase (NOS) converts L-arginine into nitric oxide (NO).[5][7] NO is a powerful signaling molecule that activates soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP).[5] This cascade results in two major effects that oppose clot formation:
-
Inhibition of Platelet Aggregation: NO reduces the reactivity and aggregation of platelets, a critical initial step in forming a thrombus.[5][7][11]
-
Vasodilation: NO relaxes the smooth muscle in blood vessel walls, leading to vasodilation.
Therefore, while TXA acts to preserve a clot, L-arginine acts to prevent its initial formation.
In Vitro Efficacy: The Fibrin Clot Lysis Assay
To quantify the antifibrinolytic efficacy of these compounds, a turbidimetric fibrin clot lysis assay is a standard and robust method.[12][13] This assay measures the formation and subsequent dissolution of a fibrin clot in real-time, allowing for a direct comparison of inhibitor potency.
Experimental Protocol: Turbidimetric Fibrin Clot Lysis Assay
This protocol describes a self-validating system for assessing antifibrinolytic activity.
Objective: To determine the concentration-dependent inhibition of clot lysis by Tranexamic Acid, Epsilon-Aminocaproic Acid, and L-Lysine.
Materials:
-
Platelet-poor plasma (PPP)
-
Tissue Plasminogen Activator (t-PA)
-
Thrombin
-
Calcium Chloride (CaCl2)
-
Test compounds: Tranexamic Acid, Epsilon-Aminocaproic Acid, L-Lysine hydrochloride
-
Tris-buffered saline (TBS)
-
96-well microplate
-
Temperature-controlled spectrophotometer (plate reader) at 37°C
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of TXA, EACA, and L-Lysine in TBS. Perform serial dilutions to create a range of test concentrations. The causality here is to establish a dose-response curve to calculate IC50 values.
-
Prepare a clotting initiator solution containing thrombin and CaCl2.
-
Prepare a lysis initiator solution containing t-PA. The concentration of t-PA is critical; it must be optimized to achieve complete clot lysis in the control (no inhibitor) wells within a reasonable timeframe (e.g., 60-90 minutes).[14]
-
-
Assay Setup:
-
In a 96-well plate, add 75 µL of PPP to each well.[14]
-
Add 10 µL of the respective test compound dilution (or TBS for control) to the wells.
-
Incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with plasminogen in the plasma.
-
-
Initiation and Measurement:
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Add 75 µL of the pre-warmed clotting/lysis initiator solution (containing thrombin, CaCl2, and t-PA) to each well. This combined addition ensures simultaneous initiation of clotting and the fibrinolytic process.[13]
-
Immediately begin measuring the optical density (absorbance) at 340 nm every 30 seconds for 2 hours.[15] The change in turbidity reflects the formation of the fibrin network (increasing absorbance) followed by its dissolution (decreasing absorbance).
-
-
Data Analysis:
-
Plot absorbance vs. time for each concentration.
-
Determine the time to 50% clot lysis (CLT50) for each curve. This is the primary endpoint for measuring efficacy.
-
Calculate the percent inhibition of lysis for each compound concentration relative to the control.
-
Determine the IC50 value (the concentration of inhibitor required to prolong the CLT50 by 50%) for TXA and EACA.
-
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Aminomethyl-cyclohexanecarboxylic Acid Hydrochloride
As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and foster a culture of safety and operational excellence within the laboratory. This guide provides a detailed, scientifically grounded framework for the proper disposal of 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental compliance.
Understanding the Compound: Hazard Profile and Chemical Identity
This compound is a bicyclic amino acid derivative.[1] Its hydrochloride salt form generally enhances solubility in polar solvents.[1] A thorough understanding of its hazard profile is the foundation of safe handling and disposal.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 193.67 g/mol | [1][2][3][4] |
| IUPAC Name | 1-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride | [1] |
| Appearance | Solid | Varies by supplier |
Hazard Identification:
Safety Data Sheets (SDS) for this chemical and its structural analogs consistently identify the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[3][5][6][7]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[3][5][6][7][8]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[3][5][7]
These classifications necessitate specific handling protocols to minimize exposure. The causality is clear: direct contact with the compound can elicit inflammatory responses in exposed tissues. Therefore, all handling and disposal procedures must be designed to prevent such contact.
The Core of Compliance: Regulatory Framework
The disposal of any laboratory chemical is governed by a multi-layered regulatory framework. In the United States, this is primarily dictated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[9][10][11]
Your institution is required to have a written Chemical Hygiene Plan (CHP) that outlines specific procedures for managing hazardous chemicals, from acquisition to disposal.[10][12] It is your responsibility to be familiar with your institution's CHP and follow its specific directives.
Step-by-Step Disposal Protocol for this compound
The following protocol is a synthesis of best practices derived from regulatory guidelines and safety data sheets. It is designed to be a self-validating system, where each step logically builds upon the last to ensure a safe and compliant outcome.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the chemical for disposal, it is mandatory to wear appropriate PPE. This is a non-negotiable step to prevent skin and eye irritation.
-
Eye Protection: Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA.[5][13]
-
Hand Protection: Wear compatible chemical-resistant gloves.[5]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be worn.[5]
Step 2: Waste Characterization and Segregation
Proper waste disposal begins with correct characterization. While some safety data sheets indicate that this compound is not classified as a hazardous waste under certain transport regulations, it is crucial to consult your institution's environmental health and safety (EHS) office for a definitive determination based on local and state regulations.[14]
-
Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's CHP. Incompatible chemicals can react, leading to the generation of heat, gas, or toxic fumes.
-
Solid Waste: Collect dry, solid waste, including contaminated items like weigh paper and gloves, in a designated container.
Step 3: Container Selection and Labeling
The integrity of the waste containment system is paramount to preventing leaks and exposures.
-
Container Choice: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, screw-top cap is a suitable choice.[15] The container must be in good condition, with no cracks or deterioration.[15]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" (or as otherwise required by your institution) and the full chemical name: "this compound".[9][12] Ensure the label is legible and securely affixed to the container.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste are required to have a designated Satellite Accumulation Area (SAA).[15] This is the designated location for storing waste before it is collected for disposal.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Storage: Keep the waste container tightly closed except when adding waste.[5][6][15] Store the container in a well-ventilated area.[5][6]
-
Inspections: The SAA must be inspected weekly for any signs of leakage.[16]
Step 5: Disposal of Empty Containers
An "empty" container that held this chemical must still be handled with care as it may contain residual amounts.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water, if the material is soluble). The rinsate must be collected and disposed of as hazardous waste.
-
Defacing the Label: Once properly rinsed, deface or remove the original label to prevent misuse.
-
Final Disposal: Dispose of the rinsed, defaced container according to your institution's procedures for non-hazardous solid waste.
Step 6: Arranging for Final Disposal
The final step is to coordinate with your institution's EHS office for the pickup and disposal of the full waste container.
-
Licensed Disposal Company: The waste will be handled by a licensed hazardous material disposal company.[14]
-
Incineration: A common disposal method for this type of chemical is incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[7][14]
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small, dry spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled waste container.[17]
-
Clean: Clean the affected area thoroughly.[17]
-
Report: Report the spill to your supervisor and EHS office.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][17] Seek immediate medical attention.[17]
-
Skin: Immediately wash the affected area with plenty of soap and water.[6][17] Remove contaminated clothing.[5] If irritation persists, seek medical attention.[17]
-
Inhalation: Move the affected person to fresh air.[5][6] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting.[17] Rinse the mouth with water and seek immediate medical attention.[17]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.
Caption: Disposal Workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a safe working environment and environmental stewardship.
References
- Biosynth. (2019, October 17). Safety Data Sheet.
- Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Echemi.com. 1-[(Fmoc)amino]cyclohexanecarboxylic acid SDS, 162648-54-6 Safety Data Sheets.
- Fisher Scientific. SAFETY DATA SHEET - Cyclohexanecarboxylic acid.
- FUJIFILM Wako Chemicals. SAFETY DATA SHEET - trans-4-Aminomethyl-1-cyclohexanecarboxylic Acid.
- Ohio EPA. Managing Hazardous Waste Generated in Laboratories.
- PubChem. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- MilliporeSigma. (2025, April 30). SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET - trans-4-(Aminomethyl)cyclohexanecarboxylic acid.
- SynQuest Laboratories, Inc. trans-4-(Aminomethyl)cyclohexanecarboxylic acid Safety Data Sheet.
- Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- Benchchem. This compound.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- PubChem. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
- Vanderbilt University. The Laboratory Standard.
- PubChem. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride.
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Comprehensive Guide to Personal Protective Equipment for Handling 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride. Our focus is to provide procedural, step-by-step guidance that directly answers your operational questions, ensuring your safety and the integrity of your work. We aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : May cause skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation (Category 2/2A) : Can cause serious eye irritation.[1][2][3][4][5][6]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2][4][5][7]
-
Acute Toxicity (Oral, Category 4) : Harmful if swallowed.[2][6]
These classifications, derived from authoritative Safety Data Sheets (SDS), form the logical basis for the personal protective equipment (PPE) recommendations that follow. The causality is direct: the potential for skin and eye irritation dictates the need for gloves and goggles, while the risk of respiratory irritation from dust or aerosols necessitates respiratory protection.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum PPE requirements for various laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Chemical safety goggles | Chemical-resistant gloves (Nitrile recommended) | Lab coat | NIOSH/MSHA approved respirator (N95 or higher) |
| Solution Preparation | Chemical safety goggles and face shield | Chemical-resistant gloves (Nitrile recommended) | Lab coat | Required if heating or aerosolizing |
| Reaction/Synthesis | Chemical safety goggles and face shield | Chemical-resistant gloves (Nitrile recommended) | Chemical-resistant apron over lab coat | Use in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron | NIOSH/MSHA approved respirator with appropriate cartridge |
Detailed PPE Protocols: A Self-Validating System
Simply wearing PPE is insufficient; correct selection, use, and disposal are critical for ensuring its effectiveness.
Eye and Face Protection
-
Rationale : To prevent eye contact with solid particles or splashes of solutions, which can cause serious irritation.[1][2][3][4][5]
-
Protocol :
-
Select chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are not sufficient as they do not protect from splashes from all angles.
-
For tasks with a higher risk of splashing, such as preparing concentrated solutions or cleaning up spills, supplement goggles with a face shield.
-
Ensure eye protection is properly fitted and comfortable to wear for the duration of the task.
-
An eyewash station should be readily accessible in the immediate work area.[8]
-
Hand Protection
-
Rationale : To prevent skin contact, which can lead to irritation.[1][2][3][4][5]
-
Protocol :
-
Select compatible chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling this compound.
-
Inspect gloves for any signs of damage (e.g., tears, pinholes) before each use.
-
Practice proper glove removal technique to avoid contaminating your hands.
-
Wash hands thoroughly with soap and water after removing gloves.[9][10]
-
Body Protection
-
Rationale : To protect the skin and personal clothing from contamination.
-
Protocol :
Respiratory Protection
-
Rationale : To prevent the inhalation of dust particles, which can cause respiratory tract irritation.[1][2][4][5]
-
Protocol :
-
When handling the solid compound, especially when weighing or transferring, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][7][8] An N95 dust mask is the minimum requirement.
-
All operations that could generate dust or aerosols should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Users of respirators must be fit-tested and trained in their proper use, maintenance, and limitations.
-
Operational and Disposal Plans
Donning and Doffing PPE Workflow
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Spill Response
In the event of a spill, a calm and methodical response is essential.
-
Evacuate and Alert : Alert others in the area and evacuate if necessary.
-
Assess : Evaluate the extent of the spill and ensure you have the correct PPE before attempting to clean it up.
-
Contain : For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable container for disposal.[9]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2]
Disposal of Contaminated PPE
-
Gloves : Disposable gloves should be removed and placed in a designated hazardous waste container immediately after use.
-
Lab Coats : Reusable lab coats that become contaminated should be professionally laundered. Do not take contaminated lab coats home.
-
Respirators : Disposable respirators should be discarded as hazardous waste. Reusable respirators should be decontaminated according to the manufacturer's instructions.
Logical Framework for PPE Selection
The selection of appropriate PPE is a dynamic process that depends on the specific task being performed. The following diagram illustrates the decision-making process.
Caption: Decision Tree for PPE Selection.
By adhering to these guidelines, you can significantly minimize your risk of exposure and ensure a safe laboratory environment when working with this compound.
References
-
Acros Organics. Material Safety Data Sheet: TRANS-4-(AMINOMETHYL)-CYCLOHEXANE CARBOXYLIC ACID, 98+%. Retrieved from [Link]
-
Cleanchem Laboratories. Material Safety Data Sheet: (4RS)-4-(aminomethyl)cyclohex-1-ene-1-carboxylic acid hydrochloride. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

